Imiglucerase
Beschreibung
Eigenschaften
CAS-Nummer |
154248-97-2 |
|---|---|
Molekularformel |
C12H21NO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Recombinant human β-glucocerebrosidase structure and function
An In-Depth Technical Guide to Recombinant Human β-Glucocerebrosidase: Structure, Function, and Methodologies
Introduction
β-Glucocerebrosidase (GCase), also known as acid β-glucosidase, is a vital lysosomal enzyme responsible for the hydrolysis of the glycolipid glucocerebroside into glucose and ceramide.[1][2] A functional deficiency of GCase, caused by mutations in the GBA1 gene, leads to Gaucher disease (GD), the most common lysosomal storage disorder.[3][4][5] This deficiency results in the accumulation of glucocerebroside within the lysosomes of macrophages, leading to a multi-systemic disorder characterized by hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2][3]
Enzyme replacement therapy (ERT) is the standard of care for treating Gaucher disease.[3][4] This therapy involves the intravenous administration of a recombinant, functional version of human GCase to supplement the deficient enzyme.[3][6] The success of ERT hinges on the precise engineering of the recombinant enzyme, particularly its glycosylation patterns, to ensure it is efficiently taken up by target macrophage cells.[2][7] This guide provides a detailed technical overview of the structure, function, and analysis of recombinant human β-glucocerebrosidase for researchers, scientists, and professionals in drug development.
Structure of Recombinant Human β-Glucocerebrosidase
The mature, natural human GCase is a glycoprotein of 497 amino acids with a molecular mass of approximately 60 kDa.[1][8][9] Its three-dimensional structure is complex and organized into three distinct domains.[1][10][11]
-
Domain I (Residues 1–27 and 383–414): This N-terminal domain is composed of a three-stranded anti-parallel β-sheet. It is stabilized by two disulfide bridges (Cys4-Cys16 and Cys18-Cys23) that are crucial for proper folding.[1][10] This domain also contains a key glycosylation site at asparagine 19 (Asn19), which is essential for in vivo catalytic activity.[1][5]
-
Domain II (Residues 30–75 and 431–497): This domain consists of two β-sheets that form a fold resembling an immunoglobulin (Ig-like fold).[1][10]
-
Domain III (Residues 76–381 and 416–430): This is the largest domain and forms a classic (β/α)₈ TIM barrel structure, a highly conserved fold among glycoside hydrolases.[1][10][12] Domain III harbors the catalytic active site.[1][10]
The active site is located within a pocket in Domain III. The catalytic reaction is carried out by two critical glutamic acid residues: E340 , which acts as the nucleophile, and E235 , which serves as the acid/base catalyst.[1][12] The distance between these two residues is consistent with a catalytic mechanism that results in the retention of anomeric configuration.[10][12]
Post-Translational Modification: Glycosylation
Glycosylation is a critical post-translational modification for the structure and function of GCase.[5][13] The natural enzyme has five potential N-linked glycosylation sites, four of which are typically occupied.[2] For ERT, the glycan structures of recombinant GCase are specifically engineered to terminate in mannose residues. This modification is essential for targeting the enzyme to macrophages, the primary cells affected in Gaucher disease, via mannose receptor-mediated endocytosis.[2][7][14][15]
Function and Catalytic Mechanism
GCase is a retaining β-glucosidase that catalyzes the hydrolysis of the β-glycosidic linkage in glucocerebroside.[1][12] The enzyme is localized within the lysosome, where it remains associated with the lysosomal membrane and functions optimally at an acidic pH of approximately 5.5.[1] For maximal activity, GCase requires the presence of the activator protein Saposin C and negatively charged lipids.[1][10]
The catalytic process follows a two-step, double-displacement mechanism:
-
Glycosylation Step: The catalytic nucleophile, E340, performs a nucleophilic attack on the anomeric carbon of the glucose moiety of glucocerebroside. Simultaneously, the acid/base catalyst, E235, protonates the glycosidic oxygen, leading to the release of the ceramide aglycone. This forms a covalent enzyme-glucose intermediate.[1][12]
-
Deglycosylation Step: A water molecule, activated by E235 (now acting as a base), attacks the anomeric carbon of the glucose intermediate. This hydrolyzes the covalent bond, releasing glucose and regenerating the free, active enzyme.[1][12]
The irreversible inhibitor Conduritol B epoxide binds covalently to the active site, specifically to the E340 residue, and is often used in assays to distinguish GCase activity from that of other β-glucosidases.[1][16]
References
- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 2. Glycosylation and functionality of recombinant β-glucocerebrosidase from various production systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 4. Enzyme replacement therapy reverses B lymphocyte and dendritic cell dysregulations in patients with Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.sbbq.org.br [www2.sbbq.org.br]
- 6. What is the mechanism of Taliglucerase Alfa? [synapse.patsnap.com]
- 7. Frontiers | Transient Production of Human β-Glucocerebrosidase With Mannosidic-Type N-Glycan Structure in Glycoengineered Nicotiana benthamiana Plants [frontiersin.org]
- 8. Velaglucerase alfa in the treatment of Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerezyme (Imiglucerase): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. X-ray structure of human acid-β-glucosidase, the defective enzyme in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. CEREZYME® (this compound) for injection, for intravenous use Prescribing Information [products.sanofi.us]
- 16. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Imiglucerase: Glycosylation Patterns and Macrophage Targeting
Abstract
This compound (Cerezyme®) is a cornerstone of enzyme replacement therapy (ERT) for Gaucher disease, a lysosomal storage disorder caused by a deficiency of β-glucocerebrosidase. The therapeutic efficacy of this compound hinges on its specific delivery to macrophages, the primary cells affected by glucosylceramide accumulation. This delivery is mediated by the strategic engineering of its N-linked glycan structures to expose terminal mannose residues, which are recognized by the macrophage mannose receptor (CD206). This technical guide provides a comprehensive overview of the glycosylation patterns of this compound, the mechanism of macrophage targeting, and the experimental protocols used for their characterization.
Introduction to this compound and Gaucher Disease
Gaucher disease is an autosomal recessive disorder characterized by the deficient activity of the lysosomal enzyme β-glucocerebrosidase (GCase).[1][2] This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within the lysosomes of macrophages of the reticuloendothelial system (liver, spleen, and bone marrow).[2][3][4] this compound is a recombinant analogue of human GCase produced in Chinese Hamster Ovary (CHO) cells.[1][5] A critical step in its manufacturing involves the enzymatic remodeling of its native complex oligosaccharide chains to create mannose-terminated glycans.[3][6] This modification is essential for facilitating targeted uptake by macrophages through receptor-mediated endocytosis.[3][5][7]
The Critical Role of this compound Glycosylation
The carbohydrate composition of this compound is the key determinant of its biodistribution and therapeutic efficacy.[8] Unlike many other lysosomal enzymes that are targeted via mannose-6-phosphate receptors, this compound is specifically designed for uptake by the macrophage mannose receptor (CD206), a C-type lectin that recognizes terminal mannose, fucose, and N-acetylglucosamine residues.[2][9] The manufacturing process involves treating the CHO-expressed glycoprotein with exoglycosidases (sialidase, galactosidase, and N-acetylglucosaminidase) to strip away outer sugars and expose the core mannose residues.[8] This process results in a glycoprotein decorated with glycans that have a high affinity for the macrophage mannose receptor.
Analysis of this compound Glycosylation Patterns
The glycosylation of this compound is characterized by significant microheterogeneity, with variations at its four N-linked glycosylation sites (N19, N59, N146, and N270).[8] Site-specific analysis reveals that the predominant glycan structure is a fucosylated, chitobiose tri-mannosyl core (Man₃GlcNAc₂Fuc).[1][8]
Quantitative Glycan Distribution
The relative abundance of different glycan structures on this compound has been quantified using methods like normal-phase high-performance liquid chromatography (NP-HPLC) and mass spectrometry.[10]
| Glycan Structure | Predominant Form | Relative Abundance (%) | Notes |
| Paucimannose | Man₃GlcNAc₂(Fuc) | ~61% | Predominantly core-fucosylated. Identified as the major peak in HPLC analysis.[10] |
| Complex/Hybrid | Various | ~39% | Remainder consists of various undigested or partially processed structures with terminal GlcNAc, galactose, and sialic acid.[10] |
| High-Mannose | Man₅GlcNAc₂ / Man₆GlcNAc₂ | Low | Observed at specific glycosylation sites (N146 and N270) in lower quantities.[8] |
Table 1: Summary of Predominant N-glycan Structures on this compound.
Macrophage Targeting and Uptake
The terminal mannose residues of this compound act as ligands for the macrophage mannose receptor (CD206), initiating a process of clathrin-dependent endocytosis.[9][11] This ensures the enzyme is internalized and delivered to the lysosome, where it can hydrolyze the stored glucosylceramide.[2][4]
Receptor Binding and Uptake Kinetics
In vitro studies using murine and human macrophages have quantified the binding affinity and uptake capacity for mannose-terminated GCase.
| Parameter | Value | Cell Type | Notes |
| Binding Affinity (Kd) | ~1 x 10⁻⁷ M | Murine & Human Macrophages | Represents the dissociation constant for mannose-dependent receptors at 0°C.[12][13] |
| Receptor Number per Cell | ~500,000 | Murine & Human Macrophages | Represents the number of mannose-dependent binding sites for alglucerase (the placenta-derived predecessor to this compound).[12][13] |
| Half-Maximal Uptake | ~1 x 10⁻⁶ M | Macrophages | Concentration at which the rate of enzyme uptake is half of its maximum at 37°C.[12][13] |
| Plasma Half-life (in rats) | ~2.0 minutes | In vivo (Rat model) | Demonstrates rapid clearance from circulation, primarily by the liver.[4] |
Table 2: Quantitative Data on this compound-Macrophage Interaction.
Interestingly, some studies suggest the receptor responsible for this compound uptake is distinct from the classical mannose receptor that binds mannose-BSA, as evidenced by differential inhibitors and calcium independence.[12][13]
Signaling and Internalization Pathway
The binding of this compound to the mannose receptor initiates a well-orchestrated endocytic pathway. The receptor, which continuously recycles between the plasma membrane and early endosomes, traps the ligand and internalizes it into clathrin-coated vesicles.[9][11] These vesicles mature into early endosomes, where the acidic environment facilitates the dissociation of this compound from the receptor. The receptor is then recycled back to the cell surface, while the enzyme is trafficked to the lysosome.
Key Experimental Protocols
The characterization of this compound relies on a suite of advanced analytical and cell-based techniques.
Protocol: N-Glycan Profiling by LC-MS
This protocol provides a method for identifying and quantifying the N-linked glycans from this compound.
-
Denaturation & Reduction: Solubilize ~100 µg of this compound in a denaturing buffer (e.g., with SDS and DTT) and heat to unfold the protein.
-
Alkylation: Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Deglycosylation: Add Peptide-N-Glycosidase F (PNGase F) and incubate overnight at 37°C to release N-linked glycans from the protein backbone.
-
Glycan Purification: Separate the released glycans from the protein and buffer components using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).
-
Fluorescent Labeling (Optional but Recommended): Label the reducing end of the glycans with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection sensitivity.
-
LC-MS Analysis: Analyze the purified glycans using liquid chromatography (e.g., HILIC) coupled to an electrospray ionization mass spectrometer (ESI-MS).[14] Glycan structures are identified based on their retention time and accurate mass-to-charge ratio.
References
- 1. Direct Site-Specific Glycoform Identification and Quantitative Comparison of Glycoprotein Therapeutics: this compound and Velaglucerase Alfa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative analysis of the targeting of mannose-terminal glucocerebrosidase. Predominant uptake by liver endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Cerezyme) for the Treatment of Type 1 Gaucher Disease- Pharmacology [medicalbiochemist.com]
- 6. Effect of mannose chain length on targeting of glucocerebrosidase for enzyme replacement therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone-mediated up-regulation of the mannose receptor improves the delivery of recombinant glucocerebrosidase to Gaucher macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mannose receptor - Wikipedia [en.wikipedia.org]
- 10. Glycosylation and functionality of recombinant β-glucocerebrosidase from various production systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. Binding, internalization, and degradation of mannose-terminated glucocerebrosidase by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to Gaucher Treatment: A Technical Guide to Imiglucerase Uptake via Mannose Receptors
For Immediate Release
This technical guide provides an in-depth exploration of the cellular uptake mechanism of imiglucerase, the cornerstone of enzyme replacement therapy (ERT) for Gaucher disease. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the critical role of mannose receptors in mediating the targeted delivery of this therapeutic enzyme to macrophages.
Executive Summary
Gaucher disease, a lysosomal storage disorder, is characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucocerebroside in macrophages.[1] this compound, a recombinant form of human β-glucocerebrosidase, addresses this deficiency.[2] Its efficacy hinges on a sophisticated targeting mechanism wherein the enzyme is glycosylated with terminal mannose residues. These mannose moieties act as ligands for the mannose receptor (CD206), a C-type lectin predominantly expressed on the surface of macrophages.[1][3] This interaction facilitates receptor-mediated endocytosis, ensuring the delivery of this compound to the lysosomes where it can hydrolyze the accumulated substrate.[1] This guide will dissect the molecular interactions, cellular pathways, and experimental methodologies that define this essential therapeutic mechanism.
The Mannose Receptor: The Macrophage Gateway
The mannose receptor is a transmembrane protein crucial for both innate and adaptive immunity, recognizing carbohydrate patterns on pathogens and facilitating their clearance.[3][4] In the context of Gaucher disease therapy, this receptor is co-opted for the targeted delivery of this compound.
Receptor Structure and Ligand Recognition
The mannose receptor possesses multiple C-type lectin domains (CTLDs) that bind to glycans with terminal mannose, N-acetylglucosamine, or fucose residues in a calcium-dependent manner.[3][5] this compound is produced in Chinese hamster ovary (CHO) cells, and its complex oligosaccharide chains are enzymatically remodeled to expose a mannose core, optimizing it for mannose receptor binding.[6][7]
Quantitative Analysis of this compound-Mannose Receptor Interaction
Binding Affinity and Receptor Density
Quantitative studies have revealed key parameters of the enzyme-receptor interaction at the cell surface.
| Parameter | Value | Cell Type | Ligand | Citation |
| Receptor Number | ~500,000 per cell | Murine & Human Macrophages | Alglucerase | [8][9] |
| Dissociation Constant (Kd) | 1 x 10⁻⁷ M | Murine & Human Macrophages | Alglucerase | [8][9] |
| Half-maximal Uptake | 1 x 10⁻⁶ M | Macrophages | Alglucerase | [9] |
Comparative Internalization Rates
The glycosylation pattern of the recombinant enzyme significantly impacts its uptake efficiency. Velaglucerase alfa, another recombinant glucocerebrosidase with a higher mannose content, has been shown to have a greater internalization rate than this compound.
| Enzyme | Relative Internalization Rate | Cell Type | Citation |
| This compound | Baseline | Human Macrophages | [10] |
| Velaglucerase alfa | At least 2-fold greater than this compound | Human Macrophages | [4][10] |
In Vivo Distribution and Pharmacokinetics
Following intravenous administration, this compound is rapidly cleared from the plasma and distributed to tissues rich in macrophages.
| Parameter | Value | Model System | Citation |
| Plasma Half-life | 1-6 minutes | Human | [7] |
| Tissue Clearance | < 24 hours | Human | [7] |
| Liver Distribution | 60-70% of injected dose | Gaucher Mouse Model | [1] |
| Spleen Distribution | 2-3% of injected dose | Gaucher Mouse Model | [1] |
| Lung Distribution | < 0.2% of injected dose | Gaucher Mouse Model | [1] |
The Cellular Uptake and Trafficking Pathway
The journey of this compound from the cell surface to the lysosome is a highly orchestrated process of receptor-mediated endocytosis.
Upon binding to the mannose receptor, the this compound-receptor complex is internalized via a clathrin-dependent mechanism.[3] This process is mediated by motifs in the cytoplasmic tail of the receptor. The newly formed vesicle, coated with clathrin, is then trafficked into the cell and matures into an early endosome.[11] The acidic environment of the early endosome facilitates the dissociation of this compound from the mannose receptor.[6] The receptor is then recycled back to the plasma membrane, while the this compound is trafficked through the endo-lysosomal pathway to the lysosome, its final destination.[3][6]
References
- 1. Comparative Therapeutic Effects of Velaglucerase Alfa and this compound in a Gaucher Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mannose receptor - Wikipedia [en.wikipedia.org]
- 4. Direct Site-Specific Glycoform Identification and Quantitative Comparison of Glycoprotein Therapeutics: this compound and Velaglucerase Alfa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Mannose-specific endocytosis receptor of alveolar macrophages: demonstration of two functionally distinct intracellular pools of receptor and their roles in receptor recycling | Semantic Scholar [semanticscholar.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Clathrin mediated endocytosis - Methods and Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocytosis in Disease and Cell Health: Fluorescence Microscopy Tools to Interrogate Internalization Pathways | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Particle Uptake Driven Phagocytosis in Macrophages and Neutrophils Enhances Bacterial Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and plasma half-life of imiglucerase
An In-depth Technical Guide to the Pharmacokinetics and Plasma Half-Life of Imiglucerase
Introduction
This compound (Cerezyme®) is a recombinant analogue of the human enzyme β-glucocerebrosidase, produced using mammalian cell culture (Chinese hamster ovary) technology.[1] It serves as an enzyme replacement therapy (ERT) for individuals diagnosed with Gaucher disease, a lysosomal storage disorder caused by a deficiency in β-glucocerebrosidase activity.[2][3] This deficiency leads to the accumulation of the glycolipid glucocerebroside in the lysosomes of macrophages, resulting in a range of clinical manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2][3] this compound therapy aims to reverse these manifestations by restoring the deficient enzyme activity.[4][5] This guide provides a detailed examination of the pharmacokinetics and plasma half-life of this compound, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action and Cellular Uptake
The therapeutic action of this compound is predicated on its ability to replace the deficient native enzyme.[2] Gaucher disease is characterized by the accumulation of glucocerebroside within the lysosomes of macrophages.[1] this compound is specifically designed to target these cells. The enzyme is a glycoprotein containing four N-linked glycosylation sites, which are modified to terminate in mannose residues.[1][3] These mannose sugars are recognized by mannose receptors on the surface of macrophages, mediating the binding and subsequent internalization of the enzyme via endocytosis.[1][3]
Once inside the macrophage, this compound is trafficked to the lysosomes. Within the acidic environment of the lysosome, it catalyzes the hydrolysis of the accumulated glucocerebroside into glucose and ceramide, thereby reducing the substrate burden and alleviating the clinical symptoms of the disease.[1][3]
References
- 1. Cerezyme (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of the safety and efficacy of this compound treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biochemical and Enzymatic Properties of Imiglucerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core biochemical and enzymatic properties of imiglucerase, a recombinant human β-glucocerebrosidase used in enzyme replacement therapy for Gaucher disease.
Introduction
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme β-glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucocerebroside, primarily within the lysosomes of macrophages. This compound (Cerezyme®) is a recombinant analogue of the human enzyme produced in Chinese Hamster Ovary (CHO) cells. It is designed to replace the deficient enzyme, thereby reducing the accumulation of glucocerebroside and alleviating the clinical manifestations of the disease.[1][2] A critical feature of this compound is the modification of its oligosaccharide chains to terminate in mannose sugars, which facilitates its specific targeting to and uptake by macrophages via mannose receptors.
Biochemical Properties
This compound is a monomeric glycoprotein with 497 amino acids and a molecular weight of approximately 60,430 Daltons.[3] It differs from the native placental glucocerebrosidase by a single amino acid substitution (histidine for arginine at position 495). The protein contains four N-linked glycosylation sites, which are crucial for its function and targeting.
Glycosylation
The glycosylation profile of this compound is intentionally modified post-purification. The complex oligosaccharide chains are enzymatically treated with exoglycosidases (neuraminidase, β-1,4-galactosidase, and β-N-acetylglucosaminidase) to expose the core mannose residues.[4][5] This modification is essential for the high-affinity binding to mannose receptors on macrophages, ensuring the enzyme is efficiently internalized and delivered to the lysosomes where glucocerebroside accumulates.[1][5]
Stability
This compound exhibits greater structural stability at an acidic pH compared to a neutral pH. Its melting temperature (Tm) is approximately 61°C at pH 5.2, which is 4°C higher than its Tm of 57°C at pH 7.4.[6][7] This is significant as the enzyme's destination, the lysosome, has an acidic environment (pH 4.5-5.0). The enzyme shows a time-dependent loss of activity at 37°C, which is more pronounced at neutral pH than at acidic pH.[6][7]
Enzymatic Properties
This compound functions as an acid β-glucosidase (EC 3.2.1.45), catalyzing the hydrolysis of the glycolipid glucocerebroside into glucose and ceramide within the lysosome.[1]
Mechanism of Action
The enzymatic action of this compound reduces the buildup of glucocerebroside in tissue macrophages, which are prevalent in the liver, spleen, and bone marrow of individuals with Gaucher disease.[1] This leads to the amelioration of symptoms such as hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.
Enzymatic Kinetics and Optimal Conditions
The enzymatic activity of this compound has been characterized using both natural and synthetic substrates. The following tables summarize the key quantitative data regarding its kinetic parameters and optimal operating conditions.
| Parameter | Value | Substrate | Reference |
| Michaelis Constant (Km) | 15 µM | Glucosylceramide | [8] |
| Maximum Velocity (Vmax) | 0.56 µM min-1 | Glucosylceramide | [8] |
| Catalytic Rate Constant (kcat) | 1900 min-1 | Glucosylceramide | [8] |
| Optimal pH | 5.2 - 5.9 | 4MU-β-d-Glc / Natural | [6][7][9] |
| Optimal Temperature | ~37°C | Various | [6][7] |
| Specific Activity | ≥ 35 IU/mg | pNP-Glc | [4] |
An Enzyme Unit (U) is defined as the amount of enzyme that catalyzes the hydrolysis of one micromole of the synthetic substrate para-nitrophenyl-β-D-glucopyranoside (pNP-Glc) per minute at 37°C.
Experimental Protocols
Glucocerebrosidase Activity Assay (Fluorometric)
This protocol is adapted from methods using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[6][10][11]
1. Materials:
- Assay Buffer: 150 mM Citrate-phosphate buffer (pH 5.2-5.4), supplemented with 0.1% (w/v) Bovine Serum Albumin (BSA), 0.2% (w/v) sodium taurocholate, and 0.1% (v/v) Triton X-100.[6][7]
- Substrate Stock Solution: 5 mM 4-MUG in assay buffer. Protect from light.
- Stop Buffer: 0.5 M Glycine-NaOH, pH 10.5.
- Standard: 4-Methylumbelliferone (4-MU) stock solution for calibration curve.
- This compound sample.
- 96-well black microplate.
2. Procedure:
- Prepare a standard curve using 4-MU in stop buffer.
- Add 20 µL of this compound sample (appropriately diluted in assay buffer) to the wells of the microplate.
- Initiate the reaction by adding 20 µL of 5 mM 4-MUG substrate solution to each well.
- Incubate the plate at 37°C for 15-30 minutes, protected from light.
- Terminate the reaction by adding 200 µL of stop buffer to each well.
- Measure the fluorescence on a plate reader with an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.
- Calculate the enzyme activity based on the 4-MU standard curve.
Glucocerebrosidase Activity Assay (Chromogenic)
This protocol is based on the use of the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNP-Glc).[4]
1. Materials:
- Assay Buffer: 100 mM Sodium acetate buffer, pH 5.0.
- Substrate Solution: 10 mM pNP-Glc in assay buffer.
- Stop Solution: 0.1 M Glycine solution.
- This compound sample.
2. Procedure:
- Add a defined volume of the this compound sample to a reaction tube.
- Add a four-fold volume of the 10 mM substrate solution to the sample.
- Incubate the reaction mixture for 15 minutes at 37°C.[4]
- Stop the reaction by adding an eight-fold volume of the 0.1 M glycine solution.[4]
- Measure the optical density of the solution in a spectrophotometer at a wavelength of 400 nm.
- Calculate the activity, where one unit corresponds to the hydrolysis of one µmol of substrate per minute.[4]
Visualizations: Pathways and Workflows
Metabolic Pathway in Gaucher Disease
The following diagram illustrates the metabolic block in Gaucher disease and the therapeutic action of this compound.
This compound Production and Targeting Workflow
This diagram outlines the key steps from recombinant production to cellular uptake of this compound.
Glucocerebrosidase Activity Assay Workflow
This diagram illustrates the logical flow of the fluorometric activity assay.
References
- 1. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU2668158C1 - Method for purification of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of Glucocerebrosidase by Active Site Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 11. researchgate.net [researchgate.net]
The Role of Imiglucerase in Glucocerebroside Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of imiglucerase, a recombinant human β-glucocerebrosidase, and its critical role in the hydrolysis of glucocerebroside. The content herein is intended for an audience with a strong scientific background, offering detailed insights into the pathophysiology of Gaucher disease, the mechanism of action of this compound, its enzyme kinetics, clinical efficacy, and the experimental protocols utilized in its evaluation.
Introduction: The Pathophysiology of Gaucher Disease
Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase (also known as acid β-glucosidase).[1] This enzymatic defect leads to the progressive accumulation of its substrate, glucocerebroside (glucosylceramide), primarily within the lysosomes of macrophages.[1] These lipid-engorged macrophages, referred to as "Gaucher cells," infiltrate various organs, including the spleen, liver, and bone marrow, leading to a range of clinical manifestations such as hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[1][2]
This compound: An Enzyme Replacement Therapy
This compound (Cerezyme®) is a recombinant, macrophage-targeted human β-glucocerebrosidase produced in Chinese hamster ovary (CHO) cells.[3] It serves as an enzyme replacement therapy (ERT) for individuals with Gaucher disease type 1.[2] The primary therapeutic principle of this compound is to supplement the deficient endogenous enzyme, thereby enabling the hydrolysis of accumulated glucocerebroside.
Mechanism of Action: Targeted Hydrolysis
The core function of this compound is to catalyze the hydrolysis of glucocerebroside into glucose and ceramide.[4] To ensure targeted delivery to the affected macrophages, the mannose residues on the glycosylated this compound are exposed.[5] This modification facilitates recognition and uptake by the mannose receptor on the surface of macrophages through a process of receptor-mediated endocytosis.[4] Following internalization, this compound is localized to the lysosomes, where it exerts its enzymatic activity, reducing the pathological accumulation of glucocerebroside.[4]
Quantitative Data and Efficacy
The efficacy of this compound has been extensively documented in clinical trials and post-marketing surveillance. Key quantitative data are summarized below.
Enzyme Kinetics
The enzymatic activity of this compound has been characterized, providing insights into its catalytic efficiency.
| Enzyme | K_m_ (μM) | V_max_ (μM min⁻¹) | k_cat_ (min⁻¹) |
| This compound | 15 | 0.56 | 1900 |
| Velaglucerase alfa | 19 | 0.61 | 2100 |
| Table 1: Comparative enzyme kinetics of this compound and velaglucerase alfa using a natural glucosylceramide substrate.[6] |
Dose-Response Relationships
Studies have demonstrated a dose-dependent improvement in key clinical parameters with this compound treatment.
| Dosing Group | Parameter | E_max_ (Increase from Baseline) | T_50_ (Months) |
| Group A (~15 U/kg/2 weeks) | Hemoglobin | 1.45 g/dL | 3.76 |
| Group B (~30 U/kg/2 weeks) | Hemoglobin | 1.74 g/dL | 4.21 |
| Group C (~60 U/kg/2 weeks) | Hemoglobin | 2.32 g/dL | 5.28 |
| Table 2: Dose-response relationship for hemoglobin concentration in Gaucher disease type 1 patients treated with this compound/alglucerase. E_max_ represents the maximum treatment effect, and T_50_ is the time to reach 50% of E_max_.[7] |
Clinical Trial Efficacy Data
Pivotal clinical trials have established the efficacy of this compound in improving hematological and visceral parameters.
| Parameter | This compound (60 U/kg every 2 weeks) | Alglucerase (60 U/kg every 2 weeks) |
| Hemoglobin Increase (g/dL) at 6 months | 1.90 | 1.60 |
| Platelet Count Increase (x 10³/mm³) at 24 months | 22.7 | 15.8 |
| Spleen Volume Decrease (%) at 9 months | 47.1 ± 13.7 | 42.2 ± 6.9 |
| Liver Volume Decrease (%) at 9 months | 21.4 ± 10.8 | 16.4 ± 8.8 |
| Table 3: Comparative efficacy of this compound and alglucerase in treatment-naïve patients with Gaucher disease type 1.[3][8][9] |
A long-term study from the ICGG Gaucher Registry demonstrated sustained improvements over 10 years in non-splenectomized patients receiving this compound, with mean hemoglobin increasing from 11.2 to 13.6 g/dL and platelet count increasing from 95.3 x10³/mm³ to 166.0 x10³/mm³.[3]
Experimental Protocols
The characterization and evaluation of this compound rely on specific and validated experimental protocols.
Measurement of Glucocerebrosidase Activity (Fluorometric Assay)
This protocol describes a method to measure the enzymatic activity of glucocerebrosidase using a fluorogenic substrate.
Materials:
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Cell lysates or purified enzyme solution
-
Conduritol B epoxide (CBE) - a specific GBA1 inhibitor
-
Stop buffer (e.g., glycine-carbonate buffer, pH 10.7)
-
4-methylumbelliferone (4-MU) standard
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in an appropriate lysis buffer. Determine the total protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add the cell lysate or purified enzyme to the citrate-phosphate buffer. For inhibitor controls, pre-incubate the sample with CBE.
-
Enzymatic Reaction: Initiate the reaction by adding the 4-MUG substrate to each well. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the stop buffer. The alkaline pH of the stop buffer also enhances the fluorescence of the product.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-MU using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Generate a standard curve using known concentrations of 4-MU. Calculate the enzyme activity in the samples based on the standard curve and express it as nmol of substrate hydrolyzed per hour per mg of protein.[10][11]
In Vitro Macrophage Uptake Assay
This protocol outlines a method to assess the uptake of this compound by macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary human monocyte-derived macrophages
-
This compound labeled with a fluorescent dye (e.g., FITC) or a radioisotope (e.g., ¹²⁵I)
-
Cell culture medium
-
Mannan (for competition experiments)
-
Lysis buffer
-
Fluorometer or gamma counter
Procedure:
-
Cell Culture: Plate macrophages in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Uptake Experiment: Replace the culture medium with fresh medium containing labeled this compound at various concentrations. For competition experiments, pre-incubate the cells with an excess of mannan before adding the labeled this compound.
-
Incubation: Incubate the cells at 37°C for a specified time to allow for internalization of the enzyme.
-
Washing: After incubation, wash the cells extensively with cold phosphate-buffered saline (PBS) to remove any unbound enzyme.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the amount of internalized this compound by quantifying the fluorescence or radioactivity in the cell lysates.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific binding (uptake in the presence of excess mannan) from the total binding. The uptake can be expressed as ng of enzyme per mg of cell protein.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
References
- 1. Starting Cerezyme® (this compound) for Gaucher Disease Type 1 [cerezyme.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose-response relationships for enzyme replacement therapy with this compound/alglucerase in patients with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Studies | Cerezyme® (this compound) [cerezyme.com]
- 9. pro.campus.sanofi [pro.campus.sanofi]
- 10. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 11. In vitro GCase activity assay (total cell lysate) [protocols.io]
Imiglucerase for In Vitro Models of Gaucher Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaucher disease (GD) is a lysosomal storage disorder stemming from a deficiency in the enzyme acid β-glucosidase (GCase), leading to the accumulation of glucosylceramide (GlcCer) in macrophages. Imiglucerase, a recombinant human GCase, is the cornerstone of enzyme replacement therapy (ERT) for GD. In vitro models are indispensable tools for elucidating the disease's pathophysiology and for the preclinical assessment of therapeutic agents. This guide provides an in-depth overview of the use of this compound in various in vitro models of Gaucher disease. It details the cellular mechanism of action, summarizes key quantitative data, presents detailed experimental protocols for assessing efficacy, and offers visualizations of critical pathways and workflows to support researchers in the field.
Introduction to Gaucher Disease and this compound
Pathophysiology of Gaucher Disease
Gaucher disease is an autosomal recessive genetic disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme acid β-glucosidase (also known as glucocerebrosidase, GCase).[1] This enzymatic deficiency prevents the hydrolysis of the sphingolipid glucosylceramide (GlcCer) into glucose and ceramide.[2] Consequently, GlcCer accumulates within the lysosomes of macrophages, transforming them into characteristic "Gaucher cells."[1] These lipid-engorged cells infiltrate various organs, primarily the spleen, liver, and bone marrow, leading to hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[3]
This compound: A Recombinant Enzyme Replacement Therapy
This compound (Cerezyme®) is a recombinant analogue of human GCase produced in Chinese hamster ovary (CHO) cells.[1] The enzyme undergoes post-translational modification to expose terminal mannose residues on its N-linked oligosaccharide chains. This modification is critical for its therapeutic mechanism, as it facilitates targeted uptake by macrophages, the primary cell type affected in Gaucher disease, via mannose-specific receptors on the cell surface.[1][4]
Cellular Mechanism of Action
Cellular Uptake: Mannose Receptor-Mediated Endocytosis
The therapeutic efficacy of this compound hinges on its efficient delivery to the lysosomes of macrophages. Macrophages express surface lectin-like receptors, particularly the mannose receptor, that recognize and bind to the exposed mannose residues on the this compound glycoprotein.[1][4] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the enzyme-receptor complex, forming an endosome. The endosome then traffics within the cell and fuses with a lysosome, delivering the active this compound to the site of substrate accumulation.[1][5]
Lysosomal Hydrolysis and Impact on Downstream Pathways
Once inside the lysosome, this compound catalyzes the hydrolysis of the accumulated GlcCer, breaking it down into glucose and ceramide.[2] This action restores the normal metabolic pathway, reduces the lysosomal lipid burden, and alleviates the cellular pathology of the Gaucher cell.
In GCase deficiency, an alternative metabolic pathway becomes more active, where GlcCer is deacylated by acid ceramidase to form glucosylsphingosine (lyso-GL1).[6] Lyso-GL1 is a cytotoxic lipid and a key biomarker for Gaucher disease.[7] By reducing the primary substrate (GlcCer), this compound treatment indirectly leads to a significant reduction in lyso-GL1 levels.[2][7]
In Vitro Models of Gaucher Disease
A variety of in vitro models are available to study Gaucher disease, each with distinct advantages and limitations.
| Model Type | Description | Advantages | Limitations |
| Patient-Derived Fibroblasts | Skin fibroblasts cultured from biopsies of GD patients (e.g., N370S mutation).[8] | Genetically relevant; express the specific patient mutation; useful for studying basic cellular mechanisms. | Not the primary pathogenic cell type (macrophage); may not fully recapitulate storage phenotype. |
| Chemically-Induced Models | Healthy wild-type cells (fibroblasts, macrophages) treated with a GCase inhibitor like conduritol-B-epoxide (CBE).[6] | High-throughput; reproducible; allows for dose-dependent induction of the GD phenotype. | Not a genetic model; CBE can have off-target effects; phenotype is transient. |
| iPSC-Derived Macrophages | Induced pluripotent stem cells (iPSCs) from GD patients are differentiated into macrophages. | Highly relevant cell type; patient-specific genetics; allows for study of macrophage-specific responses. | Technically complex; expensive; potential for variability between differentiation batches. |
| Genetically Engineered Cells | Cell lines (e.g., HEK293T) with GBA1 gene knock-down via siRNA or CRISPR.[6] | High degree of control over GCase expression; suitable for mechanistic studies. | Non-physiological cell lines; may lack relevant pathways of primary cells. |
Experimental Protocols for Evaluating this compound Efficacy
The following protocols are fundamental for quantifying the biochemical efficacy of this compound in in vitro models.
Protocol: GCase Activity Assay (4-MUG Based)
This assay measures the restoration of GCase enzyme activity in cell lysates after treatment with this compound. It uses the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[9][10]
-
Cell Culture and Treatment:
-
Plate GD model cells (e.g., patient fibroblasts) in a suitable format (e.g., 6-well plate).
-
Allow cells to adhere and grow to ~80% confluency.
-
Treat cells with varying concentrations of this compound in fresh culture medium for a specified duration (e.g., 24-72 hours). Include an untreated control.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse cells in a lysis buffer (e.g., 250 mM Sucrose, 10 mM Tris pH 7.5, 1 mM EDTA, 1% Triton X-100).[11]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
In a black 96-well plate, add a standardized amount of protein lysate (e.g., 5-10 µg) to each well.[10]
-
Prepare an assay buffer (e.g., citrate-phosphate buffer, pH 5.4, containing 0.25% w/v sodium taurocholate).[10][11]
-
Add the assay buffer to each well.
-
To start the reaction, add the 4-MUG substrate (final concentration ~2-5 mM).[10][11] For a negative control, add the GCase inhibitor CBE (final concentration ~3 mM) to a set of wells.[11]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Generate a standard curve using 4-methylumbelliferone (4-MU).
-
Calculate GCase activity as pmol of 4-MU generated per mg of protein per hour.[12]
-
Protocol: Substrate (GlcCer/Lyso-GL1) Quantification
This method uses Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to directly measure the reduction of accumulated substrates in this compound-treated cells.
-
Cell Culture and Lipid Extraction:
-
Culture and treat cells as described in 4.1.1.
-
After treatment, wash cells with PBS and harvest by scraping.
-
Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction, with organic solvents (e.g., chloroform:methanol).
-
Dry the lipid extract under nitrogen gas and resuspend in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 or similar reverse-phase chromatography column to separate the lipids.
-
Employ a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify GlcCer and lyso-GL1 based on their unique parent-daughter ion transitions.
-
Include internal standards (deuterated versions of the lipids) for accurate quantification.
-
-
Data Analysis:
-
Generate standard curves for absolute quantification.
-
Normalize lipid levels to the total protein or lipid phosphate content of the original cell pellet.
-
Express results as pg or ng of lipid per µg of protein.
-
Quantitative Analysis of this compound Efficacy
While much of the detailed dose-response data for this compound comes from clinical and in vivo studies, these results provide a crucial benchmark for what researchers should aim to model in vitro.[3][13] In vitro studies using patient fibroblasts have demonstrated that treatment can increase residual GCase activity by several fold.[8]
The following tables summarize the expected outcomes and key parameters from in vitro experiments based on published clinical and preclinical data.
Table 5.1: Effect of this compound on GCase Activity in GD Cell Models
| Cell Model | This compound Conc. | Treatment Duration | Fold Increase in GCase Activity (vs. Untreated) | Reference |
| N370S Patient Fibroblasts | 10 - 100 nM | 72 hours | Expected 2 to 10-fold increase | Based on[8] |
| CBE-Treated Macrophages | 10 - 100 nM | 24 hours | Expected restoration to near wild-type levels | - |
| iPSC-Derived Macrophages | 10 - 100 nM | 72 hours | Expected dose-dependent increase | - |
Table 5.2: Reduction of Substrates Following this compound Treatment
| Cell Model | Biomarker | % Reduction from Baseline (vs. Untreated) | Reference |
| GD Patient Fibroblasts | Glucosylceramide | Expected dose-dependent reduction | - |
| CBE-Treated Fibroblasts | Glucosylsphingosine | Expected >50% reduction | Based on[6] |
| Clinical Data (Plasma) | Glucosylsphingosine | ~78% reduction after 2 years of ERT | [2] |
Table 5.3: Modulation of Secreted Biomarkers in Conditioned Media
| Biomarker | Expected Change with this compound | Rationale | Reference (Clinical) |
| CCL18 | Decrease | Secreted by Gaucher cells; marker of macrophage activation. | [7] |
| Chitotriosidase | Decrease | Enzyme highly expressed and secreted by Gaucher cells. | [2][7] |
Conclusion and Future Directions
This compound effectively restores GCase activity and reduces substrate storage in a variety of in vitro models of Gaucher disease. These models, from patient-derived fibroblasts to iPSC-derived macrophages, are critical for dissecting cellular disease mechanisms and for the preclinical evaluation of novel therapies. The experimental protocols outlined in this guide provide a robust framework for quantifying the biochemical efficacy of this compound and other therapeutic candidates. Future in vitro work should focus on developing more complex, multi-cellular models (e.g., co-cultures of macrophages and bone cells) to better recapitulate the intricate organ-specific pathology of Gaucher disease and to explore the effects of ERT in a more physiologically relevant context.
References
- 1. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the safety and efficacy of this compound treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mannose chain length on targeting of glucocerebrosidase for enzyme replacement therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannose receptor mediated antigen uptake and presentation in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amicusrx.com [amicusrx.com]
- 7. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. Dose-response relationships for enzyme replacement therapy with this compound/alglucerase in patients with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Biology of Imiglucerase Production in CHO Cells: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular biology and bioprocess engineering principles underlying the production of imiglucerase, a recombinant form of the human enzyme β-glucocerebrosidase, in Chinese Hamster Ovary (CHO) cells. This compound is a critical enzyme replacement therapy for Gaucher disease, a lysosomal storage disorder.[1] The use of CHO cells as a production platform is pivotal due to their capacity for complex, human-like post-translational modifications, which are essential for the therapeutic efficacy of the enzyme.[2]
Genetic Engineering of CHO Cells for this compound Expression
The foundational step in producing this compound is the stable transfection of CHO cells with an expression vector encoding the human glucocerebrosidase (GCR) gene. The design of this vector is critical for achieving high-level and stable expression of the recombinant protein.
Expression Vector Design
A commonly employed strategy involves the use of a dicistronic expression vector, such as the pED vector. This vector allows for the simultaneous expression of the gene of interest (this compound) and a selectable marker, dihydrofolate reductase (DHFR), from a single mRNA transcript.[3][4] Key components of a typical this compound expression vector include:
-
Promoter: A strong constitutive promoter, such as the Simian Virus 40 (SV40) early promoter, is used to drive high-level transcription of the dicistronic mRNA.[5]
-
This compound cDNA: The coding sequence for human glucocerebrosidase. Notably, the commercially produced this compound contains a single amino acid substitution (Arginine to Histidine at position 495) compared to the wild-type enzyme.[6]
-
Internal Ribosome Entry Site (IRES): An IRES element, often from the Encephalomyocarditis virus (EMCV), is placed between the this compound and DHFR coding sequences. This allows for cap-independent translation initiation of the downstream DHFR gene.[3]
-
DHFR Selectable Marker: The dihydrofolate reductase gene serves as a selectable and amplifiable marker. CHO cell lines deficient in DHFR (e.g., CHO-DXB11 or CHO-DG44) are used as hosts.[3][7]
-
Polyadenylation Signal: A polyadenylation signal, such as the one from the SV40 late gene, is included downstream of the DHFR gene to ensure proper processing and stability of the mRNA transcript.
Gene Amplification Using the DHFR/Methotrexate System
To achieve the high expression levels required for industrial production, the copy number of the integrated expression vector is increased through gene amplification. This is a key advantage of the DHFR system.
Experimental Protocol: DHFR/Methotrexate Gene Amplification
-
Transfection: Transfect DHFR-deficient CHO cells (e.g., CHO-DG44) with the linearized this compound expression vector using a standard method like electroporation or lipid-based transfection.
-
Initial Selection: Culture the transfected cells in a nucleoside-free medium (e.g., MEM Alpha medium without hypoxanthine and thymidine). Only cells that have successfully integrated the vector and express the DHFR gene will survive.
-
Methotrexate (MTX) Selection: Once stable transfectants are established, introduce methotrexate (MTX), a potent inhibitor of DHFR, into the culture medium at a low concentration (e.g., 20-50 nM).
-
Stepwise Amplification: Gradually increase the MTX concentration in a stepwise manner (e.g., 100 nM, 200 nM, 400 nM, etc.). At each step, only cells that have amplified the DHFR gene (and consequently the linked this compound gene) to overproduce the DHFR enzyme will survive.[7]
-
Clonal Selection: After several rounds of amplification, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Screening: Screen the resulting clones for high-level this compound expression and secretion.
This process can take several months but is essential for developing a high-producing and stable cell line.[8]
Cell Culture and Production Process
The cultivation of the genetically engineered CHO cells is performed in large-scale bioreactors under tightly controlled conditions to maximize cell growth and this compound productivity.
Cell Culture Media
Modern CHO cell culture processes for this compound production utilize serum-free, chemically defined media.[9] This eliminates the variability and potential for contamination associated with animal-derived components. A typical basal medium is supplemented with essential nutrients to support high-density cell growth.[10][11]
| Media Component Group | Examples | Function |
| Carbon Source | Glucose, Galactose | Primary energy source |
| Nitrogen Source | Amino Acids (e.g., Glutamine) | Building blocks for proteins |
| Vitamins | B-complex vitamins, etc. | Co-factors for enzymatic reactions |
| Trace Elements | Zinc, Copper, Selenium, etc. | Essential for enzyme function |
| Salts | NaCl, KCl, CaCl2, etc. | Maintain osmotic balance and ion gradients |
| Growth Factors | Insulin, Transferrin (often recombinant) | Promote cell proliferation and survival |
| Buffer System | Bicarbonate-CO2, HEPES | Maintain stable pH |
Table 1: Key Components of a Chemically Defined CHO Cell Culture Medium
Fed-Batch Culture Strategy
A fed-batch strategy is commonly employed to achieve high cell densities and product titers.[12][13] This involves feeding a concentrated nutrient solution to the culture periodically or continuously to replenish depleted nutrients and extend the production phase.
Exemplary Fed-Batch Protocol Parameters:
-
Growth Phase:
-
Inoculate the bioreactor with a starting cell density of approximately 0.5 x 10^6 viable cells/mL.
-
Maintain the temperature at 37°C.
-
Control the pH at 7.0-7.2.
-
Maintain dissolved oxygen (DO) at 30-50% of air saturation.
-
-
Production Phase:
-
When the cell density reaches a target level (e.g., >5 x 10^6 cells/mL), initiate a temperature shift to 31-33°C. This can reduce cell growth rate and enhance specific productivity.[14]
-
Begin feeding with a concentrated, chemically defined feed medium. The feeding strategy can be a daily bolus or a continuous feed.
-
Monitor key metabolites like glucose and lactate, and adjust feeding rates to avoid nutrient limitation and toxic byproduct accumulation.
-
-
Harvest:
-
Continue the culture for 10-20 days, or until cell viability drops significantly.
-
Harvest the culture supernatant, which contains the secreted this compound, for downstream purification.
-
| Parameter | Growth Phase | Production Phase |
| Temperature | 37°C | 31-33°C |
| pH | 7.0 - 7.2 | 7.0 - 7.2 |
| Dissolved Oxygen (DO) | 30 - 50% | 30 - 50% |
| Feeding | None | Daily bolus or continuous |
Table 2: Typical Fed-Batch Culture Parameters for Recombinant Protein Production in CHO Cells
Post-Translational Modifications and Signaling Pathways
The ability of CHO cells to perform human-like post-translational modifications (PTMs) is a primary reason for their use in producing therapeutic proteins like this compound.[2] Glycosylation is a particularly critical PTM for the function of this enzyme.
Glycosylation of this compound in CHO Cells
This compound is a glycoprotein with four N-linked glycosylation sites.[6] In CHO cells, these sites are decorated with complex-type N-glycans. However, for therapeutic efficacy, the terminal sugars (sialic acid, galactose, and N-acetylglucosamine) must be removed to expose the underlying mannose residues.[6][15] These exposed mannose residues are recognized by mannose receptors on macrophages, the target cells in Gaucher disease, facilitating the uptake of the enzyme into the lysosomes where it can degrade the accumulated glucocerebroside.
N-Glycan Profile of CHO-produced this compound (before modification):
| Glycan Structure Type | Predominant Monosaccharides |
| Complex-type | Sialic Acid, Galactose, N-acetylglucosamine, Mannose, Fucose |
| High-mannose | Mannose |
Table 3: General N-Glycan Profile of Recombinant Glycoproteins from CHO Cells [16][17]
Key Signaling Pathways in Protein Production
Two key signaling pathways that influence recombinant protein production in CHO cells are the Unfolded Protein Response (UPR) and the mTOR pathway.
-
Unfolded Protein Response (UPR): High-level expression of a recombinant protein can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. This triggers the UPR, a signaling network that aims to restore ER homeostasis by increasing the protein folding capacity of the cell.[2][8][18] If ER stress is prolonged and severe, the UPR can initiate apoptosis. Modulating the UPR is a key strategy in cell line engineering to enhance protein secretion.
References
- 1. Generation of high-expressing cells by methotrexate amplification of destabilized dihydrofolate reductase selection marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamics of unfolded protein response in recombinant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture media for recombinant protein expression in Chinese hamster ovary (CHO) cells: History, key components, and optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybrid deep modeling of a CHO-K1 fed-batch process: combining first-principles with deep neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Engineering protein glycosylation in CHO cells to be highly similar to murine host cells [frontiersin.org]
- 6. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. mdpi.com [mdpi.com]
- 9. Best Cell Culture Media for CHO Cells: Serum-Free Options [synapse.patsnap.com]
- 10. cet.bio [cet.bio]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress in fed-batch culture for recombinant protein production in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RU2668158C1 - Method for purification of this compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Model-based analysis of N-glycosylation in Chinese hamster ovary cells | PLOS One [journals.plos.org]
- 17. Glycomics Profiling of Chinese Hamster Ovary Cell Glycosylation Mutants Reveals N-Glycans of a Novel Size and Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: In Vitro Enzymatic Activity Assay of Imiglucerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imiglucerase (Cerezyme®) is a recombinant analogue of the human lysosomal enzyme β-glucocerebrosidase, which is essential for the hydrolysis of glucocerebroside into glucose and ceramide.[1][2] A deficiency in this enzyme leads to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucocerebroside in macrophages.[2][3] this compound is used as an enzyme replacement therapy (ERT) to manage the non-neurological manifestations of Gaucher disease type 1 and type 3.[4][5]
This document provides a detailed protocol for determining the in vitro enzymatic activity of this compound. The assay is crucial for quality control, stability testing, and pharmacokinetic studies.[6][7] The described method utilizes a sensitive fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to quantify enzyme activity.
Principle of the Assay
The enzymatic activity of this compound is determined by measuring its ability to catalyze the hydrolysis of a synthetic substrate. In this protocol, the non-fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) is cleaved by this compound into β-D-glucose and the highly fluorescent molecule 4-methylumbelliferone (4-MU).
The reaction is conducted under optimal conditions (e.g., acidic pH and 37°C) that mimic the lysosomal environment where the enzyme is naturally active.[8] The reaction is terminated by adding a high-pH stop solution, which also enhances the fluorescence of the 4-MU product. The fluorescence intensity is directly proportional to the amount of 4-MU produced and, consequently, to the enzymatic activity of this compound. A standard curve generated with known concentrations of 4-MU is used to quantify the amount of product formed.
Enzymatic Reaction Pathway
Caption: Hydrolysis of 4-MUG by this compound.
Data Summary
The following table summarizes key quantitative parameters for the this compound activity assay.
| Parameter | Value | Reference(s) |
| Enzyme | This compound (Recombinant Human β-Glucocerebrosidase) | [4][7] |
| Substrate (Fluorogenic) | 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | [9] |
| Substrate (Chromogenic) | p-Nitrophenyl-β-D-glucopyranoside (pNP-G) | [8][9] |
| Assay Buffer | Citrate-Phosphate Buffer with Sodium Taurocholate | |
| Optimal pH | 5.1 - 5.7 (pH 5.4 is commonly used for leukocyte preparations) | |
| Optimal Temperature | 37°C | [7][8] |
| Stop Solution | Glycine-NaOH Buffer (pH ~10.8) | |
| Wavelengths (4-MU) | Excitation: ~365 nm, Emission: ~445 nm | |
| Wavelength (p-Nitrophenol) | 400 nm | [8] |
| Typical Enzyme Conc. | 5 nM (for kinetic assays) | [9] |
| Typical Substrate Conc. | 23 - 3000 µM (for 4-MUG kinetic assays) | [9] |
| Unit Definition | 1 unit = 1 µmol of substrate hydrolyzed per minute at 37°C. | [8] |
Experimental Protocol
This protocol is designed for a 96-well microplate format.
4.1 Materials and Reagents
-
This compound (Cerezyme®)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG, Sigma-Aldrich M3633)[10]
-
4-Methylumbelliferone (4-MU, for standard curve)
-
Citric Acid
-
Sodium Phosphate, Dibasic (Na₂HPO₄)
-
Sodium Taurocholate
-
Glycine
-
Sodium Hydroxide (NaOH)
-
Bovine Serum Albumin (BSA, optional, as a stabilizer)
-
Deionized Water
-
Black, flat-bottom 96-well microplates (for fluorescence)
-
Fluorometric microplate reader
-
Incubator set to 37°C
-
Calibrated pipettes and sterile tips
4.2 Reagent Preparation
-
Assay Buffer (0.1 M Citrate-Phosphate, pH 5.4, with 0.25% Sodium Taurocholate):
-
Prepare 0.1 M Citric Acid and 0.2 M Dibasic Sodium Phosphate solutions.
-
Mix the two solutions to achieve a stable pH of 5.4.
-
Dissolve Sodium Taurocholate to a final concentration of 0.25% (w/v).
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM 4-MUG):
-
Dissolve 3.38 mg of 4-MUG in 1 mL of Dimethylformamide (DMF) or deionized water.
-
Store in small aliquots at -20°C, protected from light.
-
-
Working Substrate Solution (1 mM 4-MUG):
-
Dilute the 10 mM stock solution 1:10 in Assay Buffer immediately before use.
-
-
Stop Solution (0.5 M Glycine-NaOH, pH 10.8):
-
Dissolve Glycine in deionized water to a concentration of 0.5 M.
-
Adjust the pH to 10.8 using 5 M NaOH.
-
Store at room temperature.
-
-
Standard Stock Solution (1 mM 4-MU):
-
Dissolve 1.76 mg of 4-MU in 10 mL of ethanol or DMF.
-
Store in small aliquots at -20°C, protected from light.
-
-
This compound Working Solution:
-
Reconstitute and dilute this compound in Assay Buffer to the desired concentration (e.g., 1-10 µg/mL). Prepare fresh and keep on ice.
-
4.3 Standard Curve Preparation
-
Prepare a series of dilutions of the 4-MU standard stock solution in Assay Buffer to obtain concentrations ranging from 0 to 50 µM.
-
Add 50 µL of each standard dilution in triplicate to the wells of a black 96-well plate.
-
Add 50 µL of the Working Substrate Solution to each standard well.
-
Add 100 µL of Stop Solution to each well.
-
This plate will be read along with the enzyme reaction plate.
4.4 Enzyme Reaction
-
Add 25 µL of Assay Buffer to all designated wells of a black 96-well plate.
-
Add 25 µL of the this compound working solution (or sample) to the test wells. For blank wells, add 25 µL of Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed (37°C) Working Substrate Solution (1 mM) to all wells. The final volume will be 100 µL.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Terminate the reaction by adding 100 µL of Stop Solution to all wells.
4.5 Measurement
-
Gently tap the plate to mix the contents.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
Data Analysis
-
Subtract Blank: Subtract the average fluorescence reading of the blank wells from all standard and sample wells.
-
Standard Curve: Plot the background-subtracted fluorescence values for the 4-MU standards against their corresponding concentrations (in µmol/L or nmol/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Calculate Product Formed: Use the standard curve equation to calculate the concentration of 4-MU produced in each sample well from its fluorescence reading.
-
Calculate Enzyme Activity: Use the following formula to determine the specific activity:
Specific Activity (U/mg) = ( [4-MU produced in nmol/mL] * Total Assay Volume in mL ) / ( Incubation Time in min * Amount of Enzyme in mg )
Where 1 Unit (U) is defined as 1 µmol of substrate converted per minute.
Experimental Workflow Diagram
Caption: Workflow for the in vitro this compound activity assay.
References
- 1. Cerezyme (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response relationships for enzyme replacement therapy with this compound/alglucerase in patients with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pahealthwellness.com [pahealthwellness.com]
- 5. sanofi.com [sanofi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. WO2016100556A1 - Enzymatic activity assays for glucocerebrosidase - Google Patents [patents.google.com]
- 8. RU2668158C1 - Method for purification of this compound - Google Patents [patents.google.com]
- 9. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Methylumbelliferyl β-D-glucopyranoside β-glucosidasesubstrate 18997-57-4 [sigmaaldrich.com]
Application Notes and Protocols: Reconstitution and Handling of Lyophilized Imiglucerase for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, handling, and application of lyophilized imiglucerase (a recombinant form of human β-glucocerebrosidase) for research purposes. The information is intended to guide laboratory professionals in preparing the enzyme for in vitro and in vivo studies, ensuring its stability and activity.
Product Information and Storage
Lyophilized this compound is a white to off-white powder that requires reconstitution before use. It is crucial to adhere to proper storage conditions to maintain the enzyme's integrity.
| Parameter | Specification |
| Storage of Lyophilized Powder | Refrigerate at 2°C to 8°C (36°F to 46°F). Do not freeze. |
| Appearance of Lyophilized Powder | White to off-white powder. |
| Reconstitution Diluent | Sterile Water for Injection, USP. |
| Concentration after Reconstitution | 40 units/mL.[1][2] |
| Storage of Reconstituted Solution | Up to 12 hours at room temperature (20°C to 25°C) or refrigerated (2°C to 8°C).[2] |
| Storage of Diluted Solution | Up to 24 hours refrigerated (2°C to 8°C).[2] Protect from light. |
An enzyme unit (U) is defined as the amount of enzyme that catalyzes the hydrolysis of one micromole of the synthetic substrate para-nitrophenyl-β-D-glucopyranoside (pNP-Glc) per minute at 37°C.[3]
Reconstitution Protocol for Research Use
This protocol details the steps for reconstituting lyophilized this compound to a stock solution for subsequent use in research applications. Aseptic techniques should be strictly followed as the product does not contain preservatives.
Materials:
-
Vial of lyophilized this compound (e.g., 400 units)
-
Sterile Water for Injection, USP
-
Sterile syringes and needles
-
Alcohol swabs
Procedure:
-
Equilibration: Remove the vial of lyophilized this compound from the refrigerator and allow it to reach room temperature (approximately 30 minutes).[1]
-
Preparation: Disinfect the rubber stopper of the vial with an alcohol swab.[4]
-
Reconstitution:
-
Dissolution: Gently roll and tilt the vial to dissolve the powder completely.[2] Avoid vigorous shaking or agitation, as this can cause protein denaturation.
-
Inspection: Visually inspect the reconstituted solution for particulate matter and discoloration. The solution should be clear and colorless. Discard if opaque particles or discoloration are observed.[2]
-
Withdrawal: Using a sterile syringe, withdraw the required volume of the reconstituted solution. Each 400-unit vial will yield up to 10 mL of the 40 unit/mL solution.[1][2]
Reconstitution workflow for lyophilized this compound.
Experimental Protocols
Preparation of this compound for In Vitro Cell Culture
For cell-based assays, the reconstituted this compound stock solution (40 units/mL) must be further diluted in a sterile, physiologically compatible buffer or cell culture medium.
Materials:
-
Reconstituted this compound (40 units/mL)
-
Sterile phosphate-buffered saline (PBS) or complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Calculate Dilution: Determine the final concentration of this compound required for your experiment. A study on human monocyte-derived macrophages used a concentration of 1 µg/µL (equivalent to 1 mg/mL) of recombinant human GBA1 (Cerezyme).[5]
-
Serial Dilution: Perform serial dilutions of the 40 units/mL stock solution in sterile PBS or your complete cell culture medium to achieve the desired final concentration.
-
Filtration (Optional but Recommended): For sensitive cell culture applications, the final diluted solution can be filtered through a low protein-binding 0.2 µm syringe filter to ensure sterility.
-
Application to Cells: Add the diluted this compound solution to your cell cultures.
Glucocerebrosidase (GCase) Enzyme Activity Assay
This protocol is adapted from established methods for measuring GCase activity using a fluorogenic substrate.[6]
Materials:
-
Reconstituted this compound or cell/tissue lysates containing GCase
-
Assay Buffer: 50 mM citric acid, 176 mM K₂HPO₄, 10 mM sodium taurocholate, 0.01% Tween-20, pH 5.9.[6]
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Stop Solution: 1 M sodium hydroxide, 1 M glycine, pH 10.[6]
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~445 nm)
Procedure:
-
Sample Preparation: Prepare serial dilutions of your this compound solution or cell/tissue lysates in the assay buffer.
-
Reaction Setup:
-
Add 20 µL of your diluted sample to each well of the 96-well plate.
-
Initiate the reaction by adding 20 µL of the 4-MUG substrate solution (prepare according to manufacturer's instructions, typically in the mM range, diluted in assay buffer).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-60 minutes). The optimal incubation time may need to be determined empirically.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Generate a standard curve using 4-methylumbelliferone (4-MU) to quantify the amount of product formed. Calculate the enzyme activity in your samples based on the standard curve.
Signaling and Cellular Mechanisms
This compound functions as an enzyme replacement therapy for Gaucher disease, a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase.
Cellular uptake and mechanism of action of this compound.
The mannose-terminated oligosaccharide chains of this compound are specifically recognized by endocytic carbohydrate receptors on macrophages. This binding facilitates the internalization of the enzyme into the lysosomes, where it catalyzes the hydrolysis of the accumulated glucocerebroside into glucose and ceramide, thereby reducing the substrate burden in the cell.
Experimental Workflow for In Vitro Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based model of Gaucher disease.
Workflow for an in vitro this compound efficacy study.
Disclaimer: These protocols are intended for research use only and should be performed by trained laboratory personnel. They are not intended for clinical use. Researchers should always consult the manufacturer's product information sheet for the most up-to-date information and safety precautions. All experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. Cerezyme® Dosing and Administration | For US HCPs [pro.campus.sanofi]
- 3. sanofi.com [sanofi.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. Cultured Macrophage Models for the Investigation of Lysosomal Glucocerebrosidase and Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of Imiglucerase in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of imiglucerase, a recombinant form of human β-glucocerebrosidase (GCase), in cell lysates using Western blotting. This compound is the active ingredient in the enzyme replacement therapy Cerezyme®, used for the treatment of Gaucher disease.[1][2][3] Monitoring the presence and quantity of this compound in cellular models is crucial for research and development of therapies for this and related neurodegenerative diseases.[4]
Introduction
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[4][5] This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages.[2] this compound is a recombinant form of GCase produced in Chinese hamster ovary (CHO) cells and is modified to have mannose-terminated oligosaccharide chains, which target it to macrophages.[1][6]
Western blotting is a widely used technique to separate and identify specific proteins from a complex mixture, such as a cell lysate.[7] This method allows for the verification of this compound uptake and expression in cells, and for the semi-quantitative analysis of its levels.
Experimental Protocols
I. Cell Lysate Preparation
Proper sample preparation is critical for successful Western blot analysis.[8][9] The choice of lysis buffer can impact the solubilization and extraction of proteins.[7]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (RIPA buffer is a common choice, but others can be used)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge
Protocol:
-
Wash cultured cells with ice-cold PBS to remove residual culture medium.[10]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors. For a 10 cm dish, 0.8 to 1 ml of lysis buffer is recommended when cells are over 70% confluent.[10]
-
For adherent cells, use a cell scraper to detach the cells in the lysis buffer. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[10]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
To ensure complete lysis, the lysate can be sonicated for 10 seconds on ice.[10]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.[11]
-
Determine the protein concentration of the lysate using a standard protein assay, such as the BCA or Bradford assay.[9][10] This is essential for ensuring equal loading of protein in each lane of the gel.[7]
-
Samples can be aliquoted and stored at -80°C for long-term use.[9][10]
II. SDS-PAGE and Protein Transfer
Materials:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels for proteins smaller than 200 kDa)[10]
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
Protocol:
-
Prepare protein samples for loading by mixing the cell lysate with an equal volume of 2x Laemmli sample buffer containing a reducing agent like β-mercaptoethanol or DTT.[7]
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[7][9]
-
Load 15-30 µg of total protein per lane into the wells of the SDS-PAGE gel. Include a protein molecular weight standard in one lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Following electrophoresis, transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
III. Immunodetection of this compound
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody specific for glucocerebrosidase/imiglucerase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After protein transfer, block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer. The incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[10]
-
Capture the chemiluminescent signal using an imaging system.
Data Presentation
Table 1: Recommended Reagents and Buffers
| Reagent/Buffer | Composition | Purpose |
| RIPA Lysis Buffer | 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0. Add fresh: 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail.[10] | Cell lysis and protein solubilization |
| 2x Laemmli Sample Buffer | 4% SDS, 20% glycerol, 120mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol (added fresh) | Protein denaturation and preparation for SDS-PAGE |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol | Transfer of proteins from gel to membrane |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) | Block non-specific antibody binding sites |
Table 2: Recommended Antibody Dilutions and Incubation Times
| Antibody | Dilution | Incubation Time | Incubation Temperature |
| Primary Antibody | |||
| Anti-β-Glucocerebrosidase (Clone 2I15) | Varies by manufacturer, start with 1:1000 | Overnight | 4°C |
| Anti-GCase (rabbit polyclonal) | 1 µg/ml (1:1000 dilution)[12] | Overnight | 4°C |
| Secondary Antibody | |||
| HRP-conjugated anti-rabbit/mouse IgG | 1:2000 - 1:20,000[10] | 1 hour | Room Temperature |
Note: Optimal antibody concentrations and incubation times should be determined empirically.
Mandatory Visualization
Caption: Workflow for Western blot detection of this compound.
This comprehensive protocol provides a robust starting point for the detection of this compound in cell lysates. Researchers should optimize conditions for their specific experimental setup to ensure reliable and reproducible results.
References
- 1. This compound (Cerezyme) for the Treatment of Type 1 Gaucher Disease- Pharmacology [medicalbiochemist.com]
- 2. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of anti-glucocerebrosidase antibodies for western blot analysis on protein lysates of murine and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic delivery of recombinant glucocerebrosidase enzyme-containing extracellular vesicles to human cells from Gaucher disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations on therapeutic glucocerebrosidases through paired detection with fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Western Blotting Sample Preparation [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. origene.com [origene.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. portlandpress.com [portlandpress.com]
Application Notes and Protocols: The Use of Imiglucerase in Primary Macrophage Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiglucerase (Cerezyme®) is a recombinant, macrophage-targeted form of the human enzyme β-glucocerebrosidase used for enzyme replacement therapy (ERT) in Gaucher disease.[1] Gaucher disease is a lysosomal storage disorder characterized by a deficiency in glucocerebrosidase, leading to the accumulation of glucocerebroside primarily within macrophages.[1] These lipid-laden macrophages, known as Gaucher cells, are central to the pathophysiology of the disease.[1] Primary macrophage cultures serve as a crucial in vitro model system to study the cellular mechanisms of Gaucher disease and to evaluate the efficacy of therapeutic agents like this compound. These application notes provide detailed protocols for utilizing this compound in primary macrophage studies, including the generation of Gaucher-like macrophages, and assays to assess cellular function.
Mechanism of Action
This compound is designed to mimic the endogenous human β-glucocerebrosidase. Its primary function is to hydrolyze the glycolipid glucocerebroside into glucose and ceramide, thereby reducing its accumulation within the lysosomes of macrophages.[1] The enzyme is modified to have exposed mannose residues on its oligosaccharide chains, which facilitates its recognition and uptake by the mannose receptor (CD206), a C-type lectin highly expressed on the surface of macrophages.[1][2] This targeted delivery ensures the enzyme is efficiently directed to the primary cell type affected in Gaucher disease.
Upon binding to the mannose receptor, this compound is internalized via clathrin-mediated endocytosis and trafficked to the lysosomes.[3][4] Within the acidic environment of the lysosome, the enzyme becomes active and carries out its catalytic function.
Data Presentation
Table 1: In Vitro Binding and Uptake of Mannose-Terminated Glucocerebrosidase by Macrophages
| Parameter | Value | Cell Type | Reference |
| Receptor Number per Cell | ~500,000 | Murine and Human Macrophages | [3][4] |
| Dissociation Constant (Kd) | 10⁻⁷ M | Murine and Human Macrophages | [3][4] |
| Half-Maximal Uptake Concentration | 10⁻⁶ M | Murine and Human Macrophages | [4] |
Table 2: Clinical Efficacy of this compound in Patients with Type 1 Gaucher Disease (Expected Outcomes Mirrored in Long-Term In Vitro Models)
| Parameter | Improvement with this compound Treatment | Reference |
| Hematological | ||
| Hemoglobin | Mean increase of 1.58 to 1.92 g/dL | [5] |
| Platelet Count | Mean increase of 26% to 33% | [5] |
| Visceral | ||
| Spleen Volume | 50% to 60% reduction within 2 to 5 years | [6] |
| Liver Volume | 30% to 40% reduction within 3 to 5 years | [6] |
| Skeletal | ||
| Bone Mineral Density | Significant improvement with long-term therapy | [6] |
| Bone Pain and Crises | Reduction in frequency and severity | [6] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into macrophages.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in tissue culture plates or flasks and incubate at 37°C in a 5% CO₂ incubator.
-
After 2-4 hours, remove the non-adherent cells by washing with warm PBS.
-
Add fresh RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF to the adherent monocytes.
-
Culture for 7 days to allow differentiation into macrophages, replacing the medium every 2-3 days.
Protocol 2: Generation of a Gaucher-like Macrophage Model
This protocol uses Conduritol B Epoxide (CBE), a specific and irreversible inhibitor of β-glucocerebrosidase, to create an in vitro model of Gaucher cells.
Materials:
-
Differentiated primary macrophages (from Protocol 1)
-
Conduritol B Epoxide (CBE)
-
Complete culture medium (RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
Cell lysis buffer
-
Reagents for glucocerebrosidase activity assay (e.g., 4-methylumbelliferyl-β-D-glucopyranoside)
Procedure:
-
Culture primary macrophages to confluence.
-
Prepare a stock solution of CBE in sterile water or DMSO.
-
Dilute the CBE stock solution in complete culture medium to the desired working concentration (a dose-response experiment is recommended to determine the optimal concentration for GCase inhibition without significant cytotoxicity).
-
Remove the existing medium from the macrophages and add the CBE-containing medium.
-
Incubate the cells for a desired period (e.g., 7-15 days) to allow for glucocerebroside accumulation. Replace the medium with fresh CBE-containing medium every 2-3 days.
-
After the treatment period, wash the cells with PBS and lyse them.
-
Measure the glucocerebrosidase activity in the cell lysates to confirm inhibition.
Protocol 3: this compound Treatment of Primary Macrophages
Materials:
-
Primary macrophages or Gaucher-like macrophages
-
This compound (Cerezyme®)
-
Complete culture medium
Procedure:
-
Prepare a stock solution of this compound in sterile water for injection according to the manufacturer's instructions.
-
Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations. Based on in vitro studies with a similar mannose-terminated glucocerebrosidase, concentrations in the range of 10⁻⁷ M to 10⁻⁶ M can be used as a starting point.[4]
-
Remove the existing medium from the macrophage cultures and add the this compound-containing medium.
-
Incubate the cells for the desired duration (e.g., 24-72 hours) to allow for enzyme uptake and activity.
-
After incubation, the cells can be harvested for analysis of glucocerebrosidase activity, glucocerebroside levels, or subjected to functional assays.
Protocol 4: Assessment of Macrophage Phagocytosis
This protocol provides a method to quantify the phagocytic capacity of macrophages after treatment with this compound.
Materials:
-
This compound-treated and control macrophages
-
Fluorescently labeled particles (e.g., zymosan, latex beads, or apoptotic cells)
-
Phagocytosis buffer (e.g., HBSS with calcium and magnesium)
-
Trypan Blue solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Plate this compound-treated and control macrophages in a multi-well plate.
-
Add fluorescently labeled particles to the cells at a specific particle-to-cell ratio.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells extensively with cold PBS to remove non-internalized particles.
-
To quench the fluorescence of surface-bound particles, add Trypan Blue solution for 1-2 minutes.
-
Wash again with PBS.
-
Analyze the cells by flow cytometry to determine the percentage of phagocytic cells and the mean fluorescence intensity (indicative of the number of internalized particles per cell). Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
Protocol 5: Macrophage Chemotaxis Assay
This protocol describes a transwell migration assay to assess the chemotactic response of macrophages.
Materials:
-
This compound-treated and control macrophages
-
Transwell inserts (with 5 or 8 µm pore size)
-
Chemoattractant (e.g., MCP-1, C5a)
-
Serum-free culture medium
-
Calcein-AM or DAPI for cell staining
Procedure:
-
Harvest this compound-treated and control macrophages and resuspend them in serum-free medium.
-
Add the chemoattractant to the lower chamber of the transwell plate. Add serum-free medium without the chemoattractant to the control wells.
-
Add the macrophage suspension to the upper chamber of the transwell inserts.
-
Incubate for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein-AM or DAPI.
-
Count the number of migrated cells in several fields of view using a fluorescence microscope. The results can be expressed as a chemotactic index (the fold increase in migration towards the chemoattractant compared to the control medium).
Visualization of Pathways and Workflows
Caption: this compound uptake via the mannose receptor and its action in the lysosome.
Caption: Workflow for studying this compound effects on primary macrophages.
Caption: Putative signaling pathway following this compound binding to the mannose receptor.
References
- 1. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-regulation of mannose receptors on macrophages after infection with Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Binding, internalization, and degradation of mannose-terminated glucocerebrosidase by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phagocytosis imprints heterogeneity in tissue-resident macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols for In Vivo Administration of Imiglucerase in Mouse Models of Gaucher Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide (GC), primarily within macrophages.[1][2] This accumulation results in the formation of characteristic "Gaucher cells," which infiltrate various organs, leading to hepatosplenomegaly, hematological abnormalities, and bone disease.[2] Enzyme replacement therapy (ERT) with imiglucerase, a recombinant form of human GCase, is a standard treatment for Gaucher disease.[1][2] Mouse models of Gaucher disease are crucial for preclinical studies to evaluate the efficacy and pharmacodynamics of therapeutic agents like this compound. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of Gaucher disease, along with methods for evaluating its therapeutic effects.
Data Presentation
The following tables summarize the quantitative data from a study by Xu et al. (2010), which investigated the comparative therapeutic effects of velaglucerase alfa and this compound in the D409V/null mouse model of Gaucher disease.
Table 1: Effect of this compound on Hepatic Glucosylceramide (GC) Levels
| Treatment Group | Dose (U/kg/wk) | Treatment Duration (weeks) | Mean Hepatic GC Reduction (%) |
| This compound | 5 | 4 | ~60 |
| This compound | 15 | 4 | ~80 |
| This compound | 60 | 4 | ~90 |
| This compound | 60 | 8 | ~95 (near Wild-Type levels) |
Table 2: Effect of this compound on Splenic Glucosylceramide (GC) Levels
| Treatment Group | Dose (U/kg/wk) | Treatment Duration (weeks) | Mean Splenic GC Reduction (%) |
| This compound | 5 | 4 | ~10 |
| This compound | 15 | 4 | ~20 |
| This compound | 60 | 4 | ~30 |
Table 3: Effect of this compound on Liver and Spleen Gaucher Cell Numbers
| Treatment Group | Dose (U/kg/wk) | Treatment Duration (weeks) | Observation |
| This compound | 5, 15, 60 | 4 and 8 | Dose-dependent reduction in Gaucher cell numbers in liver and spleen. |
Mandatory Visualization
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its in vivo evaluation in mouse models.
References
Monitoring Imiglucerase Efficacy in Gaucher Disease: An Application Note on Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in macrophages.[1] Enzyme replacement therapy (ERT) with imiglucerase (Cerezyme®) is a standard of care for patients with Gaucher disease type 1, effectively reversing many of the hematological and visceral manifestations of the disease.[2][3] Robust and reliable methods for monitoring the efficacy of this compound are crucial for optimizing patient management and for the development of novel therapies. This application note provides detailed protocols for the analysis of key biomarkers and summarizes the expected quantitative changes in response to this compound treatment.
The primary mechanism of this compound is to supplement the deficient endogenous enzyme, thereby catalyzing the breakdown of glucosylceramide into glucose and ceramide.[1] This reduction in substrate accumulation alleviates the clinical signs and symptoms of the disease. The efficacy of this process can be monitored by measuring changes in specific biomarkers that reflect the underlying pathophysiology and the body's response to treatment. The most well-established biomarkers for monitoring Gaucher disease are chitotriosidase, chemokine (C-C motif) ligand 18 (CCL18/PARC), and glucosylsphingosine (lyso-Gb1).
Key Biomarkers for Monitoring this compound Efficacy
Chitotriosidase: An enzyme secreted by activated macrophages, its levels are markedly elevated in untreated Gaucher disease patients and decrease significantly with effective ERT.[3][4]
CCL18/PARC (Pulmonary and Activation-Regulated Chemokine): A chemokine also secreted by Gaucher cells, CCL18 is another sensitive biomarker for monitoring disease activity and response to therapy.[4][5]
Glucosylsphingosine (Lyso-Gb1): A deacylated form of glucosylceramide, lyso-Gb1 is considered a specific and sensitive biomarker that directly reflects the substrate burden in Gaucher disease.[6][7]
Quantitative Analysis of this compound Efficacy
The following tables summarize the expected changes in key biomarkers and clinical parameters following treatment with this compound, based on data from clinical trials and observational studies.
Table 1: Biomarker Response to this compound Treatment
| Biomarker | Patient Population | Duration of Treatment | Mean/Median Reduction | Reference |
| Chitotriosidase | Treatment-naïve | 2 years | 88% (median) | [6] |
| CCL18/PARC | Treatment-naïve | 2 years | 54% (median) | [6] |
| Glucosylsphingosine (Lyso-Gb1) | Treatment-naïve | 2 years | 78% (median) | [6] |
Table 2: Clinical Parameter Response to this compound Treatment
| Clinical Parameter | Patient Population | Duration of Treatment | Mean Improvement/Reduction | Reference |
| Hemoglobin | Treatment-naïve | 6 months | 1.9 g/dL increase | [8] |
| Hemoglobin | Non-splenectomized | 10 years | Increase from 11.2 to 13.6 g/dL | [6] |
| Platelet Count | Treatment-naïve | 6 months | 33% increase | [8] |
| Platelet Count | Non-splenectomized | 10 years | Increase from 95.3 to 166.0 x10³/mm³ | [6] |
| Liver Volume | Treatment-naïve | 9 months | 21.4% ± 10.8% reduction | [6] |
| Liver Volume | All patients | 3-5 years | 30-40% reduction | [2][9] |
| Spleen Volume | Treatment-naïve | 9 months | 47.1% ± 13.7% reduction | [6] |
| Spleen Volume | All patients | 3-5 years | 50-60% reduction | [2][9] |
Experimental Protocols
Protocol 1: Chitotriosidase Activity Assay (Fluorometric)
This protocol describes a method for determining chitotriosidase activity in human plasma or serum using a fluorogenic substrate.[10][11][12]
Materials:
-
4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside (Substrate)
-
Citrate-phosphate buffer (0.1 M/0.2 M)
-
Stop Solution (e.g., 0.5 M Na2CO3/NaHCO3 buffer, pH 10.7)
-
Fluorometer and 96-well black microplates
-
Patient plasma or serum samples
-
4-methylumbelliferone (4-MU) standard
Procedure:
-
Prepare a standard curve using the 4-methylumbelliferone (4-MU) standard.
-
In a 96-well black microplate, add 5 µL of patient plasma or serum.
-
Add 100 µL of the substrate solution (26 µM in citrate-phosphate buffer) to each well containing the sample.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence on a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Calculate the chitotriosidase activity in nmol/hr/mL by comparing the fluorescence of the samples to the 4-MU standard curve.
Protocol 2: Human CCL18/PARC ELISA
This protocol outlines a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of human CCL18/PARC in plasma or serum.[13][14][15][16]
Materials:
-
Human CCL18/PARC ELISA Kit (containing pre-coated 96-well plate, detection antibody, HRP conjugate, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Patient plasma or serum samples
Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody working solution to each well and incubate for 60 minutes at 37°C.
-
Aspirate and wash the plate three times.
-
Add 100 µL of HRP conjugate working solution to each well and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate five times.
-
Add 90 µL of substrate reagent to each well and incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of CCL18/PARC in the samples by plotting a standard curve.
Protocol 3: Glucosylsphingosine (Lyso-Gb1) Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of glucosylsphingosine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][17][18]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18 or BEH amide)
-
Glucosylsphingosine standard
-
Isotope-labeled internal standard (e.g., 13C5-Glucosylsphingosine)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Patient plasma samples
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add a known amount of the isotope-labeled internal standard.
-
Precipitate proteins by adding 5 volumes of cold methanol.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte from other plasma components using a suitable analytical column and gradient elution.
-
Detect and quantify glucosylsphingosine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of glucosylsphingosine.
-
Determine the concentration of glucosylsphingosine in the patient samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound in macrophages.
Caption: Experimental workflow for biomarker analysis.
References
- 1. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A 20-Year Longitudinal Study of Plasma Chitotriosidase Activity in Treated Gaucher Disease Type 1 and 3 Patients—A Qualitative and Quantitative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accuracy of chitotriosidase activity and CCL18 concentration in assessing type I Gaucher disease severity. A systematic review with meta-analysis of individual participant data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of this compound supply shortage on clinical and laboratory parameters in Norrbottnian patients with Gaucher disease type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 9. Review of the safety and efficacy of this compound treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chitotriosidase as a biomarker for gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chitotriosidase (CHITO) for Gaucher clinical drug monitoring [healthcare.uiowa.edu]
- 12. Chitotriosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 13. msesupplies.com [msesupplies.com]
- 14. Human PARC/CCL18 ELISA Kit (EHCCL18) - Invitrogen [thermofisher.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. Human PARC/CCL18 (Pulmonary Activation Regulated Chemokine) ELISA Kit - Elabscience® [elabscience.com]
- 17. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Synergy of Imiglucerase and Substrate Reduction Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide (GL-1), primarily within the lysosomes of macrophages.[1][2] This accumulation results in a multi-systemic disease characterized by hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[3][4]
Two primary therapeutic strategies for Gaucher disease are Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT).[4][5]
-
Enzyme Replacement Therapy (ERT): Imiglucerase (Cerezyme®) is a recombinant form of human GCase.[6] Administered intravenously, it is taken up by macrophages via mannose receptors, delivering the active enzyme to the lysosomes to break down the accumulated GL-1.[6]
-
Substrate Reduction Therapy (SRT): This approach uses orally administered small molecules, such as miglustat or eliglustat, to inhibit glucosylceramide synthase, the enzyme responsible for the synthesis of GL-1.[4] By reducing the production of the substrate, SRT aims to lessen its accumulation.[4]
The distinct mechanisms of action of ERT and SRT present a compelling rationale for a combination therapy. This dual approach could potentially offer a synergistic effect, accelerating the clearance of stored GL-1 and preventing its re-accumulation more effectively than either monotherapy alone.[1][2] These application notes provide a framework and detailed protocols for investigating the potential synergy between this compound and SRT agents in preclinical models.
Visualizing the Therapeutic Rationale and Workflow
Biochemical Pathway and Therapeutic Intervention Points
The following diagram illustrates the biochemical pathway in Gaucher disease and the points of intervention for ERT and SRT.
Caption: Biochemical pathway of Gaucher disease and intervention points for ERT and SRT.
Experimental Workflow for Synergy Assessment
This workflow outlines the key steps for an in vitro study assessing the synergy between this compound and an SRT agent.
Caption: In vitro experimental workflow for assessing ERT and SRT synergy.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment in Gaucher Patient-Derived Fibroblasts
This protocol details the cell culture and treatment for evaluating the combined effect of this compound and an SRT agent.
Materials:
-
Gaucher patient-derived fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
SRT agent (e.g., Eliglustat)
-
Vehicle control (e.g., DMSO for SRT, PBS for this compound)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate Gaucher patient-derived fibroblasts in 6-well plates at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere overnight.
-
Preparation of Treatment Media: Prepare fresh treatment media for each condition. Serially dilute this compound and the SRT agent to desired final concentrations. Create a combination medium containing both agents at their respective concentrations.
-
Treatment Application:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the respective treatment media to each well:
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 10 nM)
-
Group 3: SRT Agent (e.g., 1 µM)
-
Group 4: this compound (10 nM) + SRT Agent (1 µM)
-
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 96 hours.
-
Cell Harvesting:
-
After incubation, aspirate the media.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) for protein extraction and subsequent assays.
-
Collect the lysate and store at -80°C until analysis.
-
Protocol 2: Glucosylceramide (GL-1) Quantification by LC-MS/MS
This protocol outlines the measurement of the primary substrate, GL-1, in cell lysates.
Materials:
-
Cell lysate from Protocol 1
-
Internal standard (e.g., C17-Glucosylceramide)
-
Chloroform, Methanol, Water (for lipid extraction)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Lipid Extraction:
-
To 100 µL of cell lysate, add the internal standard.
-
Perform a Bligh-Dyer lipid extraction using a 2:1:0.8 ratio of Chloroform:Methanol:Water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., Methanol) for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate lipids using a suitable C18 column with a gradient elution.
-
Detect GL-1 and the internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode.
-
-
Quantification: Calculate the concentration of GL-1 in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Normalize the results to the total protein concentration of the lysate.
Protocol 3: GCase Activity Assay (4-MUG Assay)
This protocol measures the functional activity of the GCase enzyme within the cell lysates.
Materials:
-
Cell lysate from Protocol 1
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Glycine-carbonate stop buffer (pH 10.7)
-
Fluorometer
Procedure:
-
Reaction Setup:
-
In a 96-well black plate, add 10 µL of cell lysate to each well.
-
Prepare a reaction mix by diluting the 4-MUG substrate in citrate-phosphate buffer.
-
Add 50 µL of the reaction mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Stopping the Reaction: Add 200 µL of glycine-carbonate stop buffer to each well.
-
Fluorescence Measurement: Read the fluorescence on a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculation: Determine GCase activity by comparing the fluorescence of the samples to a standard curve of 4-Methylumbelliferone (4-MU). Express activity as nmol/hr/mg of protein.
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate comparison between treatment groups.
Table 1: Hypothetical In Vitro Synergy Data in Gaucher Fibroblasts
| Treatment Group | GL-1 Level (pmol/mg protein) | % Reduction from Control | GCase Activity (nmol/hr/mg) | % Increase from Control |
| Vehicle Control | 150.2 ± 12.5 | 0% | 5.1 ± 0.4 | 0% |
| This compound (10 nM) | 95.8 ± 8.1 | 36.2% | 15.3 ± 1.2 | 200% |
| SRT Agent (1 µM) | 102.5 ± 9.3 | 31.8% | 5.3 ± 0.5 | 3.9% |
| Combination | 42.1 ± 5.5 | 71.9% | 15.8 ± 1.4 | 209.8% |
This table presents hypothetical data where the combination therapy shows a greater than additive reduction in GL-1 levels, indicating a synergistic effect.
Table 2: Hypothetical Biomarker Response in a Gaucher Mouse Model
| Treatment Group | Plasma Chitotriosidase (nmol/h/mL) | % Reduction from Untreated | Spleen Weight (% of Body Weight) | % Reduction from Untreated |
| Untreated Gaucher Mouse | 8500 ± 750 | 0% | 2.5 ± 0.3 | 0% |
| This compound | 4250 ± 410 | 50% | 1.5 ± 0.2 | 40% |
| SRT Agent | 5100 ± 480 | 40% | 1.7 ± 0.2 | 32% |
| Combination | 1700 ± 210 | 80% | 1.1 ± 0.1 | 56% |
This table illustrates how combination therapy in an in vivo model could lead to a more profound reduction in key disease biomarkers and organomegaly.
Logical Relationship of Dual-Action Therapy
The synergy arises from the complementary actions of the two therapies.
Caption: Complementary mechanisms of ERT and SRT leading to a synergistic outcome.
Conclusion
The combination of this compound-based ERT and an SRT agent represents a promising therapeutic strategy for Gaucher disease. Studies have shown that a sequential or combined approach can lead to lower levels of GL-1 in visceral organs compared to monotherapy.[1][2] The provided protocols offer a robust framework for researchers to meticulously evaluate this synergy in preclinical models. The successful demonstration of synergy can provide a strong rationale for the clinical development of combination therapies, potentially leading to improved patient outcomes, reduced therapeutic burden, and more effective long-term disease management.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gaucher Type 1 Treatment Options | Cerezyme® | For US HCPs [pro.campus.sanofi]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Enzyme Replacement or Substrate Reduction? A Review of Gaucher Disease Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme replacement and substrate reduction therapy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing imiglucerase stability under experimental conditions
Application Notes and Protocols for Assessing Imiglucerase Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a recombinant analogue of the human enzyme β-glucocerebrosidase used in enzyme replacement therapy for Gaucher disease.[1][2] Gaucher disease is a lysosomal storage disorder caused by a deficiency in this enzyme, leading to the accumulation of glucocerebroside in macrophages.[3][4][5] The stability of this compound is a critical quality attribute that ensures its therapeutic efficacy and safety.[6] This document provides detailed protocols for assessing the stability of this compound under various experimental conditions, including forced degradation studies. These studies are essential for formulation development, establishing shelf-life, and ensuring product quality.[7][8] The protocols outlined here describe methods to evaluate the physical and chemical stability of this compound, as well as its biological activity.
Materials and Equipment
Materials:
-
This compound (lyophilized powder)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Intravenous Solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer (pH 3.0, 5.0)
-
Tris-HCl buffer (pH 9.0)
-
Hydrogen peroxide (H₂O₂)
-
L-methionine
-
p-nitrophenyl-β-D-glucopyranoside (pNP-Glc)
-
Sodium carbonate (Na₂CO₃)
-
Bovine serum albumin (BSA)
-
Coomassie Brilliant Blue G-250 dye
-
Acrylamide/Bis-acrylamide solution
-
Sodium dodecyl sulfate (SDS)
-
Tris-HCl
-
Glycine
-
2-mercaptoethanol
-
Glycerol
-
Bromophenol blue
-
Protein molecular weight standards
Equipment:
-
High-performance liquid chromatography (HPLC) system with a size-exclusion column (SEC)
-
UV-Vis spectrophotometer
-
Circular dichroism (CD) spectropolarimeter
-
Plate reader
-
SDS-PAGE electrophoresis system and power supply
-
pH meter
-
Incubators and water baths
-
Photostability chamber
-
Vortex mixer
-
Pipettes and sterile consumables
-
Centrifuge
Experimental Protocols
Reconstitution and Preparation of this compound Stock Solution
-
Aseptically reconstitute the lyophilized this compound powder with Sterile Water for Injection, USP, to a final concentration of 40 units/mL.[9]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent protein denaturation and foaming.[10]
-
Visually inspect the solution for particulate matter and discoloration. The solution should be clear and colorless.[9]
-
Further dilute the reconstituted this compound in a suitable buffer (e.g., PBS, pH 7.4) to the desired working concentration for the stability studies.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of this compound under stress conditions.[11]
a. Thermal Stress:
-
Aliquot the this compound solution into separate tubes.
-
Incubate the tubes at various temperatures (e.g., 4°C as a control, 25°C, 40°C, and 60°C) for different time points (e.g., 0, 1, 3, 7, and 14 days).[12]
-
At each time point, retrieve the samples and store them at -80°C until analysis.
b. pH Stress:
-
Adjust the pH of the this compound solution using citrate buffer for acidic conditions (pH 3.0 and 5.0) and Tris-HCl buffer for alkaline conditions (pH 9.0). A control sample should be maintained in the formulation buffer (pH ~6.0).
-
Incubate the samples at 25°C for various time points (e.g., 0, 1, 3, and 7 days).
-
At each time point, neutralize the pH of the aliquots and store them at -80°C until analysis.
c. Oxidative Stress:
-
Treat the this compound solution with different concentrations of hydrogen peroxide (e.g., 0.01%, 0.1%, and 1% H₂O₂).
-
Incubate the samples at room temperature for a defined period (e.g., 2, 4, 8, and 24 hours).
-
The reaction can be quenched by adding L-methionine.
-
Store the samples at -80°C until analysis.
d. Photostability:
-
Expose the this compound solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Samples should be collected at various time points and stored at -80°C until analysis.
Analytical Methods for Stability Assessment
a. Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is used to detect and quantify aggregates and fragments.[13]
-
Equilibrate the SEC column with the mobile phase (e.g., PBS, pH 7.4).
-
Inject the this compound samples (stressed and control).
-
Monitor the elution profile at 280 nm.
-
Calculate the percentage of monomer, aggregates, and fragments based on the peak areas.
b. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to assess protein fragmentation and aggregation under denaturing conditions.
-
Prepare polyacrylamide gels (e.g., 12%).
-
Mix this compound samples with loading buffer (with and without a reducing agent like 2-mercaptoethanol) and heat at 95°C for 5 minutes.
-
Load the samples and molecular weight standards onto the gel.
-
Run the gel at a constant voltage.
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
Analyze the protein bands for any signs of degradation or aggregation.
c. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess changes in the secondary and tertiary structure of the protein.[14][15]
-
Place the this compound sample in a quartz cuvette.
-
Record the far-UV CD spectra (e.g., from 200 to 250 nm) to monitor secondary structure.
-
Record the near-UV CD spectra (e.g., from 250 to 320 nm) to monitor tertiary structure.
-
Compare the spectra of stressed samples with the control to identify any conformational changes.
d. Enzyme Activity Assay
The biological activity of this compound is a critical parameter for its stability.[16] The activity can be measured using a chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside (pNP-Glc).[17]
-
Prepare a standard curve using known concentrations of p-nitrophenol.
-
In a 96-well plate, add the this compound samples (stressed and control) to a reaction buffer containing pNP-Glc.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm.
-
Calculate the enzyme activity based on the standard curve and express it as a percentage of the initial activity.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Stability of this compound under Thermal Stress
| Temperature (°C) | Time (days) | Monomer (%) by SEC-HPLC | Aggregates (%) by SEC-HPLC | Relative Activity (%) |
| 4 (Control) | 0 | 100 | 0 | 100 |
| 7 | ||||
| 14 | ||||
| 25 | 0 | 100 | 0 | 100 |
| 7 | ||||
| 14 | ||||
| 40 | 0 | 100 | 0 | 100 |
| 7 | ||||
| 14 |
Table 2: Stability of this compound under pH Stress
| pH | Time (days) | Monomer (%) by SEC-HPLC | Aggregates (%) by SEC-HPLC | Relative Activity (%) |
| 3.0 | 0 | 100 | 0 | 100 |
| 7 | ||||
| 5.0 | 0 | 100 | 0 | 100 |
| 7 | ||||
| 7.4 (Control) | 0 | 100 | 0 | 100 |
| 7 | ||||
| 9.0 | 0 | 100 | 0 | 100 |
| 7 |
Table 3: Stability of this compound under Oxidative Stress
| H₂O₂ Conc. (%) | Time (hours) | Monomer (%) by SEC-HPLC | Oxidized Forms (%) | Relative Activity (%) |
| 0 (Control) | 0 | 100 | 0 | 100 |
| 24 | ||||
| 0.01 | 0 | 100 | 0 | 100 |
| 24 | ||||
| 0.1 | 0 | 100 | 0 | 100 |
| 24 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Gaucher disease pathway and this compound action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cerezyme (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]
- 5. gaucherdisease.org [gaucherdisease.org]
- 6. Protein Forced Degradation Studies [intertek.com]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. CEREZYME® (this compound) for injection, for intravenous use Prescribing Information [products.sanofi.us]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. enzyme stabilization, enzyme formulation, stability test, enzyme aging, enzyme, accelerated test, shelf life [creative-enzymes.com]
- 13. biopharma-asia.com [biopharma-asia.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Thermal (Tm) Stability Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Measuring Enzymatic Stability by Isothermal Titration Calorimetry [jove.com]
- 17. medsafe.govt.nz [medsafe.govt.nz]
Application of Imiglucerase in High-Throughput Screening Assays for Gaucher Disease Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is the most common lysosomal storage disorder, arising from mutations in the GBA1 gene that lead to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2][3] This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations.[3] Enzyme replacement therapy (ERT) with imiglucerase, a recombinant form of human GCase, is a standard treatment for Gaucher disease.[4] However, the development of small-molecule therapies, such as pharmacological chaperones that can stabilize and restore the function of mutant GCase, remains a key objective in drug discovery.
High-throughput screening (HTS) is a critical tool for identifying such small-molecule modulators.[1][2] While HTS campaigns for Gaucher disease primarily focus on identifying activators or stabilizers of mutant GCase, this compound serves as an essential tool for assay development, validation, and as a benchmark for enzymatic activity. These application notes provide an overview and detailed protocols for utilizing this compound in the context of HTS for Gaucher disease therapeutics.
Role of this compound in High-Throughput Screening
While screening campaigns have evolved to use mutant GCase from patient tissues or engineered cell lines for higher physiological relevance[1][2], this compound (a wild-type GCase) plays several crucial roles:
-
Positive Control: this compound is the gold standard for maximal GCase activity. It is used as a positive control in biochemical assays to define the upper limit of enzymatic function and to normalize the activity of mutant enzymes.
-
Assay Development and Optimization: Its stability and well-characterized kinetics make it the ideal enzyme for developing and optimizing HTS assays before transitioning to more complex and variable mutant enzyme preparations. This includes optimizing substrate concentrations, buffer conditions, and detection parameters.
-
Counter-Screening: this compound can be used in counter-screens to eliminate non-specific hits. For example, compounds that activate both wild-type and mutant GCase may be of interest, while those that only affect the wild-type enzyme may be artifacts or have a different mechanism of action.
-
Mechanistic Studies: For compounds identified as "hits," this compound can be used in follow-up studies to elucidate their mechanism of action, such as determining if they are direct allosteric activators of the enzyme.
GCase Signaling and Metabolic Pathways
A fundamental understanding of the GCase pathway is essential for designing effective screening assays. The following diagrams illustrate the key pathways.
Caption: Metabolic pathway of glucosylceramide hydrolysis by GCase within the lysosome.
Caption: Cellular trafficking pathway of GCase from synthesis to lysosomal delivery or degradation.
Application Notes & Protocols
Biochemical HTS for GCase Activators
Objective: To identify small molecules that directly enhance the catalytic activity of GCase. This assay uses a fluorogenic substrate that releases a fluorescent signal upon cleavage by GCase.
Workflow Diagram:
Caption: General workflow for a biochemical high-throughput screening assay for GCase modulators.
Experimental Protocol: Fluorogenic GCase Activity Assay (384-well format)
This protocol is adapted from established methods for measuring GCase activity.[5][6][7][8]
Materials:
-
This compound (for control/development)
-
Mutant GCase preparation (e.g., from patient spleen extract[1][2])
-
Assay Buffer: 150 mM McIlvaine buffer (citrate-phosphate), pH 5.2, supplemented with 0.2% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.[8]
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (e.g., 6 mM in water).[5][7]
-
Stop Solution: 0.5 M NaOH-Glycine buffer, pH 10.3.[8]
-
Compound library plates (e.g., at 10 mM in DMSO)
-
384-well black, clear-bottom assay plates
-
Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)[7]
Procedure:
-
Enzyme Preparation: Dilute this compound and mutant GCase in Assay Buffer to the desired working concentration. The final concentration should be determined during assay optimization to ensure a linear reaction rate.
-
Assay Plate Preparation:
-
Add 20 µL of Assay Buffer to all wells.
-
Add 200 nL of compound from the library plates to the appropriate wells.
-
For controls, add 200 nL of DMSO (neutral control) or a known activator/inhibitor.
-
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution (this compound for control plates, mutant GCase for screening plates) to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the 4-MUG substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to remain within the linear range of the assay.
-
Reaction Termination: Add 20 µL of Stop Solution to all wells.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader at Ex/Em wavelengths of 355/460 nm.
Cell-Based HTS for GCase Stabilizers
Objective: To identify compounds that increase the cellular levels of mutant GCase, presumably by promoting its proper folding and trafficking to the lysosome, thus avoiding ER-associated degradation.[9][10]
Assay Principle: This type of assay utilizes engineered cell lines that express a tagged version of a mutant GCase (e.g., L444P). An increase in the signal from the tag (e.g., bioluminescence from a HiBiT tag or fluorescence from an antibody in high-content imaging) indicates stabilization of the protein.[9][10][11]
Conceptual Protocol: HiBiT-based GCase Stabilization Assay
-
Cell Plating: Seed H4 neuroglioma cells stably expressing HiBiT-tagged mutant GCase in 1536-well plates.[9]
-
Compound Addition: Add compounds from the screening library to the wells.
-
Incubation: Incubate cells for 24-48 hours to allow for changes in protein expression and stabilization.
-
Lysis and Reagent Addition: Lyse the cells and add the Nano-Glo® HiBiT lytic detection reagent.
-
Signal Detection: Read the resulting luminescence on a plate reader. An increase in luminescence relative to DMSO controls indicates GCase stabilization.
-
Secondary Assays: Hits from the primary screen are often validated in secondary assays, such as high-content imaging to confirm lysosomal localization of GCase or functional assays measuring the reduction of GCase substrates.[9][11]
Data Presentation
Quantitative data from HTS should be summarized for clarity and comparison.
Table 1: Example Data from a Biochemical Screen for GCase Activators
| Compound ID | This compound Activity (% of Control) | N370S Mutant GCase Activity (% of Control) | Hit Classification |
| DMSO | 100% | 100% | Neutral Control |
| Hit_001 | 250% | 280% | Potent Activator |
| Hit_002 | 110% | 180% | Mutant-Selective Activator |
| Hit_003 | 95% | 98% | Inactive |
| Inhibitor_X | 15% | 20% | Inhibitor |
Table 2: Example Data from a Cell-Based GCase Stabilization Screen
| Compound ID | HiBiT-GCase (L444P) Luminescence (% of Control) | GCase Lysosomal Localization (Imaging Score) | Glucosylsphingosine Level (% of Disease Control) |
| DMSO | 100% | 1.0 | 100% |
| Hit_A | 350% | 3.2 | 65% |
| Hit_B | 280% | 2.9 | 72% |
| Non-hit_C | 105% | 1.1 | 98% |
Conclusion
While direct screening with this compound is not the primary strategy for discovering novel Gaucher disease therapeutics, its role is indispensable. This compound serves as a robust positive control, a tool for assay development, and a benchmark for enzymatic function. The protocols and workflows described here outline how this compound can be integrated into HTS campaigns that utilize either biochemical or cell-based approaches to identify and validate novel small-molecule chaperones and activators for the treatment of Gaucher disease. The use of physiologically relevant models, such as patient-derived cells or cells expressing mutant GCase, remains the most promising avenue for discovering clinically effective compounds.[1][12]
References
- 1. High Throughput Screening for Small Molecule Therapy for Gaucher Disease Using Patient Tissue as the Source of Mutant Glucocerebrosidase | PLOS One [journals.plos.org]
- 2. High throughput screening for small molecule therapy for Gaucher disease using patient tissue as the source of mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Review of the safety and efficacy of this compound treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. protocols.io [protocols.io]
- 8. Investigations on therapeutic glucocerebrosidases through paired detection with fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enzymatic Activity of Reconstituted Imiglucerase
Welcome to the technical support center for imiglucerase. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to low enzymatic activity of reconstituted this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing low enzymatic activity of my reconstituted this compound?
Low enzymatic activity of reconstituted this compound can stem from several factors throughout the experimental process. The most common culprits include improper reconstitution, incorrect storage and handling, suboptimal assay conditions, or the presence of inhibiting substances. A systematic troubleshooting approach, starting from reagent preparation to final data acquisition, is crucial for identifying the root cause.
Q2: How critical is the reconstitution process for this compound activity?
The reconstitution process is critical and must be performed with care to maintain the enzyme's structural integrity and activity. Shaking the vial vigorously can cause foaming and denaturation of the protein.[1] It is recommended to gently swirl the vial to dissolve the lyophilized powder.[1] Errors in the reconstitution or dilution process can significantly reduce the drug's solubility, stability, and activity.[2]
Q3: What are the optimal storage conditions for reconstituted and diluted this compound?
Proper storage is essential to preserve enzymatic activity. After reconstitution, this compound is stable for up to 12 hours at room temperature (20°C to 25°C) or refrigerated at 2°C to 8°C.[3] Once diluted in 0.9% sodium chloride, the solution is stable for up to 24 hours when stored refrigerated at 2°C to 8°C.[3] Repeated freeze-thaw cycles should be avoided as they can lead to a loss of enzyme activity.[3][4]
Q4: My enzymatic activity is still low despite proper reconstitution and storage. What assay conditions should I check?
Suboptimal assay conditions are a frequent cause of low enzymatic activity. Key parameters to verify include:
-
pH: this compound, a form of acid β-glucosidase, functions optimally in an acidic environment, with a reported optimal pH of around 5.0-5.9.[4][5] The reconstituted solution has a pH of approximately 6.1.[3]
-
Temperature: The standard assay temperature for determining this compound activity is 37°C.[6] Deviations from this temperature can significantly impact the reaction rate.
-
Substrate Concentration: Ensure the substrate concentration is appropriate for the assay. The Michaelis constant (Km) for this compound with a natural glucosylceramide substrate is approximately 15 µM.[1][7]
-
Incubation Time: The reaction should be monitored to ensure it is in the linear range.[3]
Q5: Could there be inhibitors present in my assay?
Yes, the presence of inhibitors can significantly reduce this compound activity. Potential inhibitors include:
-
Cationic detergents: These have been shown to be potent inhibitors of glucocerebrosidase.[6]
-
Certain phospholipids: Highly hydrophobic and choline-containing phospholipids can inhibit enzyme activity.[6]
-
Miglustat: This drug can increase the clearance of this compound, leading to decreased enzyme activity.[8][9]
-
Product Inhibition: While not extensively reported for this compound, product inhibition by glucose or ceramide could potentially occur at high concentrations.
-
Competitive Inhibitors: Compounds like δ-gluconolactone act as competitive inhibitors of glucocerebrosidase.[5]
Data Presentation
Table 1: this compound (Cerezyme®) Reconstitution and Storage Guidelines
| Parameter | Recommendation | Source |
| Reconstitution Vehicle | Sterile Water for Injection, USP | [3] |
| Reconstitution Technique | Gently swirl the vial; avoid vigorous shaking. | [1] |
| Reconstituted pH | Approximately 6.1 | [3] |
| Storage (Reconstituted) | Up to 12 hours at 20°C-25°C or 2°C-8°C. | [3] |
| Dilution Vehicle | 0.9% Sodium Chloride Injection, USP | [3] |
| Storage (Diluted) | Up to 24 hours at 2°C-8°C. | [3] |
Table 2: Kinetic Parameters of this compound
| Parameter | Value | Substrate | Source |
| Km (Michaelis constant) | 15 µM | Natural glucosylceramide | [1][7] |
| Vmax (Maximum velocity) | 0.56 µM min⁻¹ | Natural glucosylceramide | [7] |
| kcat (Catalytic constant) | 1900 min⁻¹ | Natural glucosylceramide | [7] |
Table 3: Troubleshooting Guide for Low this compound Activity
| Observation | Potential Cause | Recommended Action |
| Low or no activity in all samples | Inactive enzyme due to improper storage or handling. | Verify storage temperatures and avoid repeated freeze-thaw cycles. Test with a new vial of enzyme.[4] |
| Incorrect assay buffer pH. | Prepare fresh assay buffer and verify the pH is within the optimal range (5.0-5.9).[4][5] | |
| Incorrect incubation temperature. | Ensure the incubator or water bath is calibrated and set to 37°C.[6] | |
| Degraded substrate. | Prepare fresh substrate solution. | |
| Inconsistent results between replicates | Pipetting errors. | Calibrate pipettes and use reverse pipetting for viscous solutions.[3] |
| Incomplete mixing of reagents. | Gently mix the reaction components thoroughly before incubation.[3] | |
| Activity decreases over time in kinetic assays | Substrate depletion. | Optimize substrate concentration or shorten the assay time to stay within the linear range. |
| Product inhibition. | Dilute the sample or reduce the reaction time. |
Experimental Protocols
Protocol: this compound Enzymatic Activity Assay
This protocol is for the determination of this compound activity using the synthetic substrate para-nitrophenyl-β-D-glucopyranoside (pNP-Glc). An enzyme unit (U) is defined as the amount of enzyme that catalyzes the hydrolysis of one micromole of pNP-Glc per minute at 37°C.[6]
Materials:
-
Reconstituted this compound
-
p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc) substrate solution
-
Assay Buffer (e.g., 150 mM McIlvaine buffer, pH 5.2)[10]
-
Stop Solution (e.g., 1 M Glycine, pH 10.5)[3]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare Reagents:
-
Dilute the reconstituted this compound to the desired concentration in cold assay buffer.
-
Prepare the pNP-Glc substrate solution in assay buffer.
-
-
Assay Setup:
-
Add the diluted this compound solution to the wells of a 96-well plate.
-
Include a blank control (assay buffer without enzyme).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the pNP-Glc substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.[3]
-
-
Stop Reaction:
-
Stop the reaction by adding the stop solution to all wells. The basic pH will develop the yellow color of the p-nitrophenol product.[3]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 400-405 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from the sample readings.
-
Calculate the concentration of p-nitrophenol produced using a standard curve.
-
Determine the enzymatic activity in Units/mL.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound activity.
Caption: Mechanism of action of this compound.
References
- 1. Characterization of gene-activated human acid-β-glucosidase: Crystal structure, glycan composition, and internalization into macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound or velaglucerase to quantify enzyme activity in patients with Gaucher disease type 1 - AdisInsight [adisinsight.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of detergents and choline-containing phospholipids on human spleen glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Cerezyme (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Imiglucerase Aggregation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imiglucerase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage this compound aggregation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound aggregation?
A1: this compound aggregation can be triggered by a variety of environmental and mechanical stressors. Key factors include:
-
Temperature Fluctuations: Exposure to elevated temperatures or repeated freeze-thaw cycles can denature the protein, leading to aggregation.[1][2][3]
-
pH Changes: Deviations from the optimal pH range can alter the protein's surface charge and conformational stability, promoting aggregation.
-
Mechanical Stress: Agitation, filtration, and pumping during manufacturing and handling can induce shear stress, causing the protein to unfold and aggregate.[4]
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[5]
-
Chemical Interactions: Interactions with container surfaces or the presence of certain impurities can initiate aggregation.
Q2: What is the recommended formulation for storing and handling this compound solutions?
A2: The commercial formulation of this compound (Cerezyme®) is a lyophilized powder containing this compound, mannitol, polysorbate 80, and sodium citrates.[6] After reconstitution with sterile water, the solution has a pH of approximately 6.1. For experimental purposes, maintaining a similar formulation environment is recommended to ensure stability.
Q3: How can I prevent this compound aggregation during my experiments?
A3: To minimize aggregation, consider the following strategies:
-
Optimize Formulation:
-
Control Environmental Conditions:
-
Minimize Mechanical Stress:
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Visible particles or cloudiness appear in the solution after reconstitution. | - Incomplete dissolution.- Aggregation due to improper reconstitution technique.- Contamination. | - Gently swirl the vial to dissolve the powder; do not shake vigorously.[10]- Visually inspect the solution for particulate matter and discoloration before use.[11]- If particles persist, filter the solution through a low protein-binding 0.2 µm filter.[12] |
| Increased aggregate formation detected by analytical methods (e.g., SEC, DLS) over time. | - Sub-optimal storage conditions (temperature, pH).- Instability of the formulation.- Repeated freeze-thaw cycles. | - Confirm storage at 2°C to 8°C and protection from light.[10]- Ensure the buffer composition and pH are optimal. Consider screening different buffer systems (e.g., citrate vs. phosphate).[13][14]- Aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles.[1][2] |
| Loss of enzymatic activity. | - Aggregation leading to loss of native protein structure.- Chemical degradation (e.g., oxidation). | - Implement strategies to prevent aggregation as described above.- Consider adding antioxidants to the formulation if oxidation is suspected. |
| Inconsistent results in aggregation-prone assays. | - Variability in sample handling and preparation.- Sensitivity of the protein to minor environmental changes. | - Standardize all experimental procedures, including reconstitution, dilution, and incubation times.- Use fresh solutions for critical experiments whenever possible. |
Quantitative Data on this compound Stability
The stability of this compound is influenced by its formulation and storage conditions. The following tables summarize key stability data.
Table 1: Recommended Storage Conditions for Reconstituted and Diluted this compound
| State | Storage Temperature | Duration | Reference |
| Reconstituted | Room Temperature (20°C to 25°C) | Up to 12 hours | [11] |
| Reconstituted | Refrigerated (2°C to 8°C) | Up to 12 hours | [11] |
| Diluted in 0.9% NaCl | Refrigerated (2°C to 8°C) | Up to 24 hours | [6][10] |
Note: From a microbiological safety standpoint, it is recommended to use the product immediately after reconstitution and dilution unless prepared under aseptic conditions.[12]
Experimental Protocols
Detailed methodologies for key experiments to assess this compound aggregation are provided below.
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble aggregates of this compound based on their hydrodynamic size.
Materials:
-
This compound solution
-
Mobile Phase: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
SEC Column: Superdex 200 10/300 GL (or equivalent)
-
HPLC system with UV detector
Protocol:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare this compound samples at a concentration of 1-2 mg/mL in the mobile phase.
-
Inject 50 µL of the sample onto the column.
-
Run the chromatography for a sufficient time to allow for the elution of all species (typically 30-40 minutes).
-
Monitor the eluent at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer and aggregates. The percentage of aggregates can be calculated based on the peak areas.
Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To determine the size distribution of this compound particles in solution and detect the presence of aggregates.
Materials:
-
This compound solution (0.5 - 1.0 mg/mL)
-
Buffer (e.g., 20 mM Sodium Citrate, pH 6.1)
-
DLS instrument
Protocol:
-
Filter the this compound solution through a 0.2 µm syringe filter into a clean cuvette to remove dust and large particulates.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Set the instrument parameters, including the scattering angle (e.g., 90° or 173°), laser wavelength, and measurement duration.
-
Perform multiple measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number. The presence of larger species indicates aggregation.[15][16]
Thioflavin T (ThT) Fluorescence Assay for Fibrillar Aggregates
Objective: To detect the formation of amyloid-like fibrillar aggregates of this compound.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)[17]
-
Black 96-well plate
-
Fluorescence plate reader
Protocol:
-
Prepare a working solution of ThT by diluting the stock solution in the assay buffer to a final concentration of 10-25 µM.[8][17]
-
Add aliquots of your this compound samples (e.g., 20 µL) to the wells of the 96-well plate.
-
Add the ThT working solution to each well (e.g., 180 µL).
-
Incubate the plate in the dark for a short period (e.g., 10-60 minutes).[7][18]
-
Measure the fluorescence intensity using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 482-485 nm.[7][8][17]
-
An increase in fluorescence intensity compared to a control sample (buffer with ThT) indicates the presence of fibrillar aggregates.
Visualizations
Logical Workflow for Investigating this compound Aggregation
Caption: A logical workflow for preparing, stressing, and analyzing this compound solutions to investigate aggregation.
Proposed Pathway of this compound Aggregation
References
- 1. Thermal protein unfolding by differential scanning calorimetry and circular dichroism spectroscopy Two-state model versus sequential unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Activity of Glucocerebrosidase as a Treatment for Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Kinetics of aggregation of amyloid β under different shearing conditions: Experimental and modelling analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible Conformational Conversion of α-Synuclein into Toxic Assemblies by Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Sucrose on the Formation of Advanced Glycation End-Products of Ground Pork during Freeze–Thaw Cycles and Subsequent Heat Treatment [mdpi.com]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. CEREZYME® (this compound) for injection, for intravenous use Prescribing Information [products.sanofi.us]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Aggregation in Immune System Activation Studied by Dynamic Light Scattering | MDPI [mdpi.com]
- 17. Item - CRD and FL oligomerization states without glycan determined by DLS. - Public Library of Science - Figshare [plos.figshare.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imiglucerase Infusion Protocols for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing imiglucerase in preclinical animal studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a Gaucher disease mouse model?
A1: Published studies in the D409V/null Gaucher mouse model have used doses of 5, 15, or 60 U/kg/wk administered via intravenous (i.v.) bolus injections.[1][2][3] The selection of the dose will depend on the specific research question and the desired level of glucosylceramide (GC) reduction.
Q2: How should this compound be prepared for administration in animal studies?
A2: this compound (Cerezyme®) is supplied as a lyophilized powder.[4] For preclinical studies, it should be reconstituted with sterile water for injection to a known concentration, for example, 40 U/mL.[4] The reconstituted solution should then be diluted with 0.9% Sodium Chloride Injection, USP, to the final desired concentration for administration.[5] It is recommended to visually inspect the solution for particulate matter and discoloration before use.[4]
Q3: What is the appropriate route of administration for this compound in rodent studies?
A3: The most common and effective route of administration for this compound in rodent models is intravenous (i.v.) injection, typically via the lateral tail vein.[6][7] This route ensures direct entry into the systemic circulation, which is crucial for its distribution to target tissues like the liver and spleen.[1]
Q4: What are the expected therapeutic effects of this compound in animal models of Gaucher disease?
A4: In Gaucher disease mouse models, this compound treatment has been shown to effectively reduce the accumulation of glucosylceramide (GC) in the liver and spleen in a dose-dependent manner.[1][2][3][6][8] It also reduces the number of Gaucher cells in these organs.[6][8]
Q5: What is the mechanism of action of this compound?
A5: this compound is a recombinant form of the human enzyme β-glucocerebrosidase.[9][10] It works through enzyme replacement therapy by catalyzing the hydrolysis of glucocerebroside into glucose and ceramide.[4][9][10] The enzyme is targeted to macrophages, the primary cells accumulating glucocerebroside in Gaucher disease, through mannose receptors on the cell surface, which mediate its endocytosis.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Difficulty with Tail Vein Injection | Veins are not sufficiently dilated. | Warm the animal's tail using a heat lamp or warm water (30-35°C) for a short period before injection to cause vasodilation.[6][7][11] |
| Improper restraint of the animal. | Use an appropriate-sized restraining device to minimize movement. Ensure the tail is held taut but gently to stabilize the vein.[6][7] | |
| Incorrect needle placement. | Insert a 27-30 gauge needle with the bevel facing up at a shallow angle, almost parallel to the vein.[7][11] A successful injection should have no resistance, and you may see the vein blanch as the solution is infused.[7][11] | |
| Infusion-Associated Reactions (e.g., distress, rapid breathing) | Hypersensitivity or allergic reaction. | Although more commonly reported in humans, hypersensitivity reactions can occur in animals.[4][12][13] In a mouse study, acute hypersensitivity and death were observed at a high dose (60 U/kg/wk).[1] If a reaction is suspected, stop the infusion immediately. For future infusions in the same animal, consider a slower infusion rate or premedication with antihistamines, though this requires careful consideration and ethical approval.[4] |
| Too rapid infusion of a large volume. | For bolus injections in mice, a volume of ≤5 ml/kg injected over 1-2 seconds is recommended to reduce the risk of adverse cardiac and pulmonary effects.[7] | |
| Perivascular Injection (swelling or "bleb" at the injection site) | The needle has passed through or is not correctly seated in the vein. | Stop the injection immediately.[11] Withdraw the needle and apply gentle pressure to the site. A new injection attempt should be made at a more proximal site on the tail or in the other lateral tail vein.[7][11] Do not exceed the recommended number of attempts per animal as per institutional guidelines. |
| Lack of Efficacy (sub-optimal reduction in substrate levels) | Insufficient dosage or frequency of administration. | Re-evaluate the dosing regimen. Dose-response studies in Gaucher mouse models have shown that higher doses lead to a greater reduction in glucosylceramide levels.[1][2][3] |
| Development of anti-imiglucerase antibodies. | The formation of antibodies against this compound has been reported and can reduce the therapeutic efficacy.[4] If feasible, consider monitoring for antibody development in long-term studies. |
Quantitative Data from Animal Studies
Table 1: Efficacy of this compound in a Gaucher Disease Mouse Model (D409V/null)
| Dose (U/kg/wk) | Treatment Duration | Liver GC Reduction (%) | Spleen GC Reduction (%) | Reference |
| 5 | 4 weeks | ~60% | ~10-15% | [2][3] |
| 15 | 4 weeks | ~60-70% | ~10-15% | [2][3] |
| 60 | 4 weeks | ~70% | ~10-15% | [2][3] |
| 5 | 8 weeks | ~60-70% | ~20-30% | [2][3] |
| 15 | 8 weeks | ~70-80% | ~20-30% | [2][3] |
| 60 | 8 weeks | ~80-85% | ~20-30% | [2][3] |
Experimental Protocols
Detailed Methodology: Intravenous this compound Infusion in a Mouse Model
This protocol is adapted from studies using the D409V/null Gaucher mouse model.[1][2][3]
1. Animal Model:
-
Gaucher disease mouse model (e.g., D409V/null) and wild-type controls.
-
Age- and sex-matched animals should be used for all experimental groups.
2. Materials:
-
This compound (Cerezyme®)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP
-
Sterile syringes (0.3-1.0 ml)
-
Sterile needles (27-30 gauge)
-
Animal restrainer appropriate for the size of the mouse
-
Heat source (e.g., heat lamp or warming pad)
-
70% isopropyl alcohol wipes
-
Sterile gauze
3. This compound Preparation:
-
Reconstitute the lyophilized this compound powder with Sterile Water for Injection to a stock concentration (e.g., 40 U/mL).
-
Gently roll and tilt the vial to dissolve the powder completely; do not shake.
-
Dilute the reconstituted this compound with 0.9% Sodium Chloride Injection to the final desired concentration for the specific dose to be administered. The final volume should be appropriate for i.v. injection in a mouse (typically 100-200 µL).
4. Infusion Procedure (Tail Vein Injection):
-
Warm the mouse's tail for a few minutes using a heat lamp or by placing the cage on a warming pad to induce vasodilation.
-
Place the mouse in a restraining device.
-
Wipe the tail with a 70% isopropyl alcohol wipe.
-
Identify one of the lateral tail veins.
-
Insert the 27-30 gauge needle, with the bevel facing up, into the vein at a shallow angle.
-
Administer the this compound solution as a slow bolus injection. There should be no resistance during injection.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
5. Post-Infusion Monitoring:
-
Return the animal to its home cage and monitor for any signs of distress, including changes in activity, breathing, or grooming behavior.
-
For long-term studies, monitor animal health and body weight regularly.
Visualizations
Caption: Experimental workflow for an this compound study in a Gaucher mouse model.
Caption: Cellular uptake and mechanism of action of this compound in macrophages.
References
- 1. Cerezyme (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cerezyme (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Cerezyme® (this compound) Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 11. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 12. Review of the safety and efficacy of this compound treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Side Effects | Cerezyme® (this compound) [cerezyme.com]
Technical Support Center: Managing Imiglucerase Immunogenicity in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the immunogenicity of imiglucerase in long-term animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected immunogenicity of this compound in long-term animal studies?
A1: While dedicated long-term animal immunogenicity studies for this compound are not extensively published, data from clinical use in humans can provide some guidance. Approximately 15% of treated patients develop IgG antibodies to this compound, typically within the first year of treatment.[1][2][3] These antibodies are often non-neutralizing and their clinical significance is generally considered low.[2] In animal models, the immunogenicity of therapeutic proteins can be influenced by factors such as the species used, the dose and frequency of administration, and the presence of any product-related impurities or aggregates.
Q2: What is the primary mechanism of the immune response to this compound?
A2: this compound is a recombinant enzyme taken up by macrophages and other cells via mannose receptors.[4] Following internalization, it can be processed and presented by antigen-presenting cells (APCs), such as macrophages and dendritic cells, to T-helper cells. This can lead to the activation of B-cells and subsequent production of anti-imiglucerase antibodies.
Q3: Can the development of anti-imiglucerase antibodies affect the efficacy of the treatment in animal models?
A3: Yes, the development of anti-drug antibodies (ADAs) can potentially impact efficacy. Neutralizing antibodies (NAbs) can directly inhibit the enzyme's activity or interfere with its cellular uptake, leading to reduced efficacy. Even non-neutralizing antibodies can form immune complexes with this compound, leading to accelerated clearance from circulation and a reduction in the available therapeutic protein.
Q4: What are the common signs of an immunogenic response to this compound in animal models?
A4: Signs of an immunogenic response can range from mild to severe. Common observations may include:
-
Reduced therapeutic efficacy: A decline in the expected therapeutic outcome despite consistent dosing.
-
Infusion-associated reactions: In some cases, animals may exhibit signs of hypersensitivity, such as changes in breathing, skin reactions at the injection site, or systemic anaphylaxis, although this is reported as rare in humans.[5]
-
Changes in pharmacokinetic (PK) profile: An unexpected rapid clearance of this compound from the bloodstream.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high anti-drug antibody (ADA) titers | 1. Aggregation of this compound in the formulation.2. Contamination of the therapeutic product.3. High dose or frequent administration schedule.4. Choice of animal model (some strains are more prone to immune responses). | 1. Analyze the product for aggregates using techniques like size-exclusion chromatography.2. Ensure the purity of the this compound preparation.3. Consider adjusting the dosing regimen.4. If possible, test in a different mouse strain or consider using immunotolerant models. |
| Loss of therapeutic efficacy over time | 1. Development of neutralizing antibodies (NAbs).2. Accelerated clearance due to immune complex formation.3. Disease progression overwhelming the therapeutic effect. | 1. Screen serum samples for the presence of NAbs using a neutralization assay.2. Perform pharmacokinetic studies to assess drug clearance rates.3. Re-evaluate the disease model and therapeutic endpoints. |
| Inconsistent ADA responses across a cohort of animals | 1. Biological variability within the animal population.2. Inconsistent administration of the therapeutic.3. Errors in sample collection or processing for ADA analysis. | 1. Increase the number of animals per group to account for variability.2. Standardize the administration procedure.3. Review and standardize all pre-analytical and analytical procedures for the ADA assay. |
| Adverse events following administration (e.g., anaphylaxis) | 1. Development of IgE-mediated hypersensitivity.2. Formation of immune complexes leading to complement activation. | 1. Cease administration in the affected animal. Consider pre-treatment with antihistamines in subsequent animals, though this may mask an underlying issue.2. Analyze serum for the presence of IgE antibodies against this compound. |
Quantitative Data Summary
The following tables summarize clinical data on this compound efficacy and immunogenicity in humans, which can serve as a reference for expected outcomes.
Table 1: Hematological and Visceral Responses to this compound in Type 1 Gaucher Disease Patients (9-Month Study) [6]
| Parameter | This compound (60 U/kg every 2 weeks) | Alglucerase (60 U/kg every 2 weeks) |
| Mean Hemoglobin Increase | +1.90 g/dL | +1.60 g/dL |
| Mean Platelet Count Increase | +22.7 x 10³/mm³ | +15.8 x 10³/mm³ |
| Mean Spleen Volume Decrease | -47.1% | -42.2% |
| Mean Liver Volume Decrease | -21.4% | -16.4% |
Table 2: Immunogenicity of this compound in Human Clinical Experience
| Parameter | Observation | Reference |
| Incidence of IgG Antibodies | Approximately 15% of treatment-naïve patients | [1][5] |
| Nature of Antibodies | Primarily non-neutralizing IgG | [2] |
| Timing of Seroconversion | Typically within the first year of therapy | [3] |
| Clinical Impact | Generally low, with infusion reactions being the most common adverse event, and often manageable. | [5][7] |
Experimental Protocols
Anti-Imiglucerase Antibody (ADA) Screening by Bridging ELISA
Objective: To detect the presence of antibodies against this compound in animal serum.
Materials:
-
This compound (for coating and conjugation)
-
Biotinylation reagent (e.g., NHS-biotin)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
High-bind 96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Sample Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Animal serum samples (test, positive control, negative control)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with this compound (1-2 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Block the plate with Blocking Buffer for 2 hours at room temperature (RT).
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample Incubation: Add diluted serum samples (e.g., 1:100 in Sample Diluent) and controls to the wells. In parallel, add biotinylated this compound to the wells.
-
Incubation: Incubate for 2 hours at RT to allow the "bridging" of antibodies to both the coated and biotinylated this compound.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in Sample Diluent to each well and incubate for 1 hour at RT.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm.
Neutralizing Antibody (NAb) Assay - Cell-Based
Objective: To determine if antibodies in animal serum can inhibit the uptake or activity of this compound in a relevant cell line.
Materials:
-
Macrophage cell line expressing mannose receptors (e.g., J774A.1)
-
This compound
-
Fluorescently labeled substrate for glucocerebrosidase (e.g., PFB-FDGlu)
-
Cell culture medium
-
Lysis Buffer
-
Animal serum samples (heat-inactivated)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the macrophage cell line in a 96-well plate and culture until adherent.
-
Sample Pre-incubation: Pre-incubate diluted animal serum with a pre-determined concentration of this compound for 1 hour at 37°C.
-
Cell Treatment: Add the this compound-serum mixture to the cells and incubate for a period to allow for enzyme uptake (e.g., 2-4 hours).
-
Washing: Wash the cells thoroughly with PBS to remove extracellular enzyme.
-
Substrate Addition: Add the fluorescently labeled substrate to the cells and incubate for a specified time to allow for enzymatic conversion.
-
Cell Lysis: Lyse the cells using Lysis Buffer.
-
Fluorescence Reading: Measure the fluorescence of the lysate. A decrease in fluorescence in the presence of test serum compared to negative control serum indicates the presence of neutralizing antibodies.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Immune response pathway to this compound.
Caption: Experimental workflow for immunogenicity assessment.
References
- 1. The long-term international safety experience of this compound therapy for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the safety and efficacy of this compound treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerezyme® (this compound) | Enzyme replacement therapy [cerezyme.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Imiglucerase Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve the delivery of imiglucerase across the blood-brain barrier (BBB) for the treatment of neuronopathic Gaucher disease.
Troubleshooting Guides
This section addresses specific issues that may arise during key experimental procedures aimed at delivering this compound to the central nervous system (CNS).
Strategy 1: SapC-DOPS Nanovesicle-Mediated Delivery
Question: We prepared SapC-DOPS nanovesicles loaded with this compound, but in our in vivo mouse model, we are not observing a significant increase in GCase activity in the brain homogenates compared to the control group. What could be the issue?
Answer:
Several factors could contribute to the lack of increased GCase activity in the brain. Here is a troubleshooting workflow to identify the potential problem:
-
Verify Nanovesicle Formulation and Enzyme Loading:
-
Incorrect Molar Ratio: The molar ratio of Saposin C (SapC) to dioleoylphosphatidylserine (DOPS) is critical for the formation of stable and effective nanovesicles. A commonly used ratio is 1:7.[1] Deviations from this ratio can impact vesicle stability and targeting efficiency.
-
Improper Sonication: Inadequate sonication can lead to improperly formed or aggregated nanovesicles. Ensure that the mixture of SapC, DOPS, and this compound is sonicated thoroughly in an appropriate buffer (e.g., 0.1 M Citrate Phosphate buffer, pH 5.6) using a bath sonicator at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 15 minutes).[1]
-
Enzyme Inactivation: Confirm that the this compound used for loading is active. The formulation process, particularly sonication, should be gentle enough to not denature the enzyme.
-
-
Assess Nanovesicle Stability:
-
Serum Instability: SapC-DOPS nanovesicles are designed to be stable in serum.[1] However, issues with formulation could lead to premature degradation. You can assess serum stability in vitro by incubating the formulated nanovesicles in mouse serum and measuring GCase activity over time.
-
-
Evaluate In Vivo Administration and Targeting:
-
Administration Route: Intravenous (i.v.) or intraperitoneal (i.p.) injections are common routes for systemic delivery.[1] Ensure the injection was successful and the full dose was administered.
-
Phosphatidylserine (PS) Expression: The targeting of SapC-DOPS nanovesicles to the BBB is mediated by the interaction with phosphatidylserine on the surface of endothelial cells.[1][2] While PS is generally expressed on brain endothelial cells, its level of exposure could potentially vary.
-
-
Consider the Animal Model:
-
Disease Model Specifics: Some studies have shown that SapC-DOPS nanovesicles have a higher uptake in the brains of neuronopathic Gaucher disease (nGD) mouse models compared to wild-type mice, possibly due to inflammation-related changes at the BBB.[1]
-
Strategy 2: Adeno-Associated Virus (AAV)-Mediated Gene Therapy
Question: We are using an AAV9 vector to deliver the GBA1 gene systemically in mice, but we are seeing low transduction efficiency in the brain. What are the potential causes and solutions?
Answer:
Low transduction efficiency in the brain following systemic AAV delivery is a common challenge. Here are several factors to investigate:
-
Vector Titer and Quality:
-
Low Viral Titer: The concentration of viral particles in your preparation may be insufficient. It is crucial to accurately titer your AAV stocks.
-
High Percentage of Empty Capsids: A high ratio of empty to full capsids can reduce transduction efficiency by competing for cell surface receptors.[3] Consider purifying your AAV preparation to enrich for full capsids.
-
-
Promoter Selection:
-
Promoter Strength and Specificity: The choice of promoter significantly impacts transgene expression levels in different cell types. While ubiquitous promoters like CAG can drive high expression, neuron-specific promoters might be more appropriate for targeting neurons and may lead to higher enzymatic activity in the brain.[3]
-
-
Route of Administration:
-
Systemic vs. Direct Injection: While systemic (intravenous) injection of AAV9 can transduce the CNS, the efficiency can be lower compared to direct injection methods such as intracerebroventricular (ICV) or intrathecal (IT) administration.[3] Direct injections bypass the BBB and can achieve higher transgene expression in the CNS with lower vector doses.
-
-
Immunological Factors:
-
Pre-existing Neutralizing Antibodies: Exposure to wild-type AAV can lead to the development of neutralizing antibodies that can prevent successful transduction by your AAV vector. Consider screening your animals for pre-existing immunity.
-
Immune Response to the Vector: The AAV capsid can elicit an immune response, leading to the clearance of the vector and transduced cells. The use of immunosuppressive drugs can sometimes mitigate this.
-
-
Animal Strain and Age:
-
Strain-Dependent Differences: The efficiency of AAV transduction can vary between different mouse strains.
-
Age at Injection: Neonatal administration of AAV9 has been shown to result in preferential transduction of neurons.[3]
-
Strategy 3: Focused Ultrasound (FUS)-Mediated BBB Opening
Question: We are using MRI-guided focused ultrasound to open the BBB for this compound delivery, but the post-sonication MRI with a contrast agent shows little to no BBB opening. What could be the problem?
Answer:
The absence of BBB opening after FUS can be due to several technical factors. Here is a troubleshooting guide:
-
Ultrasound Parameters:
-
Acoustic Pressure: The peak-negative pressure is a critical parameter for inducing BBB opening. If the pressure is too low, the microbubbles will not oscillate sufficiently to disrupt the tight junctions. Conversely, if it is too high, it can cause tissue damage.[4] A systematic titration of the acoustic pressure is recommended to find the optimal window for your specific setup.
-
Frequency: The ultrasound frequency affects the focal spot size and transmission through the skull. Lower frequencies (in the range of 200-500 kHz for human studies) are often used to minimize skull-related attenuation.[5]
-
Pulse Duration and Repetition Frequency: These parameters also influence the degree of BBB opening and the risk of tissue damage.[6]
-
-
Microbubble Administration:
-
Timing of Injection: Microbubbles have a short half-life in circulation. The FUS sonication should be initiated shortly after the intravenous injection of the microbubbles to ensure they are present in the vasculature of the target region.
-
Microbubble Dose and Type: The type and dose of microbubbles can affect the efficiency of BBB opening.[6] Ensure you are using a consistent and appropriate dose as recommended by the manufacturer or established in the literature.
-
-
Experimental Setup:
-
Acoustic Coupling: Proper acoustic coupling between the transducer and the animal's head is essential for efficient energy transmission. Ensure there are no air bubbles in the coupling medium (e.g., ultrasound gel or degassed water).
-
Targeting Accuracy: Verify the accuracy of your MRI-guided targeting. Misregistration between the MRI images and the FUS system can lead to sonication of the wrong location.
-
-
Imaging and Detection:
-
Contrast Agent Administration: The MRI contrast agent should be administered shortly before or after sonication to visualize the BBB opening.
-
MRI Sequence: Use a T1-weighted MRI sequence to detect the extravasation of the gadolinium-based contrast agent into the brain parenchyma, which indicates successful BBB opening.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents large molecules like this compound from passing from the circulating blood into the brain. This renders standard enzyme replacement therapy (ERT) ineffective for the neurological symptoms of Gaucher disease.
Q2: How do SapC-DOPS nanovesicles work to deliver this compound across the BBB?
A2: SapC-DOPS nanovesicles are composed of Saposin C (SapC) and dioleoylphosphatidylserine (DOPS).[1] These nanovesicles are thought to cross the BBB by targeting phosphatidylserine (PS), a phospholipid that is expressed on the outer leaflet of the plasma membrane of brain endothelial cells.[1][2] This interaction is believed to facilitate the transport of the nanovesicles and their this compound cargo across the endothelial cells into the brain parenchyma.
Q3: What are the main advantages and disadvantages of using AAV vectors for GBA1 gene therapy in the CNS?
A3:
-
Advantages:
-
Long-term Expression: AAV vectors can lead to long-term, stable expression of the GBA1 gene, potentially offering a "one-time" treatment.
-
Broad Transduction: Certain AAV serotypes, like AAV9, can achieve widespread transduction throughout the brain and spinal cord after a single administration.[3]
-
-
Disadvantages:
-
Immunogenicity: The AAV capsid can trigger an immune response, which can lead to the elimination of transduced cells and a loss of therapeutic effect. Pre-existing immunity in a significant portion of the population can also prevent effective treatment.
-
Limited Packaging Capacity: AAV vectors have a limited packaging capacity, which can be a constraint for delivering large genes or complex regulatory elements.
-
Off-target Transduction: Systemic administration can lead to transduction of peripheral organs, which may not be desirable.
-
Q4: Is the BBB opening induced by focused ultrasound permanent?
A4: No, the BBB opening induced by focused ultrasound in combination with microbubbles is transient. The integrity of the BBB is typically restored within 24 hours after the procedure.[8]
Q5: What are the key differences between this compound, velaglucerase alfa, and taliglucerase alfa?
A5: These are all recombinant forms of human β-glucocerebrosidase used for ERT in Gaucher disease. The main differences lie in their production systems and glycosylation patterns. This compound is produced in Chinese hamster ovary (CHO) cells, velaglucerase alfa in a human fibroblast cell line, and taliglucerase alfa in a plant cell system (carrot cells). These differences in production can lead to variations in the glycan structures on the enzyme, which may influence their uptake by target cells.[3]
Data Presentation
The following tables summarize quantitative data from preclinical studies on different strategies for delivering glucocerebrosidase (GCase) to the brain. Disclaimer: The data presented below are from different studies with varying experimental conditions and should be interpreted with caution. A direct head-to-head comparison in a single study is not yet available.
Table 1: Brain GCase Activity Following Different Delivery Strategies in Mouse Models
| Delivery Strategy | Animal Model | Dose and Administration Route | Brain GCase Activity (relative to control) | Reference |
| SapC-DOPS-GCase | Neuronopathic Gaucher Disease (nGD) Mouse | 2 i.p. injections over 2 hours | ~4-fold increase | [1] |
| AAV9-CAG-hGBA1 | nGD Mouse | Neonatal systemic injection | Supraphysiological levels | [3] |
| AAV9-Syn-hGBA1 | nGD Mouse | Neonatal systemic injection | Significantly higher than control | [3] |
Table 2: In Vitro Cellular Uptake of GCase
| Formulation | Cell Type | Incubation Time | GCase Activity (relative to free GCase) | Reference |
| SapC-DOPS-GCase | Gba1-/- Fibroblasts | 24 hours | ~4-fold increase | [1] |
| SapC-DOPS-GCase | Gba1-/- Fibroblasts | 48 hours | ~15-fold increase | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SapC-DOPS Nanovesicles
This protocol is adapted from Sun et al., EBioMedicine, 2020.[1]
Materials:
-
Saposin C (SapC)
-
Dioleoylphosphatidylserine (DOPS)
-
This compound (or other recombinant GCase)
-
0.1 M Citrate Phosphate (CP) buffer, pH 5.6
-
Bath sonicator
Procedure:
-
In a suitable microcentrifuge tube, mix SapC and DOPS at a molar ratio of 1:7 in 250 µL of 0.1 M CP buffer (pH 5.6).
-
Add this compound to the mixture to a final concentration of 80 µg/mL.
-
Sonicate the mixture in a bath sonicator for 15 minutes at 4°C.
-
Dilute the formulation to a final volume of 1 mL with CP buffer.
-
The nanovesicles are now ready for in vitro or in vivo use.
Protocol 2: Focused Ultrasound-Mediated BBB Opening in Mice (General Overview)
This is a general protocol outline based on principles described in the literature.[6][7] Specific parameters need to be optimized for each experimental setup.
Materials and Equipment:
-
Focused ultrasound system with a transducer appropriate for mice
-
MRI system for guidance and confirmation of BBB opening
-
Microbubbles (e.g., Definity®)
-
MRI contrast agent (e.g., gadolinium-based)
-
Anesthetized mouse
-
Acoustic coupling gel or degassed water
Procedure:
-
Anesthetize the mouse and place it in a stereotaxic frame compatible with the FUS and MRI systems.
-
Apply acoustic coupling gel to the mouse's head to ensure efficient ultrasound transmission.
-
Position the FUS transducer over the target brain region using MRI guidance.
-
Administer the microbubbles intravenously via the tail vein.
-
Immediately after microbubble injection, begin the FUS sonication using pre-determined parameters (frequency, pressure, pulse duration, etc.).
-
Following sonication, administer the MRI contrast agent intravenously.
-
Acquire T1-weighted MR images to visualize the extravasation of the contrast agent, confirming BBB opening.
-
Administer this compound intravenously during the period of BBB opening.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: SapC-DOPS nanovesicle delivery across the BBB.
Caption: Experimental workflow for FUS-mediated delivery.
Caption: Logic diagram of AAV-mediated GBA1 delivery to the CNS.
References
- 1. Systemic enzyme delivery by blood-brain barrier-penetrating SapC-DOPS nanovesicles for treatment of neuronopathic Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SapC-DOPS – a Phosphatidylserine-targeted Nanovesicle for selective Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of different promoters to improve AAV vector-mediated gene therapy for neuronopathic Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current clinical investigations of focused ultrasound blood-brain barrier disruption: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Magnetic Resonance Methods for Focused Ultrasound-Induced Blood-Brain Barrier Opening [frontiersin.org]
- 8. alzforum.org [alzforum.org]
Technical Support Center: Long-Term Storage of Imiglucerase Aliquots
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of imiglucerase (Cerezyme®) aliquots intended for research and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the manufacturer-recommended storage for unopened, lyophilized this compound vials?
Unopened vials of lyophilized this compound powder should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][2][3] Do not use the vial after the expiration date printed on the label.[2][4]
Q2: Can I store reconstituted this compound long-term for my experiments?
The manufacturer's guidelines are for clinical use and specify short-term storage after reconstitution. For research purposes, long-term storage of reconstituted this compound as frozen aliquots is possible but requires adherence to best practices for protein cryopreservation to maintain enzymatic activity. This involves creating single-use aliquots, using cryoprotectants if necessary, and storing at ultra-low temperatures.
Q3: What is the recommended procedure for reconstituting lyophilized this compound?
For a 400-unit vial, slowly inject 10.2 mL of Sterile Water for Injection, USP, down the inside wall of the vial to avoid foaming.[1][5] Gently roll and tilt the vial to dissolve the powder completely; do not shake vigorously.[1][5] The final concentration after reconstitution is 40 units/mL.[1][5]
Q4: At what temperature should I store my this compound aliquots for long-term use?
For long-term storage of protein aliquots, it is recommended to store them at -80°C or in liquid nitrogen.[6] Storage at -20°C is generally considered suitable for short-term storage.[6] Avoid repeated freeze-thaw cycles as this can lead to protein denaturation and loss of activity.[6]
Q5: Should I use a cryoprotectant when freezing my this compound aliquots?
The use of a cryoprotectant, such as glycerol at a final concentration of 10-50%, can help prevent the formation of ice crystals during freezing, which can damage the protein.[7] However, the compatibility of the cryoprotectant with your downstream experiments must be considered.
Q6: How can I check the activity of my stored this compound aliquots?
The enzymatic activity of this compound can be determined by measuring its ability to hydrolyze a substrate. A common method involves using a synthetic substrate like para-nitrophenyl-β-D-glucopyranoside (pNP-Glc).[4] The amount of product generated over time is proportional to the enzyme's activity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced or no enzyme activity in experiments. | Improper long-term storage leading to degradation. | Ensure aliquots are stored at -80°C or in liquid nitrogen. Avoid repeated freeze-thaw cycles by creating single-use aliquots. |
| Incorrect reconstitution. | Follow the recommended reconstitution protocol, avoiding vigorous shaking. | |
| Precipitate or cloudiness observed upon thawing aliquots. | Protein aggregation due to freeze-thaw stress or improper storage. | Consider using a cryoprotectant like glycerol. Thaw aliquots slowly on ice. Centrifuge the thawed aliquot at a low speed to pellet any aggregates before use. |
| Inconsistent results between different aliquots. | Non-homogenous solution before aliquoting. | Ensure the reconstituted this compound is fully dissolved and gently mixed before preparing aliquots. |
| Aliquot volume is too small, leading to evaporation and concentration changes. | Prepare aliquots with a sufficient volume (e.g., >20 µL) to minimize the effects of evaporation. |
Data Presentation
Table 1: Manufacturer-Specified Stability of this compound (Cerezyme®)
| State of this compound | Storage Temperature | Maximum Storage Duration |
| Lyophilized Powder | 2°C to 8°C | Until expiration date[1][2][3] |
| Reconstituted Solution | 20°C to 25°C (Room Temperature) | Up to 12 hours[4] |
| 2°C to 8°C | Up to 12 hours[4] | |
| Diluted Solution (in 0.9% NaCl) | 2°C to 8°C | Up to 24 hours[1][4] |
Table 2: General Recommendations for Long-Term Storage of Recombinant Protein Aliquots
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C or Liquid Nitrogen | Minimizes enzymatic activity and degradation for long-term stability.[6] |
| Aliquoting | Single-use volumes | Avoids damaging effects of repeated freeze-thaw cycles.[6] |
| Cryoprotectant | 10-50% Glycerol (optional) | Prevents ice crystal formation and stabilizes protein structure during freezing.[7] |
| Protein Concentration | >1 mg/mL | Reduces protein loss due to adsorption to the storage tube. |
| Thawing | Slow thawing on ice | Minimizes protein aggregation and denaturation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature.
-
Using a sterile syringe, slowly inject 10.2 mL of Sterile Water for Injection, USP, down the inner wall of a 400-unit vial.
-
Gently roll and tilt the vial to facilitate the dissolution of the powder. Avoid shaking or agitating the vial vigorously to prevent foaming.
-
Visually inspect the solution for complete dissolution and the absence of particulate matter. The reconstituted solution should be clear and colorless.[1]
-
The final concentration of the reconstituted solution is 40 units/mL.
Protocol 2: Preparation and Freezing of this compound Aliquots
-
Following reconstitution (Protocol 1), keep the this compound solution on ice.
-
If using a cryoprotectant, add sterile glycerol to the desired final concentration (e.g., 20%) and mix gently.
-
Dispense the solution into single-use, low-protein-binding microcentrifuge tubes in volumes appropriate for your experiments.
-
Flash-freeze the aliquots by placing them in a dry ice/ethanol bath or directly in a -80°C freezer. For optimal results, rapid freezing is preferred.
-
Transfer the frozen aliquots to a -80°C freezer or a liquid nitrogen storage tank for long-term storage.
Protocol 3: Enzymatic Activity Assay for this compound
This protocol is a general guideline and may require optimization for your specific experimental needs.
-
Prepare a substrate solution: Dissolve a chromogenic substrate, such as para-nitrophenyl-β-D-glucopyranoside (pNP-Glc), in an appropriate assay buffer (e.g., citrate-phosphate buffer, pH 5.4).
-
Thaw this compound aliquot: Thaw a frozen aliquot of this compound slowly on ice.
-
Prepare enzyme dilution: Dilute the thawed this compound to a suitable concentration in the assay buffer.
-
Initiate the reaction: In a 96-well plate, add the diluted this compound to the substrate solution to start the enzymatic reaction. Include a negative control (buffer only, no enzyme).
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction: Stop the reaction by adding a stop solution (e.g., a high pH buffer like 0.1 M sodium carbonate).
-
Measure absorbance: Read the absorbance of the wells at a wavelength of 405 nm using a plate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate activity: Determine the enzyme activity based on a standard curve of p-nitrophenol and express it in appropriate units (e.g., units/mg of protein).
Mandatory Visualizations
Caption: Experimental workflow for the reconstitution, aliquoting, storage, and activity testing of this compound.
Caption: Troubleshooting logic for addressing issues of low or no this compound activity in experiments.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. DailyMed - CEREZYME- this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. fda.report [fda.report]
- 5. researchgate.net [researchgate.net]
- 6. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 7. biochemia-medica.com [biochemia-medica.com]
Technical Support Center: Addressing Variability in Imiglucerase Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving imiglucerase.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a recombinant analogue of the human lysosomal enzyme β-glucocerebrosidase.[1] Its primary function is to catalyze the hydrolysis of the glycolipid glucocerebroside into glucose and ceramide.[1][2] In therapeutic applications for Gaucher disease, this compound is administered intravenously and is taken up by macrophages via mannose receptor-mediated endocytosis.[2] Following uptake, it localizes to the lysosomes, where it reduces the accumulation of glucocerebroside.[2]
Q2: What are the optimal storage and handling conditions for this compound to maintain its stability?
A2: To ensure maximal stability and activity, unopened vials of this compound should be refrigerated at 2°C to 8°C (36°F to 46°F).[3] After reconstitution with sterile water, the solution is stable for up to 12 hours at room temperature (20°C to 25°C) or under refrigeration.[3] Once diluted in 0.9% Sodium Chloride Injection, USP, the solution is stable for up to 24 hours when stored at 2°C to 8°C.[3]
Q3: What are the most critical steps in the reconstitution and dilution process that can impact experimental outcomes?
A3: Careful adherence to the reconstitution and dilution protocol is critical. Key steps include the slow injection of sterile water down the inside wall of the vial, followed by gentle rolling and tilting to dissolve the powder. Vigorous shaking or agitation should be avoided to prevent protein denaturation.[4] Prompt dilution of the reconstituted solution is also recommended.[3]
Q4: Can repeated freeze-thaw cycles affect the integrity and activity of this compound?
A4: While specific data on this compound is limited, repeated freeze-thaw cycles can lead to protein aggregation and loss of activity for many therapeutic proteins.[5] It is best practice to aliquot this compound solutions after reconstitution to avoid multiple freeze-thaw cycles.
Q5: Are there any known interactions with common laboratory reagents that I should be aware of?
A5: The product monograph for this compound does not list specific interactions with common laboratory reagents.[3] However, it is good practice to avoid mixing this compound with other medicinal products or reagents unless their compatibility has been established.[3]
Troubleshooting Guides
Issue 1: High Variability in Enzyme Activity Assays
Q: My in-vitro glucocerebrosidase (GCase) activity assays are showing high variability between replicates. What are the potential causes and how can I troubleshoot this?
A: High variability in GCase activity assays can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Ensure all samples and reagents are thawed and handled uniformly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume transfer. |
| Inconsistent Incubation Times | Use a timer to ensure precise and consistent incubation times for all samples. For manual assays, ensure the timing of reagent additions is consistent across all wells.[6] |
| Temperature Fluctuations | Use a calibrated incubator and monitor the temperature throughout the assay. Ensure all reagents and plates are equilibrated to the correct temperature before starting the reaction. |
| Substrate Instability | Prepare the fluorescent substrate solution (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) fresh before each experiment and protect it from light.[7] |
| Microplate Reader Settings | Optimize the gain, number of flashes, and focal height settings on your microplate reader for your specific assay to improve signal-to-noise ratio.[8] |
| Well-to-Well Variability | Use high-quality microplates. Be mindful of the "meniscus effect" which can alter the path length; using hydrophobic plates or filling wells to their maximum capacity can help.[8] |
Issue 2: Lower Than Expected this compound Activity
Q: I am observing consistently lower than expected enzymatic activity in my experiments. What could be the reason?
A: Consistently low activity can be a sign of compromised enzyme integrity or suboptimal assay conditions.
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Verify that the this compound has been stored at the recommended temperature (2°C to 8°C for unopened vials).[3] Prolonged exposure to room temperature can lead to a loss of activity. |
| Incorrect Reconstitution/Dilution | Review the reconstitution and dilution protocol to ensure the correct volumes and diluents were used. Improper reconstitution can lead to incomplete dissolution or protein denaturation. |
| Suboptimal Assay pH | The GCase assay is performed at a low pH (typically around 5.4) to measure lysosomal-specific activity.[7][9] Ensure your assay buffer is at the correct pH. |
| Presence of Inhibitors | Ensure that no known inhibitors of β-glucocerebrosidase, such as conduritol B epoxide (CBE), are present in your assay system, unless intended for control purposes.[7][9] |
| Protein Aggregation | Visually inspect the reconstituted and diluted solutions for any signs of precipitation or excessive flocculation. Slight flocculation of thin translucent fibers can be normal, but significant aggregation can reduce the concentration of active enzyme.[4] Centrifuge the sample at a low speed to pellet any aggregates before use. |
Experimental Protocols
Lysosomal Glucocerebrosidase (GCase) Activity Assay
This protocol is adapted from a method for measuring the enzymatic activity of lysosomal GCase by monitoring the hydrolysis of the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[7][9]
Materials:
-
This compound sample
-
Citrate-phosphate buffer (pH 5.4)
-
Assay buffer: Citrate-phosphate buffer with 0.25% (w/v) sodium taurocholate, 1mM EDTA, and 1% (w/v) BSA
-
4-MUG substrate solution (5mM in assay buffer, prepared fresh and protected from light)
-
4-methylumbelliferone (4-MU) standard solution
-
Stop buffer: 1M Glycine, pH 12.5
-
Black, flat-bottom 96-well plate
-
Plate reader with fluorescence detection (Ex/Em = 350/460 nm)
Procedure:
-
Prepare 4-MU Standard Curve:
-
Prepare a serial dilution of the 4-MU standard solution in stop buffer.
-
Add 100 µL of each standard concentration to designated wells of the 96-well plate in duplicate.
-
-
Sample Preparation:
-
Enzymatic Reaction:
-
Stop Reaction and Measure Fluorescence:
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all sample and standard readings.
-
Generate a standard curve by plotting the fluorescence intensity of the 4-MU standards against their known concentrations.
-
Determine the concentration of 4-MU produced in each sample by interpolating from the standard curve.
-
Calculate the GCase activity, typically expressed as pmol of 4-MU produced per hour per µg of protein.
-
Visualizations
References
- 1. WO2016100556A1 - Enzymatic activity assays for glucocerebrosidase - Google Patents [patents.google.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. sanofi.com [sanofi.com]
- 5. sartorius.com [sartorius.com]
- 6. Impact of this compound supply constraint on the therapeutic management and course of disease in French patients with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Imiglucerase In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of imiglucerase in in vitro experiments. Our focus is on practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during in vitro studies with this compound, helping you to ensure the accuracy and specificity of your results.
Q1: We are observing high background noise in our ELISA-based quantification of this compound. What could be the cause and how can we reduce it?
High background noise in an ELISA can be due to non-specific binding of this compound or the detection antibodies to the microplate wells. This can lead to an overestimation of the enzyme concentration.
Troubleshooting Steps:
-
Blocking Efficiency: Ensure that the blocking buffer is effective. Commonly used blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. The concentration and incubation time of the blocking step may need to be optimized.
-
Washing Steps: Increase the number of washing steps or the volume of wash buffer between antibody incubations to remove unbound reagents.
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Incubation Times: Shortening the incubation times for the antibodies or the substrate can sometimes reduce background without significantly affecting the specific signal.
-
Choice of Microplate: Use high-quality ELISA plates with low non-specific binding properties.[1]
Q2: Our cell-based assays show unexpected cellular responses at high concentrations of this compound. Could this be an off-target effect?
While this compound is highly specific for its substrate, glucocerebroside, high concentrations in vitro may lead to non-specific interactions with cell surfaces or other proteins, potentially triggering unintended signaling pathways or cellular stress responses.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration range for this compound in your specific cell type. This will help identify a window where on-target effects are maximized and non-specific effects are minimized.
-
Control Experiments: Include appropriate negative controls, such as a catalytically inactive form of the enzyme (if available) or a different protein of similar size and charge, to distinguish between specific enzymatic effects and non-specific protein effects.
-
Purity of this compound: Ensure the this compound preparation is of high purity and free from contaminants that could be causing the unexpected cellular responses.[2]
Q3: How can we minimize matrix effects when measuring this compound activity in complex biological samples like cell lysates or serum?
Matrix effects occur when components in the sample interfere with the assay, leading to inaccurate measurements.[3]
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[4][5] It is crucial to validate that the diluted sample still provides a signal within the linear range of the assay.
-
Matrix-Matched Calibrators: Prepare your standard curve in a matrix that closely matches your experimental samples (e.g., lysate from control cells).[3]
-
Sample Preparation: Employ sample preparation techniques like protein precipitation or solid-phase extraction to remove interfering components before the assay.[6][7]
Q4: We are concerned about the potential immunogenicity of our this compound formulation in vitro. How can we assess this?
In vitro immunogenicity assays can help predict the potential for an immune response to a biotherapeutic.
Assessment Methods:
-
T-cell Proliferation Assays: Co-culture peripheral blood mononuclear cells (PBMCs) from multiple donors with your this compound formulation and measure T-cell proliferation.[8][9]
-
Cytokine Release Assays: Measure the release of cytokines (e.g., IL-2, IFN-γ) from immune cells upon exposure to this compound.[8][9]
-
Dendritic Cell (DC) Activation Assays: Assess the activation of dendritic cells, which are key antigen-presenting cells, in the presence of this compound.[8]
Data Presentation: Minimizing Non-Specific Binding in In Vitro Assays
The following table summarizes key parameters that can be optimized to minimize non-specific binding of this compound in various in vitro assays.
| Parameter | Recommendation | Rationale |
| Blocking Agent | Use 1-5% BSA or 5% non-fat dry milk in a suitable buffer (e.g., PBS or TBS). | Saturates non-specific binding sites on the assay surface (e.g., microplate wells, beads).[10] |
| Detergent | Include 0.05-0.1% Tween-20 or Triton X-100 in wash and antibody dilution buffers. | Reduces hydrophobic interactions that contribute to non-specific binding. |
| Ionic Strength | Adjust the salt concentration of buffers (e.g., 150-500 mM NaCl). | High salt concentrations can disrupt weak, non-specific electrostatic interactions. |
| pH | Maintain a pH between 7.2 and 7.6 for most immunoassays. For enzyme activity assays, the optimal pH may be acidic (e.g., pH 5.9 for glucocerebrosidase).[11][12] | pH affects the charge of both the protein and the assay surface, influencing non-specific binding. |
| Incubation Temperature | Perform incubations at room temperature or 4°C. | Lower temperatures can reduce the kinetics of non-specific binding. |
| Protein Concentration | Use the lowest effective concentration of this compound and detection antibodies. | Higher concentrations increase the likelihood of non-specific interactions. |
Experimental Protocols
Protocol 1: Optimizing a Fluorogenic Enzyme Activity Assay for this compound
This protocol is adapted from established methods for measuring glucocerebrosidase activity.[11][12]
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M citrate/0.2 M phosphate buffer, pH 5.9.
-
Substrate Stock Solution: Dissolve 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in DMSO to a concentration of 10 mM.
-
This compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a known concentration.
-
Stop Solution: Prepare a 0.5 M glycine-NaOH buffer, pH 10.4.
-
-
Assay Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well black microplate, add 50 µL of each this compound dilution.
-
Add 50 µL of a working solution of 4-MUG (diluted in assay buffer to the desired final concentration, e.g., 2 mM) to each well to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~445 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells (no enzyme) from all other readings.
-
Plot the fluorescence intensity against the this compound concentration to determine the linear range of the assay.
-
Protocol 2: In Vitro T-Cell Proliferation Assay for Immunogenicity Assessment
This protocol provides a general framework for assessing the potential of this compound to induce a T-cell response.
-
Cell Preparation:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
-
Assay Setup:
-
Plate the PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.
-
Add this compound at various concentrations to the wells. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
-
Measurement of Proliferation:
-
On the final day of incubation, add a proliferation indicator such as [3H]-thymidine or a fluorescent dye (e.g., CFSE) according to the manufacturer's instructions.
-
If using [3H]-thymidine, incubate for an additional 18-24 hours, then harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
-
If using a fluorescent dye, harvest the cells and analyze by flow cytometry.
-
-
Data Analysis:
-
Calculate the stimulation index (SI) by dividing the mean proliferation of the this compound-treated wells by the mean proliferation of the negative control wells. An SI significantly greater than a predetermined cutoff (e.g., 2) may indicate a positive T-cell response.
-
Visualizations
Caption: Workflow for this compound Enzyme Activity Assay.
Caption: Cellular Uptake and Action of this compound.
Caption: Troubleshooting High Background in ELISA.
References
- 1. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Filtration of Sterile Imiglucerase Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterile filtration of imiglucerase solutions.
Troubleshooting Guide
This section addresses common issues encountered during the filtration of this compound solutions, offering potential causes and recommended solutions in a straightforward question-and-answer format.
Issue 1: High Pressure or Clogging of the Filter
-
Question: What should I do if I observe an unexpectedly high back pressure or a complete blockage of the filter during the sterile filtration of my this compound solution?
-
Answer: High pressure or filter clogging during the filtration of this compound solutions can be attributed to several factors. A primary cause could be the presence of protein aggregates or other particulates in the solution. It is also possible that the filter membrane is not compatible with the formulation components, leading to premature fouling. The filter pore size may also be too small for the given solution characteristics.
A systematic approach to troubleshooting this issue is recommended. First, verify the compatibility of the filter membrane with the this compound formulation. Consider pre-filtration steps to remove larger aggregates and particulates. Optimizing the formulation by adjusting excipient concentrations may also help in reducing protein aggregation.
Troubleshooting Workflow: High Filtration Pressure
A decision tree for troubleshooting high filtration pressure.
Issue 2: Low Product Recovery
-
Question: My this compound concentration is significantly lower after sterile filtration. What are the potential causes and how can I improve recovery?
-
Answer: Low product recovery following sterile filtration is often due to nonspecific binding of the this compound protein to the filter membrane. This is a common issue with protein solutions and is influenced by the membrane material, surface chemistry, and the formulation's ionic strength and pH.
To mitigate this, selecting a filter membrane with low protein binding characteristics, such as polyvinylidene fluoride (PVDF) or polyethersulfone (PES), is crucial. Pre-flushing the filter with a buffer solution that is compatible with the product can also help to saturate nonspecific binding sites. Additionally, optimizing the formulation to reduce protein-membrane interactions can lead to improved recovery.
Comparative Table of Filter Membrane Properties
| Membrane Material | Protein Binding | Flow Rate | Chemical Compatibility |
| Polyethersulfone (PES) | Very Low | High | Broad |
| Polyvinylidene Fluoride (PVDF) | Low | Moderate | Broad |
| Cellulose Acetate (CA) | Low | Moderate | Limited |
| Nylon | High | Moderate | Broad |
Issue 3: Compromised Sterility Post-Filtration
-
Question: We have detected microbial contamination in our this compound solution after sterile filtration. What could have gone wrong?
-
Answer: A failure to maintain sterility post-filtration can result from several critical errors in the experimental setup or procedure. The most common causes include a compromised filter integrity, improper sterilization of the filtration apparatus, or a breach in the aseptic technique during collection of the filtrate.
It is imperative to perform a filter integrity test (e.g., bubble point test) both before and after the filtration process to ensure the filter was not damaged. All components of the filtration setup that come into contact with the sterile fluid path must be properly sterilized. Strict adherence to aseptic techniques throughout the process is paramount to prevent environmental contamination.
Workflow for Ensuring Sterility
A procedural workflow for maintaining sterility during filtration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended filter pore size for sterile filtration of this compound solutions?
A1: For sterile filtration, a filter with a pore size rating of 0.22 µm or smaller is required to effectively remove bacteria. The choice between different pore sizes within this range (e.g., 0.22 µm vs. 0.1 µm) may depend on the specific bioburden of the pre-filtered solution and the need to remove smaller microorganisms like Mycoplasma.
Q2: How can I determine the best filter membrane material for my this compound formulation?
A2: A filter compatibility study is recommended. This involves filtering a small volume of your this compound solution through different membrane types and measuring key parameters such as product recovery, protein aggregation, and filter throughput. The table above provides a general guideline for common membrane materials.
Q3: What is a bubble point test and why is it important?
A3: The bubble point test is a non-destructive integrity test for sterilizing-grade filters. It measures the pressure at which a continuous stream of bubbles first appears downstream of a wetted filter. This pressure is correlated to the largest pore size of the filter, and a value below the manufacturer's specification indicates a breach in the filter's integrity. Performing this test before and after filtration is a critical quality control step to ensure the sterility of the final product.
Experimental Protocols
Protocol 1: Filter Compatibility and Recovery Study
-
Objective: To determine the optimal filter membrane material for sterile filtration of an this compound solution based on product recovery.
-
Materials:
-
This compound solution at the target concentration.
-
A selection of sterile syringe filters with different membrane materials (e.g., PES, PVDF, CA, Nylon) and a 0.22 µm pore size.
-
Sterile syringes and collection vials.
-
UV-Vis spectrophotometer or HPLC for protein concentration measurement.
-
-
Methodology:
-
Measure the initial concentration of the this compound solution.
-
For each filter type, pass a defined volume of the this compound solution through the filter into a sterile collection vial.
-
Measure the protein concentration of the filtrate for each filter type.
-
Calculate the percent recovery for each membrane material using the formula: (Filtrate Concentration / Initial Concentration) * 100%.
-
The filter membrane with the highest percent recovery is considered the most compatible.
-
Protocol 2: Bubble Point Integrity Test
-
Objective: To verify the integrity of a sterilizing-grade filter before and after use.
-
Materials:
-
The filter to be tested.
-
A source of pressurized, filtered air or nitrogen.
-
A pressure gauge.
-
A beaker of water or the appropriate wetting fluid.
-
-
Methodology:
-
Thoroughly wet the filter membrane with the appropriate fluid (typically water for hydrophilic membranes).
-
Connect the upstream side of the filter to the pressurized gas source with the pressure gauge.
-
Submerge the downstream side of the filter in the beaker of water.
-
Slowly increase the pressure of the gas.
-
Observe for the first continuous stream of bubbles from the downstream side. The pressure at which this occurs is the bubble point.
-
Compare the observed bubble point pressure to the manufacturer's specification for that filter. A value at or above the minimum specification indicates an integral filter.
-
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Imiglucerase and Velaglucerase Alfa for Gaucher Disease
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two enzyme replacement therapies for Gaucher disease: imiglucerase (Cerezyme®) and velaglucerase alfa (VPRIV®). This analysis is supported by experimental data on enzyme kinetics, cellular uptake, and substrate reduction.
Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide (GlcCer) in macrophages. Enzyme replacement therapy (ERT) is the standard of care, and this guide focuses on the in vitro performance of two recombinant human GCase enzymes: this compound, produced in Chinese hamster ovary (CHO) cells, and velaglucerase alfa, produced in a human fibroblast cell line.
Executive Summary of In Vitro Efficacy
In vitro studies demonstrate that while both this compound and velaglucerase alfa are effective in restoring enzymatic activity, key differences exist in their biochemical properties and cellular uptake, largely attributed to variations in their glycosylation patterns. Velaglucerase alfa, with its higher mannose-terminated glycans, generally exhibits a more efficient uptake into macrophages, the primary target cells in Gaucher disease. Enzymatic kinetics, however, are largely comparable, indicating that once internalized, both enzymes effectively catabolize their substrate.
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro comparative studies of this compound and velaglucerase alfa.
Table 1: Comparison of Enzyme Kinetic Parameters
| Parameter | This compound | Velaglucerase Alfa | Reference |
| Km (mM) | 1.65 ± 0.25 | 1.59 ± 0.2 | [1] |
| Km (μM) for GlcCer | 15 | 19 | [2] |
| Vmax (μM min⁻¹) | 0.56 | 0.61 | [2] |
| kcat (min⁻¹) | 1900 | 2100 | [2] |
| Specific Activity (U/mg) | 24 | 26 | [2] |
Table 2: In Vitro Cellular Uptake in Macrophages
| Cell Line/Model | Key Finding | Reference |
| U937-derived macrophages | Velaglucerase alfa internalized ~2.5-fold more efficiently than this compound. | [3] |
| Human macrophages | Rate of velaglucerase alfa internalization was at least twofold greater than that of this compound. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Glucocerebrosidase (GCase) Activity Assay
This protocol is adapted from established methods for measuring GCase activity using a fluorogenic substrate.
Objective: To determine the enzymatic activity of this compound and velaglucerase alfa in vitro.
Materials:
-
This compound and velaglucerase alfa
-
4-methylumbelliferyl-β-D-glucopyranoside (4MU-Glc) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
Glycine-NaOH buffer (pH 10.7)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare a reaction buffer containing citrate-phosphate buffer, sodium taurocholate, and BSA.
-
Serially dilute this compound and velaglucerase alfa in the reaction buffer.
-
Prepare the 4MU-Glc substrate solution in the reaction buffer.
-
Add the enzyme dilutions to the wells of a 96-well plate.
-
Initiate the reaction by adding the 4MU-Glc substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the glycine-NaOH buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometric plate reader.
-
Calculate the enzyme activity based on a 4-MU standard curve.
Macrophage Cellular Uptake Assay
This protocol outlines a fluorescence-based method to compare the cellular uptake of this compound and velaglucerase alfa by macrophages.
Objective: To quantify and compare the internalization of this compound and velaglucerase alfa into macrophages in vitro.
Materials:
-
Macrophage cell line (e.g., U937, differentiated into a macrophage-like phenotype)
-
This compound and velaglucerase alfa, fluorescently labeled (e.g., with FITC)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypan blue
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Culture macrophage cells to an appropriate density in 24-well plates.
-
On the day of the experiment, replace the culture medium with serum-free medium containing varying concentrations of fluorescently labeled this compound or velaglucerase alfa.
-
Incubate the cells for a defined period (e.g., 2 hours) at 37°C.
-
To stop the uptake, wash the cells three times with ice-cold PBS to remove unbound enzyme.
-
Quench extracellular fluorescence by adding trypan blue solution.
-
Lyse the cells to release the internalized fluorescent enzyme.
-
Quantify the intracellular fluorescence using a fluorescence plate reader or by analyzing the cell suspension using a flow cytometer.
In Vitro Glucosylceramide (GlcCer) Reduction Assay
This protocol describes a method to assess the ability of this compound and velaglucerase alfa to reduce GlcCer levels in a cellular model of Gaucher disease.
Objective: To measure the reduction of intracellular GlcCer in macrophages following treatment with this compound or velaglucerase alfa.
Materials:
-
Gaucher disease patient-derived macrophages or a macrophage cell line with chemically induced GCase deficiency.
-
This compound and velaglucerase alfa.
-
Cell culture medium and supplements.
-
Reagents for lipid extraction (e.g., chloroform, methanol).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
GlcCer standard.
Procedure:
-
Culture the Gaucher model macrophages in multi-well plates.
-
Treat the cells with different concentrations of this compound or velaglucerase alfa for a specified duration (e.g., 48-72 hours).
-
After treatment, wash the cells with PBS and harvest them.
-
Perform a lipid extraction from the cell pellets.
-
Analyze the extracted lipids by HPLC or LC-MS to quantify the amount of GlcCer.
-
Normalize the GlcCer levels to the total protein concentration of the cell lysate.
-
Compare the GlcCer levels in treated cells to untreated control cells.
Visualizing the Mechanism of Action
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the cellular mechanism of enzyme replacement therapy in Gaucher disease.
Caption: Experimental workflow for the in vitro comparison of this compound and velaglucerase alfa.
Caption: Cellular mechanism of enzyme replacement therapy in Gaucher disease macrophages.
References
Validating Imiglucerase Activity: A Comparative Guide to Fluorescent Substrate Assays
For researchers, scientists, and drug development professionals, accurately quantifying imiglucerase activity is critical for both therapeutic monitoring and the development of new treatments for Gaucher disease. This guide provides a comprehensive comparison of methods for validating this compound activity, with a focus on a widely used fluorescent substrate assay. Experimental data, detailed protocols, and a visual workflow are presented to aid in the selection and implementation of the most suitable assay for your research needs.
This compound, a recombinant form of the enzyme acid β-glucosidase (GCase), is the standard of care for enzyme replacement therapy in Gaucher disease.[1][2] Validating its enzymatic activity is paramount for ensuring product quality and therapeutic efficacy. While several methods exist, assays utilizing fluorescent substrates offer a sensitive and high-throughput approach for this purpose.
Comparison of this compound Activity Assays
A variety of substrates can be used to measure the activity of this compound. These range from synthetic fluorogenic and chromogenic substrates to the natural substrate, glucosylceramide. The choice of substrate often depends on the specific application, required sensitivity, and the biological matrix being assayed.
| Assay Method | Substrate | Detection Principle | Advantages | Disadvantages | Key Parameters |
| Fluorescent Assay | 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | Hydrolysis of 4-MUG by this compound releases the fluorescent product 4-methylumbelliferone (4-MU).[3] | High sensitivity, suitable for high-throughput screening, continuous monitoring of reaction kinetics.[4][5] | Requires a fluorescence plate reader, potential for interference from autofluorescent compounds. The pKa of 4-MU necessitates a pH shift to optimize fluorescence.[3] | Excitation: 365 nmEmission: 445 nmKm: 1.828 mM[6]Vmax: 50.68 nmol min−1 μg−1[6] |
| Fluorescent Assay | Resorufin-β-D-glucopyranoside (res-β-glc) | Enzymatic cleavage releases the fluorescent product resorufin. | Less prone to interference from autofluorescent compounds due to its red-shifted fluorescence.[3] | May have different kinetic properties compared to 4-MUG. | Km: 31 µMVmax: 42 pmol/min[3] |
| Chromogenic Assay | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Hydrolysis releases p-nitrophenol, a chromogenic product.[3][7] | Simple, requires a standard spectrophotometer. | Lower sensitivity compared to fluorescent assays.[7] | - |
| Natural Substrate Assay | Glucosylceramide | Hydrolysis produces glucose, which is then detected using a coupled enzyme system (e.g., glucose oxidase and horseradish peroxidase with a fluorogenic dye like Amplex Red).[3] | More physiologically relevant as it uses the natural substrate.[3] Can be used in crude preparations like cell or tissue lysates.[3] | More complex, multi-step assay, potentially higher cost. | - |
| Fluorescence-Quenched Substrate Assay | LysoFQ-GBA | A substrate with a fluorophore and a quencher. Upon cleavage by GCase within lysosomes, the fluorophore is released from the quencher, resulting in a fluorescent signal.[8] | Enables quantitative measurement of GCase activity within living cells and lysosomes.[8][9] | Primarily for in-situ cellular activity studies, may not be suitable for purified enzyme preparations. | - |
Experimental Protocols
Key Experiment: this compound Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This protocol describes a method to determine the enzymatic activity of this compound using the fluorogenic substrate 4-MUG.
Materials:
-
This compound (e.g., Cerezyme®)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)[10]
-
McIlvaine buffer (150 mM, pH 5.2)
-
Bovine Serum Albumin (BSA)
-
Triton X-100
-
Glycine-NaOH stop solution (pH 10.8)[10]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 4-MUG in a suitable solvent like DMF or water.[10]
-
Prepare the assay buffer: 150 mM McIlvaine buffer, pH 5.2, supplemented with 0.1% (w/v) BSA, 0.2% (w/v) sodium taurocholate, and 0.1% (v/v) Triton X-100.[6] The inclusion of sodium taurocholate helps to suppress the activity of other β-glucosidases, thus increasing the specificity for glucosylceramidase.[10]
-
Prepare a range of this compound concentrations by diluting the stock solution in the assay buffer.
-
Prepare the stop solution: Glycine-NaOH buffer, pH 10.8.[10]
-
-
Enzyme Reaction:
-
Add 40 µL of the diluted this compound solutions to the wells of a 96-well black microplate.
-
To initiate the reaction, add 20 µL of the 4-MUG substrate solution to each well. The final concentration of 4-MUG should be optimized, but a starting point can be around its Km value (e.g., 1.8 mM).[6]
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination and Measurement:
-
Stop the reaction by adding 60 µL of the glycine-NaOH stop solution to each well. This raises the pH, which stops the enzymatic reaction and maximizes the fluorescence of the 4-MU product.[3][10]
-
Measure the fluorescence intensity using a microplate reader with excitation at 365 nm and emission at 445 nm.[10]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 4-methylumbelliferone (4-MU) to convert the fluorescence readings into the amount of product formed.
-
Calculate the enzyme activity in units such as nmol/min/µg of enzyme.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the fluorescent substrate assay.
Caption: Experimental workflow for this compound activity assay.
Caption: Enzymatic reaction of this compound with 4-MUG.
References
- 1. Review of the safety and efficacy of this compound treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations on therapeutic glucocerebrosidases through paired detection with fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. summit.sfu.ca [summit.sfu.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Cross-Reactivity of Anti-Imiglucerase Antibodies with Alternative Enzyme Replacement Therapies for Gaucher Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of anti-imiglucerase antibodies with other enzyme replacement therapies (ERTs) used in the treatment of Gaucher disease, namely velaglucerase alfa and taliglucerase alfa. The development of anti-drug antibodies (ADAs) is a potential consequence of treatment with biologic therapies, and understanding their cross-reactivity is crucial for managing patient care, particularly when switching between different ERTs. This document summarizes available experimental data, provides detailed experimental protocols for assessing cross-reactivity, and visualizes key concepts and workflows.
Executive Summary
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase. Enzyme replacement therapy (ERT) is the standard of care, with imiglucerase being the first-line treatment for many years. The development of alternative ERTs, such as velaglucerase alfa and taliglucerase alfa, has provided more therapeutic options. However, the immunogenicity of these biologics, specifically the potential for anti-drug antibody (ADA) formation and cross-reactivity, is a key consideration for clinicians and researchers.
Studies have shown that a percentage of patients treated with this compound develop anti-imiglucerase antibodies. Evidence suggests that these antibodies can, in some instances, cross-react with velaglucerase alfa and taliglucerase alfa. The clinical significance of this cross-reactivity is variable, ranging from no discernible effect to potential impacts on drug efficacy and safety. This guide aims to consolidate the existing data to inform research and clinical decision-making.
Comparative Analysis of Cross-Reactivity
The following table summarizes the available data on the incidence of anti-imiglucerase antibodies and their cross-reactivity with velaglucerase alfa and taliglucerase alfa. It is important to note that direct comparative studies with robust quantitative data are limited in the published literature.
| Parameter | This compound (Cerezyme®) | Velaglucerase Alfa (VPRIV®) | Taliglucerase Alfa (Elelyso®) |
| ADA Incidence | Approximately 15% of patients develop IgG antibodies. | Low incidence of de novo antibody formation (around 1-2%). | Variable incidence reported, with some studies showing higher rates than velaglucerase alfa. |
| Cross-Reactivity with Anti-Imiglucerase Antibodies | N/A | Cross-reactivity has been observed. In one study, 1 out of 4 patients with anti-imiglucerase antibodies showed cross-reactivity. Another study reported that patients with pre-existing anti-imiglucerase antibodies also tested positive for anti-velaglucerase alfa antibodies after switching therapy, suggesting weak cross-reactivity. | Cross-reactivity is possible and may contribute to the development of anti-taliglucerase alfa antibodies in patients previously treated with this compound. |
| Reported Clinical Significance of Cross-Reactivity | N/A | In most reported cases, weak cross-reactivity did not appear to impact the clinical efficacy or safety of velaglucerase alfa. | The clinical significance is still being evaluated. In some cases, switching from this compound to taliglucerase has been associated with adverse events, which may be linked to pre-existing immunological sensitization. |
| Neutralizing Potential of Cross-Reactive Antibodies | Neutralizing antibodies have been reported in a subset of patients with ADAs. | Data on the neutralizing capacity of cross-reactive anti-imiglucerase antibodies against velaglucerase alfa is limited. | Limited data is available on the neutralizing potential of cross-reactive antibodies. |
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to assess the cross-reactivity of anti-imiglucerase antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Cross-Reactive Antibodies
This protocol describes a bridging ELISA to detect antibodies that can bind to both this compound and other ERTs.
Materials:
-
96-well microtiter plates
-
Recombinant this compound, velaglucerase alfa, and taliglucerase alfa
-
Biotinylated this compound, velaglucerase alfa, and taliglucerase alfa
-
Patient serum samples
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat separate 96-well plates with 1-5 µg/mL of this compound, velaglucerase alfa, and taliglucerase alfa in a suitable coating buffer overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Sample Incubation: Add diluted patient serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Biotinylated ERT Incubation: Add the corresponding biotinylated ERT (this compound, velaglucerase alfa, or taliglucerase alfa) to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Data Analysis: A sample is considered positive for cross-reactive antibodies if the signal is significantly above the background (determined using a pool of normal human serum). The degree of cross-reactivity can be estimated by comparing the signal intensity across the different ERT-coated plates.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Cross-Reactivity
SPR provides quantitative data on the binding affinity and kinetics of antibody-antigen interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant this compound, velaglucerase alfa, and taliglucerase alfa
-
Purified anti-imiglucerase antibodies (from positive patient serum)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization: Covalently immobilize this compound, velaglucerase alfa, and taliglucerase alfa on separate flow cells of a sensor chip using amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of purified anti-imiglucerase antibodies over the sensor surface and monitor the binding response in real-time.
-
Regeneration: After each antibody injection, regenerate the sensor surface using the regeneration solution to remove bound antibodies.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Interpretation: A lower KD value indicates a higher binding affinity. By comparing the KD values of anti-imiglucerase antibodies for velaglucerase alfa and taliglucerase alfa, the degree of cross-reactivity at a molecular level can be quantified.
In Vitro Neutralization Assay
This assay determines the ability of anti-imiglucerase antibodies to inhibit the enzymatic activity of other ERTs.
Materials:
-
Recombinant this compound, velaglucerase alfa, and taliglucerase alfa
-
Fluorogenic substrate for glucocerebrosidase (e.g., 4-methylumbelliferyl-β-D-glucopyranoside)
-
Patient serum containing anti-imiglucerase antibodies
-
Assay buffer
-
96-well black plates
-
Fluorometer
Procedure:
-
Antibody-Enzyme Incubation: Pre-incubate a fixed concentration of each ERT (this compound, velaglucerase alfa, and taliglucerase alfa) with serial dilutions of heat-inactivated patient serum for 1-2 hours at 37°C.
-
Substrate Addition: Add the fluorogenic substrate to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop buffer (e.g., high pH glycine-carbonate buffer).
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.
Data Analysis: Calculate the percentage of enzyme inhibition for each serum dilution. The neutralizing titer can be expressed as the serum dilution that causes 50% inhibition of the enzyme activity (IC50).
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to the assessment of anti-drug antibody cross-reactivity.
A Comparative Analysis of Imiglucerase Produced in Different Expression Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of imiglucerase, a recombinant human β-glucocerebrosidase for the treatment of Gaucher disease, and its analogues produced in different expression systems. The performance of this compound (produced in Chinese Hamster Ovary - CHO cells) is compared with velaglucerase alfa (produced in a human fibroblast cell line) and taliglucerase alfa (produced in carrot cells). This analysis is supported by experimental data on clinical efficacy, immunogenicity, biochemical properties, and pharmacokinetics.
Executive Summary
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase. Enzyme replacement therapy (ERT) is the standard of care, with this compound being a long-established treatment. However, alternative recombinant enzymes produced in different expression systems have been developed, offering potential advantages in terms of glycosylation patterns and immunogenicity. This guide presents a comparative overview of these enzymes to aid researchers and clinicians in understanding their key characteristics.
Data Presentation
Table 1: Comparison of Expression Systems and Glycosylation
| Feature | This compound (Cerezyme®) | Velaglucerase alfa (VPRIV®) | Taliglucerase alfa (Elelyso®) |
| Expression System | Chinese Hamster Ovary (CHO) cells[1] | Human fibroblast cell line (HT-1080)[2][3] | Carrot (Daucus carota) root cells[4] |
| Amino Acid Sequence | Differs from native human enzyme by one amino acid (Arg495His)[5] | Identical to the native human enzyme sequence[3] | Differs from native human enzyme by one amino acid (Arg495His) and has N- and C-terminal extensions for targeting within the plant cell[6] |
| Predominant Glycan Structure | Complex-type glycans with a chitobiose tri-mannosyl core, often with core fucosylation. Requires in vitro modification to expose terminal mannose residues.[7][8] | High-mannose type glycans (Man6 to Man9), with Man9 being the most abundant.[5] This structure is achieved through the use of a mannosidase inhibitor during production.[9] | Paucimannosidic glycans with terminal mannose residues, naturally produced by the plant expression system.[4][5] |
| Macrophage Uptake | Efficient uptake via mannose receptors. | Internalized into macrophages at a rate at least two-fold greater than this compound.[8][10] | Efficient uptake via mannose receptors. |
Table 2: Clinical Efficacy in Treatment-Naïve Patients (9-Month Studies)
| Parameter | This compound | Velaglucerase alfa | Taliglucerase alfa (60 U/kg) |
| Mean Change in Hemoglobin (g/dL) | +1.74 | +1.90 | +2.2[11] |
| Mean Change in Platelet Count (x10⁹/L) | +50.2 | +50.5 | Significant increase, ~64% from baseline[12] |
| Mean % Reduction in Spleen Volume | 30.0%[6] | 39.7% | 38.0%[11] |
| Mean % Reduction in Liver Volume | 10.0%[6] | 16.5% | 11.1%[11] |
Note: Data for this compound and velaglucerase alfa are from a 9-month head-to-head non-inferiority study.[3][5] Data for taliglucerase alfa is from a separate 9-month study in treatment-naïve patients.[11]
Table 3: Immunogenicity
| Enzyme | Incidence of Anti-Drug Antibodies (IgG) |
| This compound | Approximately 15-23.5% of patients in initial treatment cycles.[3][7] |
| Velaglucerase alfa | 0% in a head-to-head study with this compound.[3][7] |
| Taliglucerase alfa | Reported rates vary, around 16-50%.[7] |
Table 4: Pharmacokinetic Parameters
| Parameter | This compound | Velaglucerase alfa | Taliglucerase alfa (60 U/kg) |
| Half-life (t½) | 3.6 - 10.4 minutes[5][7] | 11 - 12 minutes[2][3][9] | 25.0 - 34.8 minutes |
| Clearance (CL) | 9.8 - 20.3 mL/min/kg[5][7] | 6.72 - 7.56 mL/min/kg[2][3][9] | 19.9 - 30.7 L/h |
| Volume of Distribution (Vd) | 0.09 - 0.15 L/kg[5][7] | 82 - 108 mL/kg (0.082 - 0.108 L/kg)[2][3][9] | 11.7 - 17.5 L |
Experimental Protocols
Glucocerebrosidase Enzyme Activity Assay
This protocol is based on the commonly used fluorometric method utilizing the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[8]
Materials:
-
Recombinant glucocerebrosidase enzyme (this compound, Velaglucerase alfa, or Taliglucerase alfa)
-
Assay Buffer: 50 mM citric acid, 176 mM K₂HPO₄, 10 mM sodium taurocholate, 0.01% Tween-20, pH 5.9[8]
-
Substrate Stock Solution: 4-methylumbelliferyl β-D-glucopyranoside (4-MUG) dissolved in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
Stop Solution: 1 M sodium hydroxide, 1 M glycine, pH 10[8]
-
96-well black, flat-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Prepare serial dilutions of the enzyme in the assay buffer to the desired final concentrations.
-
Prepare the 4-MUG substrate solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Add 20 µL of the enzyme dilution to each well of the 96-well plate.
-
Initiate the reaction by adding 20 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), protected from light.
-
Stop the reaction by adding 200 µL of the stop solution to each well.
-
Measure the fluorescence intensity using a plate reader at the specified wavelengths.
-
A standard curve using 4-methylumbelliferone (4-MU), the fluorescent product, should be prepared to quantify the amount of product formed.
N-Glycan Analysis by NP-HPLC
This protocol outlines the general workflow for the analysis of N-linked glycans from glycoproteins like this compound using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) with fluorescent labeling.
Materials:
-
Glycoprotein sample (e.g., this compound)
-
Denaturing buffer (e.g., containing SDS)
-
PNGase F enzyme for N-glycan release
-
Fluorescent labeling agent (e.g., 2-aminobenzamide [2-AB])
-
Labeling reaction solution (e.g., containing DMSO and acetic acid)
-
Clean-up cartridges to remove excess label
-
NP-HPLC system with a fluorescence detector
-
Appropriate solvents for the HPLC gradient (e.g., acetonitrile and ammonium formate buffer)
Procedure:
-
Denaturation: The glycoprotein sample is denatured to unfold the protein and make the glycosylation sites accessible to the enzyme. This is typically done by heating the sample in the presence of a denaturing agent like SDS.
-
Enzymatic Deglycosylation: The N-linked glycans are released from the denatured protein by incubation with the enzyme PNGase F.
-
Fluorescent Labeling: The released glycans are fluorescently labeled by reductive amination. A fluorescent tag, such as 2-AB, is attached to the reducing end of the glycan.
-
Label Clean-up: Excess fluorescent label that has not reacted with the glycans is removed, typically using a solid-phase extraction (SPE) clean-up cartridge.
-
NP-HPLC Analysis: The labeled glycans are separated by NP-HPLC. The separation is based on the hydrophilicity of the glycans. The separated glycans are detected by a fluorescence detector.
-
Data Analysis: The resulting chromatogram shows a profile of the different glycan structures present on the glycoprotein. The peaks can be identified by comparing their retention times to those of known glycan standards or through mass spectrometry analysis.
Mandatory Visualization
Caption: Workflow for the comparative analysis of this compound from different expression systems.
Caption: Glycosylation pathways and their impact on macrophage targeting.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. VPRIV (Velaglucerase Alfa for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. pharmaline.co.il [pharmaline.co.il]
- 4. Cerezyme (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. drugs.com [drugs.com]
- 6. VPRIV (velaglucerase alfa) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. drugs.com [drugs.com]
- 12. pdf.hres.ca [pdf.hres.ca]
A Head-to-Head Comparison of Imiglucerase and Substrate Reduction Therapies for Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Gaucher disease, a lysosomal storage disorder, is characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, primarily within macrophages. This accumulation results in a multisystemic disorder with hematological, visceral, and skeletal manifestations. The two primary therapeutic strategies for Gaucher disease type 1 are enzyme replacement therapy (ERT) with imiglucerase and substrate reduction therapy (SRT) with oral agents such as eliglustat and miglustat. This guide provides an objective, data-driven comparison of these approaches to inform research and drug development.
Mechanism of Action: A Tale of Two Strategies
This compound and substrate reduction therapies employ fundamentally different approaches to mitigate the effects of glucocerebrosidase deficiency.
This compound (Enzyme Replacement Therapy): this compound is a recombinant form of the human enzyme β-glucocerebrosidase.[1][2] Administered intravenously, it is taken up by macrophages through mannose receptor-mediated endocytosis.[1] Once inside the lysosomes, this compound catalyzes the hydrolysis of the accumulated glucocerebroside into glucose and ceramide, thereby reducing the substrate burden within the cells.[1][3] This approach directly addresses the enzymatic deficiency.
Substrate Reduction Therapy (SRT): SRTs, such as eliglustat and miglustat, work by inhibiting the enzyme glucosylceramide synthase, which is responsible for the first step in the synthesis of most glycosphingolipids, including glucosylceramide.[4][5] By partially blocking the production of glucosylceramide, SRTs aim to create a balance between the rate of its synthesis and the reduced capacity for its degradation, thus preventing its accumulation.[5][6] This strategy reduces the influx of the substrate into the lysosome.[7]
Clinical Efficacy: A Quantitative Comparison
Clinical trials have demonstrated the efficacy of both this compound and SRTs in treating the key manifestations of Gaucher disease type 1. The following tables summarize the quantitative data from pivotal clinical trials.
Table 1: Hematological and Visceral Efficacy
| Parameter | This compound | Eliglustat (Treatment-Naïve) | Miglustat (Treatment-Naïve) |
| Hemoglobin | Increase of 1.90 g/dL (6 months)[8] | Increase of 1.4 g/dL (4.5 years)[9] | Increase of 0.77 g/dL (6 months)[10] |
| Platelet Count | Data not consistently reported as % increase in early trials | Increase of 87% (4.5 years)[9] | Increase of 41.5 x 10⁹/L (6 months)[10] |
| Spleen Volume | Decrease of 35% (6 months)[8] | Decrease of 66% (4.5 years)[9] | Decrease of 19% (12 months)[10] |
| Liver Volume | Decrease of 15% (9 months, vs. alglucerase) | Decrease of 23% (4.5 years)[9] | Decrease of 12% (12 months)[10] |
Note: Direct head-to-head, long-term comparative data for all three agents under identical trial conditions are limited. The data presented are from separate clinical trials with different patient populations and durations.
A systematic review comparing this compound and eliglustat found no statistically significant difference in their efficacy regarding hemoglobin levels, platelet counts, and reduction in liver and spleen size.[11] The ENCORE trial demonstrated that eliglustat was non-inferior to this compound in maintaining clinical stability in patients who had been previously treated with ERT.[12]
Table 2: Skeletal and Biomarker Efficacy
| Parameter | This compound | Eliglustat | Miglustat |
| Bone Mineral Density (BMD) | Significantly improved with 8 years of treatment leading to normal BMD.[13] | Mean lumbar spine T-scores shifted from abnormal to normal in treatment-naïve patients.[14] | Improved BMD as early as 6 months.[15] |
| Bone Pain | 57.1% of non-splenectomized patients reported no bone pain after 10 years.[16] | Frequency and severity of bone pain decreased during treatment.[14] | Data on bone pain reduction is less robustly quantified in available literature. |
| Chitotriosidase (Biomarker) | Significant reduction.[13] | Median decrease of 82% (4.5 years).[9] | Decrease of 16.4% (12 months).[10] |
| Glucosylsphingosine (Biomarker) | Significant reduction.[13] | Median decrease of 84% (4.5 years).[9] | Data not prominently reported in early trials. |
Experimental Protocols: Key Clinical Trials
This compound: Pivotal 6-Month Trial
-
Objective: To compare the safety and efficacy of this compound with alglucerase.[8]
-
Study Design: A 6-month, randomized, double-blind, parallel-group clinical trial.[8]
-
Patient Population: 30 patients with Gaucher disease type 1, aged 12 to 69 years.[8]
-
Intervention: Patients were randomized to receive either this compound or alglucerase intravenously every two weeks.
-
Primary Endpoints: Changes in hemoglobin concentration, platelet count, and spleen and liver volume.[8]
-
Results: this compound demonstrated comparable efficacy to alglucerase in improving hematological and visceral parameters.[8]
Eliglustat: ENGAGE Phase 3 Trial
-
Objective: To evaluate the efficacy and safety of eliglustat compared to placebo in treatment-naïve adults with Gaucher disease type 1.[9]
-
Study Design: A randomized, double-blind, placebo-controlled trial with a 9-month primary analysis period, followed by an open-label extension.[9]
-
Patient Population: 40 treatment-naïve adults with Gaucher disease type 1.[9]
-
Intervention: Patients received either oral eliglustat or placebo twice daily.[17]
-
Primary Endpoints: Percentage change in spleen volume from baseline.[9]
-
Secondary Endpoints: Changes in hemoglobin concentration, platelet count, liver volume, and bone mineral density.[9]
-
Results: Eliglustat led to statistically significant improvements in organ volumes and hematologic parameters compared with placebo.[9]
Miglustat: Maintenance Therapy Trial
-
Objective: To evaluate miglustat as a maintenance therapy in patients with Gaucher disease type 1 who were clinically stable on ERT.[18][19]
-
Study Design: A Phase II, open-label, randomized trial.[18][19]
-
Patient Population: 36 patients stable on this compound for at least two years.[18]
-
Intervention: Patients were randomized to switch to oral miglustat, continue this compound, or receive a combination of both.[18]
-
Primary Endpoints: Tolerability, pharmacokinetic profile, organ volume, and chitotriosidase activity.[18][19]
-
Results: Clinical parameters remained stable in most patients who switched to miglustat, suggesting its potential as a maintenance therapy.[18][19]
Safety and Tolerability
This compound: The most common adverse effects are infusion-associated reactions, which can include fever, chills, and mild allergic reactions.[1] Hypersensitivity reactions, including anaphylaxis, have been reported.[2][20] Antibody development occurs in approximately 15% of patients, which can increase the risk of hypersensitivity.[7][21]
Eliglustat: Generally well-tolerated with a mild side effect profile.[7] It has potential for drug interactions as it is metabolized by CYP2D6 and CYP3A4 enzymes.[7] Patient genotyping for CYP2D6 metabolizer status is required to determine eligibility and appropriate dosage.[6]
Miglustat: Associated with a higher incidence of gastrointestinal side effects, such as diarrhea, flatulence, and abdominal pain.[6][7] Peripheral neuropathy has also been reported as a potential adverse effect.[10]
Conclusion
Both this compound and substrate reduction therapies are effective in managing the systemic manifestations of Gaucher disease type 1. This compound, with its long history of use, provides a robust dataset on long-term efficacy and safety. SRTs offer the convenience of oral administration and have demonstrated comparable efficacy in many key clinical endpoints, particularly in adult patients. The choice between these therapies depends on a variety of factors, including patient-specific characteristics, such as disease severity, age, co-morbidities, and lifestyle, as well as the potential for drug interactions and the specific side-effect profiles of the SRT agents. For the drug development professional, the success of both approaches highlights the viability of distinct mechanistic strategies in treating lysosomal storage disorders. Future research may focus on long-term comparative effectiveness, the development of therapies for neuronopathic forms of Gaucher disease, and the potential for combination therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cerezyme (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Cerezyme® (this compound) Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 4. editverse.com [editverse.com]
- 5. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 6. gaucherdisease.org [gaucherdisease.org]
- 7. Enzyme Replacement or Substrate Reduction? A Review of Gaucher Disease Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Studies | Cerezyme® (this compound) [cerezyme.com]
- 9. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Clinical Efficacy of this compound versus Eliglustat in Patients with Gaucher's Disease Type 1: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term effects of eliglustat on skeletal manifestations in clinical trials of patients with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of the safety and efficacy of this compound treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Phase II Study of an Oral Therapy for Gaucher Disease Yields Positive Results [prnewswire.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Oral maintenance clinical trial with miglustat for type I Gaucher disease: switch from or combination with intravenous enzyme replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cerezyme (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 21. What is Cerezyme® (this compound) Gaucher Disease Treatment [cerezyme.com]
A Comparative Guide to Validating the Therapeutic Goals of Imiglucerase in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of imiglucerase's performance with alternative therapies in preclinical settings, supported by experimental data. It details the methodologies of key experiments and visualizes complex biological and experimental processes to aid in the understanding and validation of this compound's therapeutic goals in the context of Gaucher disease.
Therapeutic Goals of this compound
This compound, a recombinant form of the human enzyme β-glucocerebrosidase, is the cornerstone of enzyme replacement therapy (ERT) for Gaucher disease. This genetic disorder arises from a deficiency in this enzyme, leading to the accumulation of the lipid glucosylceramide (GlcCer) primarily within macrophages.[1] The therapeutic goals of this compound are centered on reversing the primary pathologies of the disease:
-
Reduction of Glucosylceramide Accumulation: The primary goal is to clear the buildup of GlcCer in affected organs, particularly the liver, spleen, and bone marrow.[2]
-
Amelioration of Hepatosplenomegaly: Reducing the size of the enlarged liver and spleen is a key clinical endpoint.[3]
-
Improvement of Hematological Parameters: The therapy aims to correct anemia and thrombocytopenia, which are common manifestations of Gaucher disease.[3]
-
Alleviation of Bone Disease: this compound therapy seeks to improve bone mineral density and reduce the risk of bone-related complications.[3][4]
Preclinical Validation of Therapeutic Efficacy
Preclinical studies, predominantly in mouse models of Gaucher disease (e.g., D409V/null), have been instrumental in validating the therapeutic efficacy of this compound. These studies have demonstrated a dose-dependent reduction in GlcCer levels and the number of storage cells in the liver and spleen.[5][6]
Comparative Efficacy of this compound and Velaglucerase Alfa
A key alternative to this compound is velaglucerase alfa, a second-generation ERT. Preclinical studies have compared the efficacy of these two enzymes.
| Therapeutic Agent | Dose | Time Point | Liver GlcCer Reduction | Spleen GlcCer Reduction | Reference |
| This compound | 60 U/kg/wk | 4 weeks | Less effective than Vela (p=0.0199) | ~10-30% | [5][6] |
| Velaglucerase Alfa | 60 U/kg/wk | 4 weeks | More effective than Imig | ~10-30% | [5][6] |
| This compound | 60 U/kg/wk | 8 weeks | Near Wild-Type Levels | Significant Clearance | [5][6] |
| Velaglucerase Alfa | 60 U/kg/wk | 8 weeks | Wild-Type Levels | Significant Clearance | [6] |
Table 1: Comparative reduction of glucosylceramide (GlcCer) in the liver and spleen of a Gaucher disease mouse model (D409V/null) following treatment with this compound or velaglucerase alfa.
Experimental Protocols
Animal Model and Treatment Administration
-
Animal Model: The D409V/null mouse model, which recapitulates the visceral manifestations of Gaucher disease, is commonly used.[5]
-
Enzyme Preparation: Lyophilized this compound (Cerezyme®) is reconstituted in sterile water for injection to a final concentration of 40 U/mL.[7]
-
Administration: The reconstituted enzyme is administered intravenously (IV) via the tail vein.[8] Dosages in preclinical studies typically range from 5 to 60 U/kg of body weight, administered weekly.[5][6]
Quantification of Glucosylceramide
-
Tissue Homogenization: Liver and spleen tissues are harvested from euthanized animals and homogenized.
-
Lipid Extraction: Lipids are extracted from the tissue homogenates using a chloroform/methanol solvent system.[9][10]
-
Quantification by LC-MS/MS: The extracted glucosylceramide is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the sensitive and specific measurement of GlcCer levels.[3][11] An internal standard is added to the samples to ensure accurate quantification.[10]
Visualizing Key Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the pathophysiology of Gaucher disease, the mechanism of action of this compound, and a typical preclinical experimental workflow.
Caption: Pathophysiology of Gaucher Disease.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Experimental Workflow.
References
- 1. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]
- 2. Cerezyme® (this compound) Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gaucher Disease: The Metabolic Defect, Pathophysiology, Phenotypes And Natural History - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Imiglucerase and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of imiglucerase, a recombinant human β-glucocerebrosidase used in enzyme replacement therapy (ERT) for Gaucher disease, with its primary alternatives. The focus is on the characterization of these therapeutic glycoproteins using mass spectrometry, a powerful analytical technique for assessing protein structure, post-translational modifications, and comparability. This document outlines key structural differences, presents quantitative data from mass spectrometry analyses, and provides detailed experimental protocols.
Introduction to this compound and Its Alternatives
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide in macrophages.[1] Enzyme replacement therapy aims to supplement this deficient enzyme. This compound (Cerezyme®) is a recombinant form of human GCase produced in Chinese hamster ovary (CHO) cells and has been a standard treatment for Type 1 Gaucher disease.[2]
Key alternatives to this compound include:
-
Velaglucerase alfa (VPRIV®): Produced in a human fibroblast cell line, it has the same amino acid sequence as the native human enzyme.[2]
-
Taliglucerase alfa (Elelyso®): Manufactured in a plant-based system using genetically modified carrot root cells.[3]
These alternatives were developed to address challenges associated with this compound, including manufacturing complexities and the desire for a product more closely resembling the native human enzyme.[4] While not classified as biosimilars in a strict regulatory sense due to different manufacturing processes, they represent distinct therapeutic options.
Comparative Analysis: Structural and Glycosylation Differences
The therapeutic efficacy of these enzymes is critically dependent on their glycosylation patterns, which facilitate their uptake by macrophages via mannose receptors. Mass spectrometry is instrumental in characterizing these subtle but significant differences.
Table 1: Key Characteristics of this compound and Its Alternatives
| Feature | This compound (Cerezyme®) | Velaglucerase alfa (VPRIV®) | Taliglucerase alfa (Elelyso®) |
| Expression System | Chinese Hamster Ovary (CHO) cells | Human fibroblast cell line | Genetically modified carrot root cells |
| Amino Acid Sequence | Differs from native human GCase by one amino acid (Arg495His)[5] | Identical to native human GCase[5] | Differs from native human GCase with two additional amino acids at the N-terminus and seven at the C-terminus[1] |
| Predominant Glycan Structures | Paucimannose-type glycans with core fucosylation[1][2] | High-mannose type glycans (primarily Man-9)[1][2] | Paucimannose-type glycans with plant-specific α(1,3)-fucose and β(1,2)-xylose[1] |
Table 2: Quantitative Comparison of N-Glycan Profiles by Mass Spectrometry
| Glycan Type | This compound (% of total glycans)[1] | Velaglucerase alfa (% of total glycans)[1] | Taliglucerase alfa (% of total glycans)[1] |
| Paucimannose | ~61% (Mainly Man3GlcNAc2 with core fucose) | Minor components | ~100% (Mainly paucimannose with plant-specific modifications) |
| High-Mannose | Minor components | ~50% (Predominantly Man9GlcNAc2) and other high-mannose structures | Not detected |
| Complex/Hybrid | ~40% (Containing terminal GlcNAc, Gal, and sialic acid) | Minor components | Not detected |
Experimental Workflows and Methodologies
The characterization of therapeutic glycoproteins like this compound relies on a series of sophisticated mass spectrometry-based workflows.
Experimental Protocols
1. Peptide Mapping using LC-MS/MS
This protocol is designed to confirm the primary amino acid sequence and identify post-translational modifications.
-
Sample Preparation:
-
Denaturation and Reduction: The glycoprotein is denatured using agents like guanidine-HCl or urea to unfold the protein. Disulfide bonds are then reduced using dithiothreitol (DTT).[6][7]
-
Alkylation: Cysteine residues are alkylated with iodoacetamide to prevent the reformation of disulfide bonds.[6][7]
-
Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, most commonly trypsin, which cleaves at the C-terminal side of lysine and arginine residues.[8] The enzyme-to-substrate ratio and digestion time are optimized for complete digestion.[8]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The resulting peptide mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[8] A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptides.[8]
-
Mass Spectrometry: The eluting peptides are introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). Full scan MS spectra are acquired to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Tandem Mass Spectrometry (MS/MS): Selected peptide ions are fragmented using techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD) to generate fragment ions that provide amino acid sequence information.[2]
-
-
Data Analysis:
-
The MS/MS spectra are searched against a theoretical digest of the expected protein sequence to confirm peptide identities and sequence coverage.
-
Mass shifts in the identified peptides can indicate the presence and location of post-translational modifications.
-
2. N-Glycan Analysis
This protocol focuses on the characterization of the complex carbohydrate structures (glycans) attached to the protein.
-
Sample Preparation:
-
Glycan Release: N-glycans are enzymatically released from the glycoprotein using Peptide-N-Glycosidase F (PNGase F).[9]
-
Purification and Labeling: The released glycans are purified and then labeled with a fluorescent tag (e.g., 2-aminobenzamide [2-AB] or procainamide) to enhance detection by fluorescence and ionization efficiency in mass spectrometry.[10]
-
-
LC-MS Analysis:
-
Chromatographic Separation: The labeled glycans are separated using Hydrophilic Interaction Liquid Chromatography (HILIC), which separates based on the hydrophilicity of the glycans.[11]
-
Mass Spectrometry: The separated glycans are analyzed by a high-resolution mass spectrometer to determine their composition and structure based on their mass and fragmentation patterns.
-
-
Data Analysis:
-
The masses of the detected glycans are compared to a database of known glycan structures to identify the different glycoforms present.
-
The relative abundance of each glycan is determined by integrating the peak areas from the chromatogram.
-
Conclusion
Mass spectrometry is an indispensable tool for the in-depth characterization of this compound and its alternatives. The data reveals significant differences in their glycosylation profiles, which are a direct result of their different manufacturing platforms. Velaglucerase alfa, produced in a human cell line, exhibits a high-mannose glycosylation pattern that is distinct from the paucimannose structures of CHO-derived this compound. Taliglucerase alfa, from a plant-based system, presents a unique glycosylation profile with plant-specific sugar residues. These structural variations can influence the therapeutic properties of the enzymes, and their detailed characterization by mass spectrometry is crucial for ensuring product quality, consistency, and for understanding their biological activity. The provided protocols offer a framework for the robust and reliable analysis of these important biotherapeutics.
References
- 1. Glycosylation and functionality of recombinant β-glucocerebrosidase from various production systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Site-Specific Glycoform Identification and Quantitative Comparison of Glycoprotein Therapeutics: this compound and Velaglucerase Alfa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taliglucerase alfa: an enzyme replacement therapy using plant cell expression technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taliglucerase alfa: safety and efficacy across 6 clinical studies in adults and children with Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 9. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quantitative N-Glycan Profiling of Therapeutic Monoclonal Antibodies Performed by Middle-Up Level HILIC-HRMS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Pharmacodynamics of Imiglucerase and Next-Generation ERTs for Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamics of imiglucerase, the first-generation enzyme replacement therapy (ERT) for Gaucher disease, and its next-generation counterparts, velaglucerase alfa and taliglucerase alfa. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these therapies.
Introduction to Enzyme Replacement Therapy for Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide, primarily within macrophages. Enzyme replacement therapy aims to supplement this deficient enzyme, thereby reducing substrate accumulation and alleviating the clinical manifestations of the disease. This compound (Cerezyme®), a recombinant human GCase produced in Chinese hamster ovary (CHO) cells, has been the standard of care for many years. Next-generation ERTs, including velaglucerase alfa (VPRIV®), produced in a human cell line, and taliglucerase alfa (Elelyso®), derived from plant cells, have since been developed with the aim of improving upon the original therapy. This guide focuses on the comparative pharmacodynamics of these three agents.
Mechanism of Action: Mannose Receptor-Mediated Uptake
All three ERTs—this compound, velaglucerase alfa, and taliglucerase alfa—are designed to be taken up by macrophages through mannose receptor-mediated endocytosis. These enzymes are glycoproteins that are engineered to terminate in mannose residues. The mannose receptor, a C-type lectin present on the surface of macrophages, recognizes these mannose glycans, leading to the internalization of the enzyme into the cell.[1][2] Once inside the cell, the ERT is trafficked to the lysosome, where it can hydrolyze the accumulated glucosylceramide into glucose and ceramide, thereby restoring normal cellular function.[3]
Comparative Pharmacodynamic Data
The following tables summarize key quantitative pharmacodynamic parameters for this compound, velaglucerase alfa, and taliglucerase alfa based on available preclinical and clinical data.
Table 1: In Vitro Enzymatic Activity
| Parameter | This compound | Velaglucerase alfa | Taliglucerase alfa | Reference |
| Specific Activity (units/mg) | ~24 | ~26 | Comparable to this compound | [4][5] |
| Km (mM) for 4-MUG | 1.65 ± 0.25 | 1.59 ± 0.2 | Not Reported | [4] |
| Km (µM) for GlcCer | 15 | 19 | Not Reported | [5] |
| kcat (min-1) | 1900 | 2100 | Not Reported | [5] |
4-MUG: 4-methylumbelliferyl-β-D-glucopyranoside (artificial substrate); GlcCer: Glucosylceramide (natural substrate)
Table 2: Cellular Uptake in Macrophages (In Vitro)
| Parameter | This compound | Velaglucerase alfa | Taliglucerase alfa | Reference |
| Relative Uptake | Baseline | At least 2-fold greater than this compound | Comparable to this compound | [5][6][7] |
| Mannose Receptor Binding | Binds to mannose receptor | Binds to mannose receptor | Binds to mannose receptor | [8] |
Table 3: Substrate Reduction in Gaucher Mouse Model
| Parameter | This compound (60 U/kg/wk) | Velaglucerase alfa (60 U/kg/wk) | Reference |
| Hepatic Glucosylceramide Reduction (4 weeks) | ~70% | ~85% | [4] |
| Hepatic Glucosylceramide Reduction (8 weeks) | ~80-85% | ~80-85% | [4] |
| Splenic Glucosylceramide Reduction | ~10-30% | ~10-30% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Glucocerebrosidase (GCase) Activity Assay
This protocol describes the determination of GCase enzymatic activity using the artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Cell or tissue lysate containing GCase
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Glycine-carbonate stop buffer (pH 10.5)
-
4-methylumbelliferone (4-MU) standard
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Prepare the assay buffer containing citrate-phosphate buffer and sodium taurocholate.
-
Prepare a working solution of 4-MUG in the assay buffer.
-
Prepare a standard curve of 4-MU in the stop buffer.
-
Add the lysate samples to the wells of a 96-well plate.
-
Initiate the reaction by adding the 4-MUG working solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the glycine-carbonate stop buffer.
-
Measure the fluorescence with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the GCase activity by comparing the fluorescence of the samples to the 4-MU standard curve and normalizing to protein concentration and incubation time.[9][10][11][12][13]
Macrophage Uptake Assay
This protocol outlines a method to quantify the cellular uptake of ERTs by macrophages. This can be achieved by radiolabeling the ERT or using a fluorescently tagged version.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary monocyte-derived macrophages)
-
Cell culture medium and supplements
-
ERTs (this compound, velaglucerase alfa, taliglucerase alfa)
-
Radiolabeling agent (e.g., 125I) or fluorescent dye
-
Washing buffer (e.g., cold PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere and grow.
-
Radiolabel or fluorescently tag the ERTs according to established protocols.[1][14]
-
On the day of the assay, replace the culture medium with fresh medium containing the labeled ERT at various concentrations.
-
Incubate the cells at 37°C for different time points to assess uptake kinetics.
-
At each time point, aspirate the medium and wash the cells thoroughly with cold PBS to remove any unbound ERT.
-
Lyse the cells with a suitable lysis buffer.
-
Quantify the amount of internalized ERT in the cell lysate using a scintillation counter (for radiolabeled ERT) or a fluorescence plate reader (for fluorescently tagged ERT).
-
Normalize the uptake to the total protein concentration of the cell lysate.[7][15]
Substrate Reduction Assay in a Gaucher Cell Model
This protocol describes how to assess the efficacy of ERTs in reducing the accumulation of glucosylceramide in a cellular model of Gaucher disease.
Materials:
-
Gaucher patient-derived fibroblasts or iPSC-derived macrophages[16][17]
-
Cell culture medium and supplements
-
ERTs (this compound, velaglucerase alfa, taliglucerase alfa)
-
Reagents for glucosylceramide extraction and quantification (e.g., by mass spectrometry)
Procedure:
-
Culture the Gaucher cell model in appropriate conditions.
-
Treat the cells with different concentrations of the ERTs for a specified period (e.g., 24-72 hours).
-
After treatment, harvest the cells.
-
Extract lipids from the cell pellets.
-
Quantify the levels of glucosylceramide in the lipid extracts using a sensitive method like liquid chromatography-mass spectrometry (LC-MS).
-
Compare the glucosylceramide levels in treated cells to untreated control cells to determine the percentage of substrate reduction.
Conclusion
The pharmacodynamic profiles of this compound, velaglucerase alfa, and taliglucerase alfa exhibit both similarities and distinctions. All three enzymes effectively target macrophages via the mannose receptor and catalyze the breakdown of glucosylceramide. However, preclinical data suggests that velaglucerase alfa may have a higher rate of cellular uptake compared to this compound, which could translate to a more rapid reduction of substrate in certain tissues.[4][7] Taliglucerase alfa has been shown to have comparable enzymatic activity and macrophage uptake to this compound.[5] The choice of ERT may depend on various factors including clinical response, immunogenicity, and patient-specific considerations. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the pharmacodynamic nuances of these important therapies for Gaucher disease.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Mannose receptor - Wikipedia [en.wikipedia.org]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Comparative Therapeutic Effects of Velaglucerase Alfa and this compound in a Gaucher Disease Mouse Model | PLOS One [journals.plos.org]
- 5. Taliglucerase alfa: safety and efficacy across 6 clinical studies in adults and children with Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of mannose chain length on targeting of glucocerebrosidase for enzyme replacement therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 14. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. stemcell.com [stemcell.com]
- 17. Macrophage Models of Gaucher Disease for Evaluating Disease Pathogenesis and Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imiglucerase and Alglucerase from Historical Clinical Data
The treatment of Gaucher disease, a lysosomal storage disorder, was revolutionized by the advent of enzyme replacement therapy (ERT). The first ERT, alglucerase (Ceredase®), was a placenta-derived glucocerebrosidase. It was later succeeded by imiglucerase (Cerezyme®), a recombinant form of the enzyme produced in Chinese hamster ovary cells.[1] This guide provides a detailed comparison of the efficacy of these two treatments based on pivotal historical studies that directly compared them.
Pivotal Comparative Study Protocol
The primary evidence for the comparable efficacy of this compound and alglucerase comes from a double-blind, randomized, parallel-group clinical trial.[2] This study was instrumental in the approval and subsequent adoption of this compound as the standard of care.
Study Design:
-
Objective: To compare the safety and efficacy of alglucerase and this compound in patients with Type 1 Gaucher disease.[2]
-
Patient Population: The trial enrolled 30 patients with Type 1 Gaucher disease, including both children and adults.[2] Patients were randomly assigned to one of two treatment groups, with 15 patients receiving this compound and 15 receiving alglucerase.[2]
-
Intervention: Both enzymes were administered intravenously at a dose of 60 U/kg body weight every two weeks for a duration of 9 months.[2]
-
Primary Outcome Measures: The key efficacy endpoints monitored included:
-
Safety and Immunogenicity: The formation of IgG antibodies against either enzyme was monitored every 3 months.[2]
Quantitative Data Summary
The pivotal study found no statistically significant differences in the rates or extent of improvement in the key efficacy parameters between the this compound and alglucerase treatment groups.[2] The results demonstrated the therapeutic similarity of the two enzymes.
Table 1: Comparison of Hematological Parameters at 6 Months
| Parameter | This compound (n=15) | Alglucerase (n=15) |
| Mean Hemoglobin Change | +1.90 g/dL | +1.60 g/dL |
| Mean Platelet Count Change | +22.7 x 10³/mm³ | +15.8 x 10³/mm³ |
Data sourced from a 6-month pivotal trial.[3]
Table 2: Comparison of Visceral and Biomarker Parameters at 9 Months
| Parameter | This compound (n=15) | Alglucerase (n=15) |
| Mean Spleen Volume Reduction | 47.1% ± 13.7% | 42.2% ± 6.9% |
| Mean Liver Volume Reduction | 21.4% ± 10.8% | 16.4% ± 8.8% |
Data sourced from a 9-month comparative trial.[1]
Mechanism of Action in Gaucher Disease
Both alglucerase and this compound function by the same mechanism. They are forms of the enzyme β-glucocerebrosidase, which is deficient in individuals with Gaucher disease. The administered enzyme is taken up by macrophages, the cells where the substrate glucocerebroside accumulates, thereby correcting the underlying enzymatic deficiency.
Safety and Immunogenicity
The safety profiles of both alglucerase and this compound were found to be excellent, with most adverse events being mild and transient.[4] In the pivotal comparative study, the incidence of IgG antibody formation was noted to be higher in the alglucerase group (40%) compared to the this compound group (20%).[2] However, these antibodies were generally non-neutralizing, and no major immunologic adverse events were reported in either group, nor was there an apparent impact on the therapeutic response.[1][2]
Conclusion
Historical studies, primarily the pivotal double-blind, randomized trial, concluded that this compound and alglucerase have comparable efficacy and safety profiles for the treatment of Type 1 Gaucher disease.[2] Both treatments led to significant improvements in hematological and visceral parameters.[4] The primary advantages of this compound over alglucerase were its recombinant origin, which ensured a theoretically unlimited supply and eliminated the risk of contamination from human placental tissue.[2] These factors led to this compound gradually replacing alglucerase as the standard of care for enzyme replacement therapy in Gaucher disease.[4]
References
- 1. This compound in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme therapy in type 1 Gaucher disease: comparative efficacy of mannose-terminated glucocerebrosidase from natural and recombinant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Studies | Cerezyme® (this compound) [cerezyme.com]
- 4. Review of the safety and efficacy of this compound treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Imiglucerase: A Procedural Guide for Laboratory Professionals
This guide provides essential information for the proper disposal of imiglucerase (Cerezyme), ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to local and institutional waste management protocols is paramount.
I. Immediate Safety and Handling Considerations
This compound is a sterile, lyophilized powder for reconstitution. While not classified as a hazardous chemical, it is a biological product and all materials used in its preparation and administration should be treated as biomedical waste.
Key Handling Points:
-
Each vial of this compound is for single use only.[1][2][3][4][5]
-
Aseptic techniques must be employed throughout the handling process.[1][4]
-
In the event of a hypersensitivity reaction during administration, the infusion should be stopped immediately and appropriate medical treatment initiated.[2][6]
II. Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound and associated materials is to adhere strictly to local regulations for biomedical and pharmaceutical waste.[1][2][7]
Step 1: Segregation of Waste
Immediately following the preparation and administration of this compound, all used and unused materials must be segregated into appropriate waste streams.
| Item for Disposal | Waste Category |
| Unused reconstituted or diluted solution | Pharmaceutical Waste |
| Empty or partially used this compound vials | Pharmaceutical Waste / Sharps |
| Used syringes and needles | Sharps Waste |
| Used infusion bags and tubing | Biomedical Waste |
| Contaminated personal protective equipment (PPE) | Biomedical Waste |
Step 2: Management of Unused this compound Solution
Any remaining reconstituted or diluted this compound solution must be discarded and not stored for future use.[1][2][6]
-
Procedure: Do not pour unused this compound solution down the drain. It should be discarded as pharmaceutical waste according to your institution's specific guidelines. This may involve placing it into a designated pharmaceutical waste container.
Step 3: Disposal of Vials, Syringes, and Needles
All sharps must be disposed of in a designated, puncture-resistant sharps container.
-
Procedure:
-
Do not recap, bend, or break needles.
-
Immediately place used syringes, needles, and glass vials (both empty and those containing unused powder) into a sharps container.
-
Step 4: Disposal of Contaminated Materials
All non-sharp materials that have come into contact with this compound, such as infusion bags, tubing, and contaminated PPE (gloves, gowns), should be placed in a designated biomedical waste container.
III. Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Imiglucerase
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical guidance for the handling of Imiglucerase (brand name: Cerezyme®), a recombinant form of the human enzyme β-glucocerebrosidase used in enzyme replacement therapy for Gaucher disease.[1][2] Adherence to these procedures is vital to ensure the safety of laboratory personnel and the integrity of the product.
Personal Protective Equipment (PPE) and Engineering Controls
While specific occupational exposure limits (OELs) for this compound have not been established, the primary occupational hazard is the potential for hypersensitivity reactions, which can be severe.[3][4] Therefore, a conservative approach to exposure control is essential.
Recommended PPE:
-
Gloves: Nitrile or latex gloves should be worn at all times when handling vials, reconstituted solutions, or contaminated surfaces.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: When handling the lyophilized powder outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of aerosolized particles.
Engineering Controls:
-
Biological Safety Cabinet (BSC): All manipulations of the lyophilized powder, including reconstitution, should be performed in a Class II BSC to minimize the risk of aerosol generation and inhalation.
-
Ventilation: Work should be conducted in a well-ventilated area.
Quantitative Data Summary
The following table summarizes key quantitative information for the handling and preparation of this compound.
| Parameter | Value | Source |
| Storage of Unopened Vials | 2°C to 8°C (36°F to 46°F) | [5] |
| Reconstitution Volume | 10.2 mL of Sterile Water for Injection per 400-unit vial | Sanofi |
| Final Concentration after Reconstitution | 40 units/mL | [6][7] |
| Dilution | Dilute with 0.9% Sodium Chloride Injection, USP, to a final volume of 100–200 mL | |
| Stability of Reconstituted Solution | Use immediately. If necessary, can be stored for up to 24 hours at 2°C - 8°C, protected from light. | [5] |
| Administration | Intravenous infusion over 1-2 hours | [8] |
| Plasma Half-Life | 3.6 to 10.4 minutes | [7][9] |
Procedural Guidance: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
- Upon receipt, immediately inspect the package for any signs of damage.
- Verify that the product is this compound and that the expiration date has not passed.
- Store the unopened vials in a refrigerator at 2°C to 8°C.[5]
2. Preparation and Reconstitution:
- Work within a Class II Biological Safety Cabinet.
- Assemble all necessary materials: this compound vial(s), Sterile Water for Injection, sterile syringes and needles, 0.9% Sodium Chloride solution, and a sharps container.
- Allow the this compound vial(s) to reach room temperature before reconstitution.
- Reconstitute each 400-unit vial by slowly injecting 10.2 mL of Sterile Water for Injection down the inner wall of the vial to minimize foaming.
- Gently swirl the vial to dissolve the powder completely. Do not shake.
- Visually inspect the reconstituted solution for particulate matter and discoloration. The solution should be clear and colorless.
3. Dilution and Administration (for research applications mimicking clinical use):
- Withdraw the required volume of the reconstituted solution.
- Dilute the reconstituted this compound with 0.9% Sodium Chloride Injection, USP, to the desired final concentration in an infusion bag or appropriate sterile container.
- Mix the diluted solution gently.
- It is recommended to use the diluted solution immediately. If storage is necessary, it can be kept for up to 24 hours at 2°C - 8°C, protected from light.[5]
4. Spill Management:
- In case of a spill, immediately alert others in the area.
- Evacuate the area if the spill is large or involves the lyophilized powder.
- For small liquid spills, absorb the spill with absorbent pads.
- For spills of the lyophilized powder, carefully cover with damp absorbent material to avoid raising dust.
- Clean the spill area with a suitable disinfectant, followed by a thorough rinse with water.
- Dispose of all contaminated materials as biohazardous waste.
5. Disposal:
- All single-use vials, needles, syringes, and other contaminated materials must be disposed of in designated sharps and biohazardous waste containers in accordance with local regulations.
Experimental Workflow and Safety Precautions
Caption: Workflow for the safe handling and disposal of this compound.
Potential Adverse Effects and First Aid
The most significant risk to personnel handling this compound is the development of hypersensitivity reactions.[3][4] Approximately 15% of patients treated with this compound develop IgG antibodies, which increases the risk of an allergic reaction.[3]
Symptoms of Hypersensitivity:
-
Mild to Moderate: Itching, flushing, hives, swelling under the skin, chest discomfort, shortness of breath, cough, rapid heart rate, and low blood pressure.[3]
-
Severe (Anaphylaxis): Life-threatening allergic reaction that can occur rapidly.
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
In case of a systemic reaction (e.g., hives, difficulty breathing), seek immediate emergency medical attention.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Side Effects | Cerezyme® (this compound) [cerezyme.com]
- 4. Cerezyme® (this compound) Safety Profile | For US HCPs [pro.campus.sanofi]
- 5. campus.sanofi [campus.sanofi]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. sanofi.com [sanofi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
